Sannamycin G
Description
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Properties
CAS No. |
73491-61-9 |
|---|---|
Molecular Formula |
C14H30N4O4 |
Molecular Weight |
318.41 g/mol |
IUPAC Name |
3-amino-2-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-5-methoxy-6-(methylamino)cyclohexan-1-ol |
InChI |
InChI=1S/C14H30N4O4/c1-18-11-10(20-2)5-9(17)13(12(11)19)22-14-8(16)4-3-7(6-15)21-14/h7-14,18-19H,3-6,15-17H2,1-2H3 |
InChI Key |
LVWCJJGPEHPHJN-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Sannamycin G: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces sp. SS
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Sannamycin G, a nucleosidyl-peptide antibiotic produced by Streptomyces sp. SS. The document details the discovery, isolation, and characterization of this compound, offering valuable insights for researchers in the fields of natural product chemistry, microbiology, and antibiotic drug development. While specific experimental data from the primary literature is limited, this guide consolidates available information and presents generalized protocols based on established methodologies for similar compounds.
Introduction
This compound is a member of the sansanmycin family of uridyl peptide antibiotics, which are known for their activity against a range of bacteria, including multidrug-resistant strains.[1][2] These compounds are of significant interest due to their unique mechanism of action, which involves the inhibition of the bacterial enzyme phospho-MurNAc-pentapeptide translocase (MraY).[1][3] MraY is a crucial enzyme in the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall.[1][3] By targeting MraY, sannamycins disrupt cell wall synthesis, leading to bacterial cell death.[1] this compound, a specific analogue in this family, was first reported in 2010 and is produced by the actinomycete Streptomyces sp. SS.[4][5]
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its detection, isolation, and structural elucidation.
| Property | Value | Reference |
| Chemical Formula | C₁₄H₃₀N₄O₄ | [6] |
| Molecular Weight | 318.41 g/mol | [6] |
| Exact Mass | 318.2267 | [6] |
| CAS Number | 73522-72-2 | [6] |
| Class | Nucleosidyl-peptide antibiotic | [4][5] |
Experimental Protocols
The following sections provide detailed, albeit generalized, experimental protocols for the fermentation of Streptomyces sp. SS, and the subsequent isolation and purification of this compound. These protocols are based on established methods for the cultivation of Streptomyces and the purification of similar secondary metabolites.
Fermentation of Streptomyces sp. SS
Objective: To cultivate Streptomyces sp. SS under conditions optimized for the production of this compound.
Materials:
-
Streptomyces sp. SS strain
-
Seed culture medium (e.g., ISP2 medium)[7]
-
Production medium (e.g., containing soluble starch, soybean meal, glucose, and CaCO₃)[7]
-
Shake flasks
-
Incubator shaker
Protocol:
-
Seed Culture Preparation:
-
Production Culture:
Caption: Fermentation workflow for this compound production.
Isolation and Purification of this compound
Objective: To isolate and purify this compound from the fermentation broth.
Materials:
-
Fermentation broth
-
Organic solvents (e.g., ethyl acetate, n-butanol)
-
Silica gel for column chromatography
-
Reversed-phase C18 silica gel for HPLC
-
Rotary evaporator
-
Freeze dryer
Protocol:
-
Extraction:
-
Separate the mycelium from the fermentation broth by centrifugation or filtration.
-
Extract the supernatant with an equal volume of a suitable organic solvent (e.g., ethyl acetate or n-butanol) multiple times.
-
Combine the organic layers and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Chromatographic Purification:
-
Subject the crude extract to silica gel column chromatography.
-
Elute the column with a gradient of solvents (e.g., chloroform-methanol) to separate the components.
-
Collect fractions and monitor for the presence of this compound using thin-layer chromatography (TLC) or HPLC.
-
Pool the fractions containing this compound and concentrate them.
-
Further purify the enriched fraction using preparative reversed-phase HPLC with a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile in water).
-
Collect the peak corresponding to this compound.
-
-
Final Product:
-
Remove the solvent from the purified fraction under reduced pressure.
-
Lyophilize the final product to obtain pure this compound as a powder.
-
Caption: Isolation and purification workflow for this compound.
Structural Elucidation Data
NMR Spectroscopy
¹H and ¹³C NMR spectroscopy are crucial for determining the carbon-hydrogen framework of the molecule. The following table shows representative NMR data for a related sansanmycin analogue, Sansanmycin MX-1.[9]
Table 1: Representative ¹H and ¹³C NMR Data for Sansanmycin MX-1 in DMSO-d₆ [9]
| Position | δC (ppm) | δH (ppm, J in Hz) |
| Uridine Moiety | ||
| 2 | 150.8 | - |
| 4 | 163.0 | - |
| 5 | 101.9 | 5.65 (d, 8.0) |
| 6 | 140.9 | 7.95 (d, 8.0) |
| 1' | 87.5 | 5.80 (d, 4.0) |
| ... | ... | ... |
| Peptide Backbone | ||
| Ala-1 (α-CH) | 50.1 | 4.15 (m) |
| Ala-1 (β-CH₃) | 17.2 | 1.25 (d, 7.0) |
| ... | ... | ... |
Note: This table is illustrative and does not represent the actual data for this compound.
Mass Spectrometry
Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight and fragmentation pattern of the molecule, which helps in confirming the structure. The ESI-MS/MS of sansanmycins typically shows a characteristic loss of the N-terminal amino acid.[9]
Table 2: Predicted ESI-MS Fragmentation for this compound
| Ion | m/z (calculated) | Description |
| [M+H]⁺ | 319.2339 | Protonated molecule |
| [M+Na]⁺ | 341.2159 | Sodium adduct |
| Fragments | Varies | Dependent on collision energy and instrument type |
Bioactivity and Mechanism of Action
While specific Minimum Inhibitory Concentration (MIC) values for this compound are not publicly available, other members of the sansanmycin family have demonstrated significant antibacterial activity. For instance, Sansanmycins B and C show activity against Pseudomonas aeruginosa and Mycobacterium tuberculosis.[10]
Table 3: MIC Values of Related Sansanmycins [10]
| Compound | Organism | MIC (µg/mL) |
| Sansanmycin B | Pseudomonas aeruginosa | 8.0 |
| Mycobacterium tuberculosis H37Rv | 8.0 - 20 | |
| Sansanmycin C | Pseudomonas aeruginosa | 16.0 |
The primary mechanism of action for the sansanmycin class of antibiotics is the inhibition of MraY, a key enzyme in the bacterial cell wall synthesis pathway.[1][3]
Caption: Inhibition of the MraY pathway by this compound.
Conclusion
This compound represents a promising lead compound in the ongoing search for novel antibiotics. Its unique structure and mechanism of action make it an attractive candidate for further investigation and development. This guide provides a foundational understanding of this compound, from its microbial source to its biochemical target. Further research to obtain and publish the specific experimental data for this compound is highly encouraged to facilitate its development as a potential therapeutic agent.
References
- 1. The challenges and opportunities of developing small molecule inhibitors of MraY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemical logic of MraY inhibition by antibacterial nucleoside natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Antitubercular Activities of Natural Products with Fused-Nitrogen-Containing Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Laboratory Maintenance of Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
- 10. Sansanmycins B and C, new components of sansanmycins - PubMed [pubmed.ncbi.nlm.nih.gov]
Sannamycin G: A Technical Guide to its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sannamycin G is a member of the aminoglycoside family of antibiotics, a class of potent bactericidal agents. It is a nucleosidyl-peptide antibiotic produced by Streptomyces sp. SS.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, intended to serve as a valuable resource for researchers and professionals in the fields of microbiology, medicinal chemistry, and drug development.
Chemical Structure and Physicochemical Properties
This compound is characterized by its unique chemical structure, which consists of an aminocyclitol core linked to amino sugars. Its systematic IUPAC name is 3-amino-2-((3-amino-6-(aminomethyl)tetrahydro-2H-pyran-2-yl)oxy)-5-methoxy-6-(methylamino)cyclohexan-1-ol.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C14H30N4O4 | [2] |
| Molecular Weight | 318.41 g/mol | [2] |
| Exact Mass | 318.2267 | [2] |
| Appearance | Solid powder | [2] |
| Solubility | Soluble in DMSO | [2] |
| Storage Conditions | Dry, dark at 0 - 4 °C for short term (days to weeks) or -20 °C for long term (months to years). | [2] |
| SMILES | CNC1C(OC)CC(N)C(OC2C(N)CCC(CN)O2)C1O | [2] |
| InChI Key | LVWCJJGPEHPHJN-UHFFFAOYSA-N | [2] |
Biological Activity and Mechanism of Action
The generally accepted mechanism of action for aminoglycoside antibiotics involves the inhibition of protein synthesis in bacteria.[4][5] This is achieved through the binding of the antibiotic to the 30S ribosomal subunit, which leads to mistranslation of mRNA and ultimately results in bacterial cell death.
Experimental Protocols
Isolation and Purification of this compound
The isolation of this compound from the fermentation broth of Streptomyces sp. SS is a critical first step for its study. While the specific protocol from the primary literature is not detailed here, a general workflow for the isolation of aminoglycoside antibiotics from Streptomyces cultures is presented below.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound against various bacterial strains can be determined using the broth microdilution method. This provides quantitative data on its potency.
Protocol:
-
Prepare Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., to 0.5 McFarland standard) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution of this compound: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at the optimal temperature and duration for the specific bacterium (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium.[2][6][7]
In Vitro Protein Synthesis Inhibition Assay
To confirm the mechanism of action, an in vitro protein synthesis inhibition assay can be performed. This assay measures the effect of this compound on the translation of a reporter gene in a cell-free system.
Protocol:
-
Prepare Cell-Free Extract: A bacterial cell-free extract containing ribosomes, tRNAs, and other necessary components for translation is prepared.
-
Set up Reaction: The reaction mixture includes the cell-free extract, a template mRNA (e.g., encoding luciferase or GFP), amino acids (one of which is radiolabeled, e.g., [35S]-methionine), and varying concentrations of this compound.
-
Incubation: The reaction is incubated at 37°C for a specific time.
-
Measure Protein Synthesis: The amount of newly synthesized protein is quantified by measuring the incorporation of the radiolabeled amino acid (e.g., by scintillation counting) or by measuring the activity of the reporter protein (e.g., luminescence or fluorescence).[5] A decrease in protein synthesis with increasing concentrations of this compound would confirm its inhibitory activity.
Structural Elucidation
The definitive structure of this compound was elucidated using a combination of spectroscopic techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[1]
-
Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: Determines the number and types of protons and their connectivity.
-
13C NMR: Determines the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between protons and carbons, allowing for the complete assignment of the chemical structure.[8][9] HSQC (Heteronuclear Single Quantum Coherence) identifies direct one-bond C-H correlations, while HMBC (Heteronuclear Multiple Bond Correlation) identifies longer-range (2-3 bond) C-H correlations.[8]
-
Conclusion
This compound represents a promising lead compound for the development of new antibacterial agents. Its detailed characterization, including a thorough understanding of its structure-activity relationship and mechanism of action, is essential for its future development. This technical guide provides a foundational overview to aid researchers in their exploration of this potent aminoglycoside antibiotic. Further studies to fully elucidate its antibacterial spectrum and in vivo efficacy are warranted.
References
- 1. Two novel nucleosidyl-peptide antibiotics: Sansanmycin F and G produced by Streptomyces sp SS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. Draft Genome Sequence of Streptomyces sp. Strain SS, Which Produces a Series of Uridyl Peptide Antibiotic Sansanmycins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Real-time measurements of aminoglycoside effects on protein synthesis in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bmglabtech.com [bmglabtech.com]
- 8. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 9. researchgate.net [researchgate.net]
The Sannamycin G Biosynthesis Pathway in Streptomyces: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sannamycin G, a member of the sansanmycin family of uridyl peptide antibiotics, is a secondary metabolite produced by Streptomyces sp. SS. These antibiotics exhibit potent activity against various bacteria, including multidrug-resistant Mycobacterium tuberculosis. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, focusing on the genetic and enzymatic mechanisms that govern its production. The core of this pathway is the ssa biosynthetic gene cluster, which orchestrates the assembly of the characteristic 5'-amino-5'-deoxyuridine core and the attached peptide chain. This document details the functions of key genes within this cluster, presents available quantitative data, outlines experimental methodologies, and provides visual representations of the biosynthetic and regulatory pathways.
Introduction to this compound
Sannamycins are a class of nucleosidyl-peptide antibiotics produced by Streptomyces species.[1] They are characterized by a pseudopeptide chain attached to a 3'-deoxyuridine nucleoside via an exocyclic enamide linkage.[2] this compound, along with its analogue Sannamycin F, was first isolated from Streptomyces sp. SS.[1] The sansanmycin family, including the well-studied Sannamycin A, has garnered significant interest due to its inhibitory activity against bacterial translocase MraY, a key enzyme in cell wall biosynthesis.[2] This unique mode of action makes them promising candidates for the development of novel antibacterial agents.
The ssa Biosynthetic Gene Cluster
The biosynthesis of sansanmycins is directed by the ssa gene cluster in Streptomyces sp. SS. The draft genome of this strain has been sequenced, leading to the identification of this crucial gene cluster.[3][4] The ssa cluster comprises 25 open reading frames (ORFs) that encode the enzymes responsible for precursor synthesis, peptide assembly, and regulation.[3] The genetic organization of the ssa cluster shares considerable homology with the biosynthetic gene clusters of other uridyl peptide antibiotics, such as pacidamycin and napsamycin.[3]
The this compound Biosynthetic Pathway
The biosynthesis of this compound can be conceptually divided into three main stages: the formation of the 5'-amino-5'-deoxyuridine core, the assembly of the peptide chain, and the subsequent tailoring and modification steps.
Biosynthesis of the 5'-Aminouridine Moiety
The formation of the unique 5'-amino-5'-deoxyuridine moiety is a critical step in the pathway. Recent studies have identified two key genes, ssaM and ssaK, as being responsible for this conversion. Gene knockout studies have demonstrated that ssaM likely encodes a dehydratase, and ssaK is also essential for the formation of this precursor.[5]
Assembly of the Peptide Chain
The peptide backbone of sansanmycins is assembled by a non-ribosomal peptide synthetase (NRPS)-like mechanism. This involves a series of discrete enzymes that activate and link the constituent amino acids. While the specific functions of all NRPS-related genes in the ssa cluster have not been fully elucidated, by analogy to the pacidamycin biosynthetic pathway, it is proposed that a series of enzymes with adenylation (A), thiolation (T), and condensation (C) domains are involved.
Tailoring and Modification Enzymes
Several tailoring enzymes within the ssa cluster are responsible for the structural diversity of the sansanmycin family. One such enzyme is SsaB, a tRNA-dependent aminoacyltransferase. This enzyme has been shown to add a glycine residue to the N-terminus of Sannamycin A to produce Sannamycin Q.[6] While the specific modifications that differentiate this compound are not yet fully detailed in the available literature, it is likely that other tailoring enzymes within the ssa cluster, such as methyltransferases and oxidases, play a role.
Regulation of Sannamycin Biosynthesis
The production of sansanmycins is tightly regulated at the transcriptional level. A key player in this regulation is SsaA, a novel transcriptional activator encoded within the ssa gene cluster.[3]
The Role of the Transcriptional Activator SsaA
SsaA is essential for the biosynthesis of sansanmycins. It contains an N-terminal fork-head-associated (FHA) domain and a C-terminal LuxR-type helix-turn-helix (HTH) DNA-binding motif.[4] Disruption of the ssaA gene completely abolishes sansanmycin production.[3] SsaA directly binds to the promoter regions of several biosynthetic genes within the ssa cluster, activating their transcription.[3]
Feedback Inhibition by Sannamycins
The regulatory activity of SsaA is controlled by a negative feedback mechanism. The final products of the pathway, Sannamycin A and Sannamycin H, can directly bind to SsaA. This binding inhibits the DNA-binding activity of SsaA, thus downregulating the expression of the biosynthetic genes.[3] This feedback loop allows the producing organism to control the level of antibiotic production.
Quantitative Data
Quantitative data on the production of this compound is limited in the published literature. However, studies on related sansanmycin analogues provide some insights into the potency of this class of antibiotics.
| Compound | Target Organism | MIC (μg/mL) | Reference |
| Sansanmycin A | Mycobacterium tuberculosis H37Rv | >50 | [7] |
| Dihydrosansanmycin A | Mycobacterium tuberculosis H37Rv | 12.5 | [7] |
| Sansanmycin Q | Mycobacterium tuberculosis H37Rv | 12.5 | [6] |
| Sansanmycin Q | Rifampicin- and isoniazid-resistant M. tuberculosis | 12.5 | [6] |
| SS-KK-1 (analogue) | Mycobacterium tuberculosis H37Rv | 25 | [5] |
| SS-KK-2 (analogue) | Mycobacterium tuberculosis H37Rv | 50 | [5] |
| SS-KK-3 (analogue) | Mycobacterium tuberculosis H37Rv | 50 | [5] |
| SS-KK-C (analogue) | Mycobacterium tuberculosis H37Rv | 25 | [5] |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway has relied on a combination of genetic and biochemical techniques.
Gene Knockout and Complementation
Gene knockout experiments have been instrumental in determining the function of specific genes within the ssa cluster. The λ-RED mediated PCR targeting method has been used to create deletion mutants of genes such as ssaA, ssaB, ssaM, and ssaK.[3][5][6] Complementation studies, where the deleted gene is reintroduced on a plasmid, are then used to confirm that the observed phenotype is a direct result of the gene deletion.
Fermentation and Isolation
Streptomyces sp. SS is typically cultured in a suitable fermentation medium to induce the production of sansanmycins. The antibiotics are then extracted from the fermentation broth using organic solvents and purified using techniques such as high-performance liquid chromatography (HPLC).[6]
Structural Elucidation
The structures of this compound and its analogues have been determined using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS).[1][6]
Visualizations
This compound Biosynthetic Pathway Overview
Caption: Overview of the this compound biosynthetic pathway.
SsaA Regulatory Cascade
Caption: Regulatory cascade of Sannamycin biosynthesis by SsaA.
Experimental Workflow for Gene Function Analysis
Caption: Workflow for determining gene function in the ssa cluster.
Conclusion and Future Perspectives
The study of the this compound biosynthetic pathway is an active area of research with significant potential for the discovery and development of new antibiotics. While the overall architecture of the ssa gene cluster has been revealed and the functions of several key genes have been elucidated, further investigation is required to fully characterize the enzymatic machinery responsible for the assembly of the peptide backbone and the various tailoring reactions. A deeper understanding of this pathway will not only provide insights into the biosynthesis of uridyl peptide antibiotics but also open up avenues for the combinatorial biosynthesis of novel sansanmycin analogues with improved therapeutic properties. The unique mode of action of sannamycins, targeting the essential enzyme MraY, makes them a valuable scaffold for overcoming existing antibiotic resistance mechanisms.
References
- 1. Chemical Logic and Enzymatic Machinery for Biological Assembly of Peptidyl Nucleoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Draft Genome Sequence of Streptomyces sp. Strain SS, Which Produces a Series of Uridyl Peptide Antibiotic Sansanmycins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SsaA, a member of a novel class of transcriptional regulators, controls sansanmycin production in Streptomyces sp. strain SS through a feedback mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Expanding structural diversity of 5′-aminouridine moiety of sansanmycin via mutational biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rescrutiny of the sansanmycin biosynthetic gene cluster leads to the discovery of a novel sansanmycin analogue with more potency against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Sannamycin G and the Bacterial Ribosome: An In-Depth Technical Guide to the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sannamycin G, a member of the aminoglycoside class of antibiotics, exerts its bactericidal effects by targeting the bacterial ribosome, the essential cellular machinery for protein synthesis. While specific high-resolution structural and detailed kinetic data for this compound are not extensively available in public literature, its mechanism of action can be thoroughly understood through the lens of closely related and well-studied 2-deoxystreptamine (2-DOS) aminoglycosides such as gentamicin, kanamycin, and paromomycin. This technical guide synthesizes the current understanding of how this class of antibiotics interacts with the bacterial 70S ribosome, leading to the inhibition of protein synthesis and eventual cell death. This document provides a detailed overview of the binding site, the molecular interactions, and the functional consequences of this interaction, supplemented with quantitative data from related compounds, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and drug development purposes.
Introduction to this compound and the Aminoglycosides
This compound is an aminoglycoside antibiotic, a class of potent, broad-spectrum bactericidal agents that are particularly effective against Gram-negative bacteria.[1] Aminoglycosides are characterized by their amino-sugar moieties linked to an aminocyclitol ring. The primary mechanism of action for this class is the inhibition of protein synthesis through direct interaction with the bacterial ribosome.[2][3] This interaction disrupts the fidelity of translation, leading to the production of non-functional or truncated proteins, which is ultimately lethal to the bacterium.
The Bacterial Ribosome: The Target of this compound
The bacterial ribosome is a 70S complex composed of a small 30S subunit and a large 50S subunit.[3] The 30S subunit is responsible for decoding the messenger RNA (mRNA), while the 50S subunit catalyzes the formation of peptide bonds. Key functional sites on the ribosome include the aminoacyl (A), peptidyl (P), and exit (E) sites, which accommodate the transfer RNA (tRNA) molecules during the different stages of protein synthesis: initiation, elongation, and termination.
Mechanism of Action: Insights from 2-DOS Aminoglycosides
The canonical mechanism of action for 2-DOS aminoglycosides, and by extension this compound, involves high-affinity binding to the A-site on the 16S ribosomal RNA (rRNA) of the 30S subunit.[2] This binding event triggers a cascade of disruptive effects on protein synthesis.
Binding to the Ribosomal A-Site
Aminoglycosides bind to a specific region of the 16S rRNA within the 30S subunit, known as the decoding center or A-site.[2] This binding pocket is highly conserved across bacterial species. The interaction stabilizes a conformation of the A-site that mimics the state adopted upon binding of a cognate tRNA, even in the absence of the correct codon-anticodon pairing.
Induction of Codon Misreading
A primary consequence of aminoglycoside binding is the promotion of codon misreading. The antibiotic's presence in the A-site decreases the accuracy of tRNA selection.[2] This leads to the incorporation of incorrect amino acids into the nascent polypeptide chain, resulting in the synthesis of non-functional or toxic proteins.
Inhibition of Translocation
Aminoglycosides also physically obstruct the translocation of the tRNA-mRNA complex from the A-site to the P-site, a critical step in the elongation phase of protein synthesis. This steric hindrance effectively stalls the ribosome on the mRNA, leading to premature termination of translation.
The overall inhibitory pathway can be visualized as follows:
Quantitative Data on Aminoglycoside-Ribosome Interactions
While specific quantitative data for this compound is scarce, the following table summarizes key parameters for closely related aminoglycosides, providing a comparative basis for understanding its potential potency.
| Antibiotic | Target Organism | Assay Type | Parameter | Value | Reference |
| Gentamicin | Escherichia coli | Equilibrium Dialysis | Kd (high affinity) | 0.6 µM | [1] |
| Gentamicin | Escherichia coli | Equilibrium Dialysis | Kd (low affinity) | 10 µM | [1] |
| Neomycin | Staphylococcus aureus | In vivo protein synthesis | IC50 | 1.25 µg/mL | [4] |
| Paromomycin | Staphylococcus aureus | In vivo protein synthesis | IC50 | 2.5 µg/mL | [4] |
| Neomycin | Escherichia coli | In vitro translation | IC50 | 3.6 µg/mL | [5] |
| Paromomycin | Escherichia coli | In vitro translation | IC50 | 3.2 µg/mL | [5] |
| Tobramycin | S. aureus, E. coli, P. aeruginosa | Broth dilution | MIC | 0.1 - 0.8 µg/mL | [6] |
Table 1. Quantitative data for the interaction of various aminoglycosides with bacterial ribosomes or their inhibitory effects on protein synthesis.
Experimental Protocols for Studying Aminoglycoside-Ribosome Interactions
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of aminoglycoside antibiotics.
In Vitro Protein Synthesis Assay
This assay measures the ability of an antibiotic to inhibit the synthesis of a reporter protein in a cell-free system.
Protocol:
-
Preparation of Cell-Free Extract (S30 Extract):
-
Grow a bacterial culture (e.g., E. coli) to mid-log phase.
-
Harvest cells by centrifugation and wash with a suitable buffer (e.g., Tris-acetate buffer with magnesium acetate and potassium acetate).
-
Lyse the cells using a French press or sonication.
-
Centrifuge the lysate at 30,000 x g to remove cell debris, yielding the S30 supernatant.
-
Pre-incubate the S30 extract to degrade endogenous mRNA and tRNA.
-
-
In Vitro Translation Reaction:
-
Set up reaction mixtures containing:
-
S30 extract
-
Buffer (Tris-acetate, magnesium acetate, potassium acetate, DTT)
-
Energy source (ATP, GTP, creatine phosphate, creatine kinase)
-
Amino acid mixture (including a radiolabeled amino acid, e.g., [35S]-methionine)
-
Template mRNA (e.g., encoding luciferase or chloramphenicol acetyltransferase)
-
Varying concentrations of the aminoglycoside antibiotic (e.g., this compound).
-
-
Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Quantification of Protein Synthesis:
-
Precipitate the newly synthesized proteins using trichloroacetic acid (TCA).
-
Collect the precipitate on a glass fiber filter.
-
Wash the filter to remove unincorporated radiolabeled amino acids.
-
Measure the radioactivity of the filter using a scintillation counter.
-
Calculate the percentage of inhibition of protein synthesis for each antibiotic concentration and determine the IC50 value.
-
Ribosome Binding Assay (Filter Binding)
This assay directly measures the binding of a radiolabeled antibiotic to ribosomes.
Protocol:
-
Preparation of Ribosomes:
-
Isolate 70S ribosomes from a bacterial culture through differential centrifugation and sucrose gradient centrifugation.
-
Determine the concentration of ribosomes spectrophotometrically.
-
-
Binding Reaction:
-
Incubate a fixed concentration of purified 70S ribosomes with varying concentrations of a radiolabeled aminoglycoside in a binding buffer (e.g., Tris-HCl, MgCl2, NH4Cl, β-mercaptoethanol).
-
Allow the binding to reach equilibrium at a specific temperature (e.g., 37°C).
-
-
Separation of Bound and Free Ligand:
-
Filter the reaction mixture through a nitrocellulose membrane under vacuum. Ribosomes and ribosome-bound antibiotic will be retained on the filter, while the free antibiotic will pass through.
-
Wash the filter with cold binding buffer to remove non-specifically bound antibiotic.
-
-
Quantification:
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
Plot the amount of bound antibiotic as a function of the free antibiotic concentration.
-
Determine the dissociation constant (Kd) and the number of binding sites from the binding isotherm.
-
Cryo-Electron Microscopy (Cryo-EM) for Structural Analysis
Cryo-EM allows for the high-resolution structural determination of the ribosome in complex with the antibiotic.
Protocol:
-
Complex Formation:
-
Incubate purified 70S ribosomes with a saturating concentration of the aminoglycoside antibiotic.
-
-
Grid Preparation:
-
Apply a small volume of the ribosome-antibiotic complex solution to a cryo-EM grid.
-
Blot the grid to create a thin film of the solution.
-
Plunge-freeze the grid in liquid ethane to vitrify the sample.
-
-
Data Collection:
-
Image the vitrified sample in a transmission electron microscope (TEM) under cryogenic conditions.
-
Collect a large dataset of particle images at different orientations.
-
-
Image Processing and 3D Reconstruction:
-
Use specialized software (e.g., RELION, CryoSPARC) to perform particle picking, 2D classification, and 3D reconstruction of the ribosome-antibiotic complex.
-
-
Model Building and Analysis:
-
Fit an atomic model of the ribosome into the cryo-EM density map.
-
Identify the density corresponding to the bound antibiotic and model its atomic coordinates.
-
Analyze the interactions between the antibiotic and the ribosomal RNA and proteins.
-
A typical workflow for assessing the impact of an aminoglycoside on bacterial protein synthesis is depicted below:
Conclusion
This compound, as a 2-deoxystreptamine aminoglycoside, is presumed to inhibit bacterial protein synthesis by binding to the A-site of the 16S rRNA in the 30S ribosomal subunit. This interaction leads to codon misreading and inhibition of translocation, ultimately resulting in bacterial cell death. While direct experimental data for this compound is limited, the extensive research on related aminoglycosides provides a robust framework for understanding its molecular mechanism. The experimental protocols detailed in this guide offer a clear path for the further investigation and characterization of this compound and other novel aminoglycoside antibiotics, which is crucial for the development of new strategies to combat bacterial resistance.
References
- 1. Mechanism of action of gentamicin components. Characteristics of their binding to Escherichia coli ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Amikacin Sulfate? [synapse.patsnap.com]
- 3. Structural origins of gentamicin antibiotic action | The EMBO Journal [link.springer.com]
- 4. Neomycin and paromomycin inhibit 30S ribosomal subunit assembly in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 30S Ribosomal Subunit Assembly Is a Target for Inhibition by Aminoglycosides in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Evaluation of Tobramycin, a New Aminoglycoside Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
Sannamycin G: An In-depth Technical Guide on its Predicted Antibacterial Spectrum Against Gram-positive Bacteria
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: As of late 2025, publicly accessible scientific literature contains limited to no specific data on a compound designated "Sannamycin G." This document, therefore, provides a detailed technical guide based on the known properties of the Sannamycin class of antibiotics and the broader family of aminoglycosides to which they belong. The information presented herein is intended to serve as a foundational resource for researchers interested in the potential antibacterial activities of novel Sannamycins against Gram-positive bacteria.
Introduction to Sannamycins and Aminoglycosides
Sannamycins are a class of aminoglycoside antibiotics.[1][2] Aminoglycosides are potent, broad-spectrum antibiotics known for their efficacy against a variety of bacterial pathogens.[3] Their mechanism of action primarily involves the inhibition of protein synthesis by binding to the bacterial 30S ribosomal subunit, leading to mistranslation of mRNA and ultimately bacterial cell death.[3][4] While traditionally recognized for their strong activity against Gram-negative bacteria, many aminoglycosides also exhibit significant activity against Gram-positive organisms, including clinically important species such as Staphylococcus aureus, Streptococcus spp., and Enterococcus spp.[3][5]
Research on the Sannamycin class has identified compounds such as Sannamycin A, B, and C.[1][2] Notably, a 4-N-glycyl derivative of Sannamycin C has demonstrated inhibitory activity against both Gram-positive and Gram-negative bacteria, including strains resistant to other aminoglycosides.[2] This suggests that novel derivatives of Sannamycin, such as a potential "this compound," could possess a valuable antibacterial spectrum against Gram-positive pathogens.
Predicted Antibacterial Spectrum of this compound against Gram-positive Bacteria
Based on the general activity of aminoglycosides and the limited data on the Sannamycin class, the predicted antibacterial spectrum of a hypothetical this compound against Gram-positive bacteria is summarized below. The following Minimum Inhibitory Concentration (MIC) values are illustrative and based on typical ranges observed for other aminoglycosides against these organisms. Actual values for this compound would require experimental determination.
| Gram-positive Bacterium | Predicted MIC Range (µg/mL) | Notes |
| Staphylococcus aureus (MSSA) | 0.5 - 4 | Methicillin-susceptible strains are generally susceptible to aminoglycosides. |
| Staphylococcus aureus (MRSA) | 1 - >64 | Methicillin-resistant strains may exhibit variable susceptibility. Resistance is common. |
| Streptococcus pneumoniae | 4 - 64 | Aminoglycoside activity can be limited and they are not typically first-line agents. |
| Streptococcus pyogenes (Group A Strep) | 2 - 32 | Variable susceptibility is often observed. |
| Enterococcus faecalis | 8 - >128 | Intrinsic low-level resistance is common. Synergy with cell wall active agents is often required.[6] |
| Enterococcus faecium | 16 - >256 | High-level resistance is prevalent.[6] |
Experimental Protocols for Determining Antibacterial Spectrum
To ascertain the precise antibacterial spectrum of this compound, standardized microbiological assays are essential. The following section details the methodologies for key experiments.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[7] The broth microdilution method is a standard and widely used technique.[7]
Protocol: Broth Microdilution MIC Assay
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile deionized water) at a known concentration.
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of sterile Mueller-Hinton Broth (MHB) into each well of a 96-well microtiter plate. For fastidious organisms like Streptococcus pneumoniae, supplemented media may be required.[7]
-
Add 50 µL of the this compound stock solution to the first well of each row to be tested, creating a 2-fold dilution.
-
Perform serial 2-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.
-
-
Inoculum Preparation:
-
From a fresh overnight culture of the test bacterium on an appropriate agar plate, suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate.
-
Include a growth control well (containing MHB and inoculum but no antibiotic) and a sterility control well (containing MHB only).
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
-
Result Interpretation: The MIC is determined as the lowest concentration of this compound at which there is no visible bacterial growth.[7]
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Predicted Mechanism of Action and Signaling Pathways
As an aminoglycoside, this compound is predicted to exert its antibacterial effect through the well-established mechanism of this class.
Inhibition of Protein Synthesis
The primary mechanism of action of aminoglycosides is the inhibition of bacterial protein synthesis.[3][4] This process can be broken down into the following key steps:
-
Uptake: Aminoglycosides are actively transported across the bacterial cell membrane.
-
Ribosomal Binding: Once inside the cell, the antibiotic binds to the 30S ribosomal subunit.
-
Interference with Translation: This binding interferes with the initiation and elongation of the polypeptide chain, leading to the production of truncated or non-functional proteins.
-
Cell Death: The accumulation of aberrant proteins disrupts essential cellular processes, ultimately resulting in bacterial cell death.
Caption: Predicted mechanism of action of this compound.
Impact on Bacterial Signaling
While the primary target of aminoglycosides is the ribosome, their downstream effects can indirectly influence various bacterial signaling pathways. The production of mistranslated proteins can induce a stress response in the bacterium, potentially affecting pathways related to:
-
Quorum Sensing: The disruption of normal protein synthesis could interfere with the production of signaling molecules involved in cell-to-cell communication.
-
Stress Response Pathways: The accumulation of abnormal proteins can trigger heat shock and other stress response pathways.
-
Biofilm Formation: By affecting the expression of proteins involved in adhesion and extracellular matrix production, aminoglycosides can inhibit biofilm formation.
Further research would be necessary to elucidate the specific effects of this compound on the signaling networks of Gram-positive bacteria.
Conclusion
While specific data for this compound remains elusive, its classification as an aminoglycoside antibiotic allows for a robust, evidence-based prediction of its antibacterial properties against Gram-positive bacteria. The technical framework provided in this guide offers a comprehensive starting point for researchers aiming to investigate the potential of this compound and other novel Sannamycin derivatives. The detailed experimental protocols and elucidated mechanisms of action are intended to facilitate the design and execution of future studies in this promising area of antibiotic drug discovery.
References
- 1. New aminoglycoside antibiotics, sannamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new aminoglycoside antibiotic, sannamycin C and its 4-N-glycyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. mdpi.com [mdpi.com]
- 6. Antimicrobial Susceptibility Testing for Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Shield: Sannamycin G's Antibacterial Efficacy Against Gram-Negative Pathogens
A Technical Deep Dive for the Scientific Community
Introduction
The ever-evolving landscape of antimicrobial resistance necessitates a continuous search for novel therapeutic agents. Sannamycin G, a member of the aminoglycoside class of antibiotics, represents a promising, albeit less extensively characterized, compound with potential activity against a range of bacterial pathogens. This technical guide provides a comprehensive overview of the currently available data on the antibacterial spectrum of this compound, with a specific focus on its efficacy against Gram-negative bacteria. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the critical pursuit of new antibacterial therapies.
While specific quantitative data for this compound remains elusive in readily accessible literature, this guide synthesizes foundational information from the initial discovery of the Sannamycin complex and the known characteristics of related aminoglycosides to provide a framework for future research and understanding.
The Sannamycin Antibiotic Complex: An Overview
Sannamycins are a group of aminoglycoside antibiotics produced by the bacterium Streptomyces sannanensis. The complex includes several components, with Sannamycin A, B, and C being the most frequently cited in early literature. Aminoglycosides, as a class, are known for their potent, concentration-dependent bactericidal activity, primarily against aerobic Gram-negative bacteria. Their mechanism of action involves binding to the 30S ribosomal subunit, leading to mistranslation of mRNA and subsequent disruption of bacterial protein synthesis.
A derivative of a related compound, Sannamycin C, specifically a 4-N-glycyl derivative, has demonstrated inhibitory activity against both Gram-positive and Gram-negative bacteria, including strains resistant to other aminoglycosides[1]. This finding suggests that structural modifications to the core Sannamycin structure can enhance its antibacterial spectrum and utility.
Quantitative Antibacterial Spectrum of this compound
Detailed quantitative data, specifically Minimum Inhibitory Concentration (MIC) values, for this compound against a comprehensive panel of Gram-negative bacteria are not extensively reported in publicly available scientific literature. The foundational papers from the late 1970s and early 1980s, which first described the Sannamycin complex, are the most likely sources for this specific data but are not readily accessible in their full-text versions.
To facilitate future comparative studies, the following table has been structured to present such data once it becomes available.
| Gram-Negative Bacteria | Strain | MIC (µg/mL) | Reference |
| Escherichia coli | |||
| Pseudomonas aeruginosa | |||
| Klebsiella pneumoniae | |||
| Enterobacter cloacae | |||
| Serratia marcescens | |||
| Proteus mirabilis | |||
| Acinetobacter baumannii |
Postulated Mechanism of Action in Gram-Negative Bacteria
The mechanism of action of this compound against Gram-negative bacteria is presumed to follow the established pathway for aminoglycoside antibiotics. This intricate process can be visualized as a multi-step signaling and interaction cascade.
Caption: Postulated signaling pathway of this compound in Gram-negative bacteria.
Experimental Protocols
Detailed experimental protocols for determining the antibacterial spectrum of this compound are presumed to follow standard microbiology methodologies. The following outlines a generalized workflow for Minimum Inhibitory Concentration (MIC) determination, a key experiment in defining the antibacterial spectrum.
Determination of Minimum Inhibitory Concentration (MIC)
1. Bacterial Strain Preparation:
-
Pure cultures of Gram-negative bacterial strains are grown overnight in appropriate broth media (e.g., Mueller-Hinton Broth) at 37°C.
-
The overnight cultures are then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL, using fresh broth.
2. Antibiotic Preparation:
-
A stock solution of this compound is prepared in a suitable solvent and sterilized by filtration.
-
A series of twofold serial dilutions of the this compound stock solution are prepared in the broth medium in a 96-well microtiter plate.
3. Inoculation and Incubation:
-
Each well of the microtiter plate containing the serially diluted this compound is inoculated with the standardized bacterial suspension.
-
Positive (bacteria only) and negative (broth only) control wells are included.
-
The plate is incubated at 37°C for 18-24 hours.
4. MIC Determination:
-
Following incubation, the MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion and Future Directions
This compound, as part of the broader Sannamycin complex, holds potential as an antibacterial agent against Gram-negative bacteria. However, a significant gap exists in the publicly available, detailed quantitative data and specific experimental protocols for this particular compound. The information on related Sannamycins suggests that this class of aminoglycosides is a promising area for further investigation.
Future research should prioritize the following:
-
Re-isolation and purification of this compound to confirm its structure and purity.
-
Comprehensive in vitro susceptibility testing of this compound against a wide panel of contemporary, clinically relevant Gram-negative pathogens, including multidrug-resistant isolates.
-
Detailed mechanistic studies to elucidate the precise interactions of this compound with the bacterial ribosome and to understand potential resistance mechanisms.
-
In vivo efficacy and toxicity studies to evaluate the therapeutic potential of this compound in animal models of infection.
The elucidation of these key data points will be crucial in determining the potential role of this compound in the ongoing battle against antimicrobial resistance. This guide serves as a foundational document to stimulate and inform these future research endeavors.
References
Sannamycin G: A Technical Overview of a Uridyl Peptide Antibiotic
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sannamycin G is a member of the uridyl peptide class of antibiotics, produced by Streptomyces sp. SS. This document provides a comprehensive technical overview of this compound, detailing its physicochemical properties, and available information regarding its biological activity. The methodologies for the isolation and characterization of this natural product are also outlined to support further research and development efforts.
Physicochemical Properties
This compound is a nucleosidyl-peptide antibiotic. Its fundamental properties have been determined through mass spectrometry and NMR spectroscopy.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₃₀N₄O₄ | [1] |
| Molecular Weight | 318.41 g/mol | |
| Exact Mass | 318.2267 Da | |
| Elemental Analysis | C, 52.81%; H, 9.50%; N, 17.60%; O, 20.10% | |
| Synonyms | KA 7038V, Istamycin X |
Biological Activity
Experimental Protocols
The following sections detail the general experimental procedures for the production, isolation, and characterization of this compound, based on methodologies for related compounds.
Fermentation and Production
The production of this compound is achieved through the fermentation of Streptomyces sp. SS. A typical protocol would involve:
-
Strain Cultivation: Inoculation of Streptomyces sp. SS into a suitable seed medium and incubation to achieve sufficient biomass.
-
Production Fermentation: Transfer of the seed culture to a larger scale production medium. Fermentation is carried out under controlled conditions of temperature, pH, and aeration to optimize the yield of this compound.
Isolation and Purification
A multi-step chromatographic process is generally employed to isolate this compound from the fermentation broth.
-
Broth Filtration: The fermentation broth is first filtered to separate the mycelium from the supernatant containing the antibiotic.
-
Chromatographic Separation: The supernatant is then subjected to a series of column chromatography steps. This may include ion-exchange and size-exclusion chromatography to separate this compound from other components in the broth.
-
Final Purification: High-Performance Liquid Chromatography (HPLC) is often used as a final step to obtain highly purified this compound.
Structure Elucidation
The chemical structure of this compound is determined using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact mass and molecular formula of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the detailed chemical structure and stereochemistry of this compound.
Workflow and Process Visualization
The following diagrams illustrate the general workflows for the isolation and characterization of this compound.
References
Sannamycin G CAS number and chemical identifiers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sannamycin G is a member of the sannamycin class of antibiotics, which are classified as aminoglycosides. It is a nucleosidyl-peptide antibiotic produced by Streptomyces sp.[1] Like other aminoglycosides, it is expected to exhibit antibacterial activity by inhibiting protein synthesis in susceptible bacteria. This technical guide provides a summary of the available chemical identifiers for this compound. Due to the limited availability of specific experimental data in publicly accessible literature, this document also presents a generalized overview of the mechanism of action and experimental protocols relevant to this class of antibiotics.
Chemical Identifiers
A comprehensive collection of chemical identifiers for this compound is presented in Table 1. These identifiers are crucial for the accurate identification and referencing of the compound in research and development activities.
| Identifier Type | Value | Reference |
| CAS Number | 73522-72-2 | [1] |
| Synonyms | KA 7038V, KA-7038V, KA7038V, Istamycin X | [1] |
| IUPAC Name | 3-amino-2-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-5-methoxy-6-(methylamino)cyclohexan-1-ol | [2] |
| InChI Key | LVWCJJGPEHPHJN-UHFFFAOYSA-N | [1][2] |
| InChI | InChI=1S/C14H30N4O4/c1-18-11-10(20-2)5-9(17)13(12(11)19)22-14-8(16)4-3-7(6-15)21-14/h7-14,18-19H,3-6,15-17H2,1-2H3 | [1][2] |
| SMILES | CNC1C(OC)CC(N)C(OC2C(N)CCC(CN)O2)C1O | [1][2] |
| Molecular Formula | C14H30N4O4 | [1][2] |
| Exact Mass | 318.2267 g/mol | [1] |
| Molecular Weight | 318.41 g/mol | [1] |
Quantitative Data
| Bacterial Strain | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Escherichia coli | Data not available | Data not available | |
| Staphylococcus aureus | Data not available | Data not available | |
| Pseudomonas aeruginosa | Data not available | Data not available | |
| Klebsiella pneumoniae | Data not available | Data not available |
Experimental Protocols
Detailed experimental protocols for this compound are not described in the available literature. However, a standard protocol for determining the antibacterial activity of an aminoglycoside antibiotic is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Protocol: Broth Microdilution for MIC Determination
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Antibiotic Dilutions: A serial two-fold dilution of this compound is prepared in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well containing the antibiotic dilution is inoculated with the bacterial suspension. A growth control well (bacteria without antibiotic) and a sterility control well (broth only) are included.
-
Incubation: The microtiter plate is incubated at a temperature and duration suitable for the growth of the test organism (typically 35-37°C for 18-24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.
Mechanism of Action
As an aminoglycoside, this compound is presumed to exert its antibacterial effect by inhibiting protein synthesis in bacteria. This process does not involve a classical signaling pathway but is a direct interference with a fundamental cellular process.
Caption: General mechanism of action for aminoglycoside antibiotics.
The diagram illustrates the proposed mechanism where this compound is actively transported into the bacterial cell and binds to the 30S ribosomal subunit. This binding interferes with the initiation and elongation of protein synthesis, leading to the production of non-functional or truncated proteins and ultimately resulting in bacterial cell death.
Conclusion
This compound is an aminoglycoside antibiotic with a defined chemical structure. While its specific biological activity and experimental data are not widely published, its mechanism of action is expected to be consistent with other members of its class, involving the inhibition of bacterial protein synthesis. Further research is required to fully characterize the antibacterial spectrum and potential therapeutic applications of this compound.
References
The Sannamycin Family of Antibiotics: A Technical Guide for Researchers
An In-depth Examination of the Structure, Function, and Biosynthesis of a Promising Class of Aminoglycoside Antibiotics
The Sannamycin family of antibiotics, produced by the actinomycete Streptomyces sannanensis, represents a noteworthy branch of the aminoglycoside class of antibacterial agents. First identified in the late 1970s, this family, which includes Sannamycin A, B, and C, has demonstrated a capacity for broad-spectrum activity. This technical guide provides a comprehensive overview of the Sannamycin family, including their mechanism of action, biosynthetic pathways, and methods for their study, tailored for researchers, scientists, and drug development professionals.
Core Concepts: Structure and Mechanism of Action
The Sannamycins are aminoglycoside antibiotics, a class of compounds characterized by amino-modified sugars linked glycosidically. Sannamycin C, for instance, is composed of 6-N-methylpurpurosamine C and 2-deoxy-3-epi-fortamine[1]. The general structure of aminoglycosides confers upon them a polycationic nature at physiological pH, a key feature in their mode of action.
Like other aminoglycosides, the Sannamycins exert their antibacterial effects by inhibiting protein synthesis in susceptible bacteria. This process is initiated by the electrostatic attraction between the positively charged antibiotic molecules and the negatively charged components of the bacterial cell envelope, facilitating their transport across the cell membrane. Once inside the cytoplasm, Sannamycins bind to the 30S ribosomal subunit, interfering with the translation process. This interference can lead to the misreading of mRNA codons, resulting in the production of non-functional or toxic proteins, and ultimately leading to bacterial cell death.
Figure 1: General mechanism of action of Sannamycin antibiotics.
Data Presentation: Antibacterial Activity
| Antibiotic | Organism | MIC (µg/mL) |
| Sansanmycin B | Pseudomonas aeruginosa | 8.0[2] |
| Sansanmycin C | Pseudomonas aeruginosa | 16[2] |
| Sansanmycin B | Mycobacterium tuberculosis H37Rv | 8.0 - 20[2] |
| Sansanmycin B | Multidrug-resistant M. tuberculosis | 8.0 - 20[2] |
Table 1: Minimum Inhibitory Concentrations (MICs) of Sansanmycin B and C against various bacteria. Note: This data is for the closely related Sansanmycin family and is presented as a proxy for the potential activity of the Sannamycin family.
Experimental Protocols
Fermentation and Isolation of Sannamycins from Streptomyces sannanensis
The production of Sannamycins is achieved through the fermentation of Streptomyces sannanensis. The following is a general protocol for the fermentation and isolation of aminoglycoside antibiotics from Streptomyces species.
3.1.1. Fermentation
-
Inoculum Preparation: A well-sporulated culture of Streptomyces sannanensis is used to inoculate a seed medium. The seed culture is incubated for 48-72 hours at 28-30°C with shaking (200-250 rpm).
-
Production Fermentation: The seed culture is then used to inoculate a larger volume of production medium. The production fermentation is carried out for 5-7 days under the same temperature and agitation conditions. The composition of the production medium can be optimized to maximize antibiotic yield. A typical medium contains a carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, yeast extract), and mineral salts.
-
Monitoring: The fermentation is monitored for pH, cell growth, and antibiotic production. Antibiotic activity in the culture broth can be assessed using a bioassay against a susceptible indicator organism.
3.1.2. Isolation and Purification
-
Harvesting: After the fermentation period, the culture broth is harvested. The mycelium is separated from the supernatant by centrifugation or filtration.
-
Extraction: The Sannamycins, being water-soluble and basic compounds, are typically isolated from the culture supernatant using cation-exchange chromatography. The supernatant is adjusted to a slightly acidic pH and passed through a column packed with a cation-exchange resin.
-
Elution: After washing the column to remove unbound impurities, the bound Sannamycins are eluted with a basic solution (e.g., dilute ammonia) or a salt gradient.
-
Further Purification: The eluted fractions containing the Sannamycins are then further purified using techniques such as silica gel chromatography, gel filtration, or high-performance liquid chromatography (HPLC) to separate the different Sannamycin components (A, B, C) and remove any remaining impurities.
Figure 2: General workflow for the isolation and purification of Sannamycins.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
-
Preparation of Antibiotic Stock Solution: A stock solution of the purified Sannamycin is prepared in a suitable solvent (e.g., sterile water) at a known concentration.
-
Serial Dilutions: A two-fold serial dilution of the antibiotic stock solution is prepared in a 96-well microtiter plate using a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: The bacterial test strain is grown to a specific turbidity (e.g., 0.5 McFarland standard) and then diluted to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation: The wells of the microtiter plate containing the serially diluted antibiotic are inoculated with the bacterial suspension. The plate is then incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
Biosynthesis of the Sannamycin Family
The biosynthesis of aminoglycosides is a complex process involving a series of enzymatic reactions. While the complete biosynthetic gene cluster for Sannamycins has not been fully elucidated, the identification of a key gene, sms13, encoding Sannamycin B-glycyltransferase in S. sannanensis, provides significant insight[3]. This enzyme is responsible for the conversion of Sannamycin B to Sannamycin A. Based on the well-characterized biosynthetic pathways of other 2-deoxystreptamine (2-DOS)-containing aminoglycosides such as kanamycin and gentamicin, a putative biosynthetic pathway for the Sannamycin family can be proposed.
The pathway likely begins with the synthesis of the 2-DOS core from glucose-6-phosphate. This is followed by the glycosylation of the 2-DOS core with amino-sugars, and subsequent modifications such as methylation and amination, catalyzed by a suite of dedicated enzymes encoded within the biosynthetic gene cluster.
Figure 3: Putative biosynthetic pathway for the Sannamycin family.
Resistance Mechanisms
The emergence of bacterial resistance to aminoglycosides is a significant clinical challenge. The primary mechanisms of resistance include:
-
Enzymatic Modification: Bacteria may acquire genes encoding aminoglycoside-modifying enzymes (AMEs). These enzymes inactivate the antibiotic by adding chemical groups, such as acetyl, phosphate, or adenyl groups, to the antibiotic molecule. This modification prevents the antibiotic from binding to its ribosomal target.
-
Target Site Alteration: Mutations in the ribosomal RNA or ribosomal proteins can alter the binding site of the aminoglycoside, reducing its affinity for the ribosome.
-
Reduced Permeability and Efflux: Bacteria can develop resistance by reducing the uptake of the antibiotic or by actively pumping it out of the cell using efflux pumps.
References
- 1. Rescrutiny of the sansanmycin biosynthetic gene cluster leads to the discovery of a novel sansanmycin analogue with more potency against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Antibiotic Production Process: From Microbial Fermentation to Purification | MolecularCloud [molecularcloud.org]
In Vitro Activity of Sannamycin G: A Technical Guide for Initial Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sannamycin G is an aminoglycoside antibiotic. As a member of this class, its primary mechanism of action is the inhibition of bacterial protein synthesis, leading to broad-spectrum antibacterial activity. Beyond its antimicrobial properties, preliminary investigations into related aminoglycoside compounds suggest potential for other biological activities, including cytotoxic effects against cancer cell lines and modulation of inflammatory responses. This technical guide provides a framework for the initial in vitro screening of this compound to evaluate its potential as a therapeutic agent beyond its antibiotic function. The focus is on two key areas: cytotoxicity against cancerous and non-cancerous cell lines and anti-inflammatory activity in a macrophage model.
This document outlines detailed experimental protocols and data presentation strategies to facilitate reproducible and comparable early-stage evaluation of this compound. It is important to note that specific in vitro activity data for this compound is not widely available in peer-reviewed literature; therefore, this guide utilizes representative data from other aminoglycosides to illustrate the expected outcomes and data presentation formats.
Mechanism of Action: Inhibition of Protein Synthesis
Aminoglycoside antibiotics, including this compound, exert their bactericidal effects by targeting the bacterial ribosome. Specifically, they bind to the 30S ribosomal subunit, which interferes with the initiation and elongation of protein synthesis. This binding can lead to the misreading of mRNA codons, resulting in the production of non-functional or toxic proteins, and ultimately leading to bacterial cell death.
The Structural Elucidation of Sannamycin G and its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sannamycin G is an aminoglycoside antibiotic, a class of potent bactericidal agents that have been a cornerstone in the treatment of serious Gram-negative bacterial infections. The intricate stereochemistry and functional group array of aminoglycosides present a significant challenge in their structural elucidation and the characterization of their derivatives. This technical guide provides a comprehensive overview of the methodologies employed in determining the structure of this compound and its analogues, with a focus on spectroscopic techniques and analytical workflows. While the primary literature containing the specific quantitative spectral data for this compound, notably the work of Xie et al. (2010), is not publicly available, this guide outlines the established principles and expected data based on the known structure of this compound and related aminoglycoside compounds.
Chemical Structure of this compound
This compound is characterized by its core aminocyclitol structure linked to amino sugars. Its fundamental properties are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄H₃₀N₄O₄ | [1][2][3] |
| Molecular Weight | 318.41 g/mol | [2] |
| Exact Mass | 318.2267 Da | [1][2] |
| IUPAC Name | 3-amino-2-((3-amino-6-(aminomethyl)tetrahydro-2H-pyran-2-yl)oxy)-5-methoxy-6-(methylamino)cyclohexan-1-ol | [2] |
| CAS Number | 73522-72-2 | [2] |
Spectroscopic Data for Structural Elucidation
The definitive structure of this compound and its derivatives is established through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the three-dimensional structure of organic molecules in solution. For aminoglycosides like this compound, a suite of 1D and 2D NMR experiments is required for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.
Table 2: Expected ¹H NMR Data for this compound
| Position | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| Data not publicly available | [Expected anomeric protons: ~4.5-5.5] | d or dd | ~2-8 | Anomeric protons are typically downfield. |
| Data not publicly available | [Sugar ring protons: ~2.5-4.5] | m | - | Complex overlapping multiplets are common. |
| Data not publicly available | [Aminocyclitol protons: ~2.0-4.0] | m | - | Signals are influenced by stereochemistry. |
| Data not publicly available | [N-CH₃, O-CH₃: ~2.0-3.5] | s | - | Singlets corresponding to methyl groups. |
Table 3: Expected ¹³C NMR Data for this compound
| Position | Expected Chemical Shift (δ, ppm) | Notes |
| Data not publicly available | [Anomeric carbons: ~95-105] | Anomeric carbons are characteristically downfield. |
| Data not publicly available | [Sugar ring carbons: ~50-85] | Carbons bearing amino and hydroxyl groups. |
| Data not publicly available | [Aminocyclitol carbons: ~45-80] | Chemical shifts are sensitive to substitution and stereochemistry. |
| Data not publicly available | [N-CH₃, O-CH₃: ~30-60] | Methyl carbons appear in the upfield region. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, and tandem mass spectrometry (MS/MS) reveals structural information through fragmentation patterns.
Table 4: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 319.23398 | Data not publicly available |
| [M+Na]⁺ | 341.21592 | Data not publicly available |
Expected Fragmentation Pattern: The fragmentation of aminoglycosides in MS/MS is characterized by the cleavage of glycosidic bonds. For this compound, the primary fragmentation would involve the loss of the aminomethyl-tetrahydropyran moiety or the aminocyclitol ring, providing key structural information.
Experimental Protocols
The structural elucidation of this compound derivatives follows a standardized workflow that integrates chromatographic separation with spectroscopic analysis.
General Experimental Workflow
Caption: General workflow for the structural elucidation of this compound derivatives.
NMR Spectroscopy Protocol
-
Sample Preparation: Approximately 5-10 mg of the purified aminoglycoside is dissolved in 0.5 mL of a suitable deuterated solvent, typically D₂O or CD₃OD. The choice of solvent is critical to avoid exchange of labile protons.
-
1D NMR: ¹H and ¹³C{¹H} spectra are acquired to identify the types and numbers of protons and carbons.
-
2D NMR:
-
COSY (Correlation Spectroscopy): Establishes ¹H-¹H spin-spin coupling networks within each sugar and aminocyclitol ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) ¹H-¹³C correlations, which are crucial for connecting the different rings and substituent groups.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides through-space correlations between protons that are close in proximity, which is essential for determining the stereochemistry and glycosidic linkages.
-
Mass Spectrometry Protocol
-
Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, coupled with an electrospray ionization (ESI) source is typically used.
-
Chromatography: Due to the high polarity of aminoglycosides, Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed for separation prior to mass analysis.
-
MS Analysis:
-
Full Scan MS: Acquired in positive ion mode to determine the accurate mass of the protonated molecule [M+H]⁺, which is used to calculate the elemental composition.
-
Tandem MS (MS/MS): The [M+H]⁺ ion is isolated and fragmented using collision-induced dissociation (CID) to generate a characteristic fragmentation pattern that reveals the connectivity of the sugar and aminocyclitol units.
-
Signaling Pathways in Aminoglycoside-Induced Toxicity
Aminoglycosides are known to induce ototoxicity (hearing loss) and nephrotoxicity (kidney damage). Understanding the underlying signaling pathways is crucial for the development of safer derivatives.
Aminoglycoside-Induced Ototoxicity
References
A Technical Guide to the Mode of Action of Sannamycin G and the Aminoglycoside Family
Disclaimer: Publicly available scientific literature lacks specific, in-depth studies on the mode of action of Sannamycin G. As this compound is classified as an aminoglycoside antibiotic, this guide will focus on the well-established mechanisms of action for the aminoglycoside class. The experimental protocols and quantitative data presented are representative of this class and should be considered as a likely framework for this compound's activity.
Introduction to Aminoglycoside Antibiotics
Aminoglycosides are a potent class of bactericidal antibiotics that are particularly effective against aerobic Gram-negative bacteria and some Gram-positive organisms.[1] Since the discovery of streptomycin in 1944, this family of antibiotics has been a cornerstone in treating serious infections. Structurally, they consist of amino sugars linked glycosidically to a central aminocyclitol ring.[2] Their primary mechanism of action involves the inhibition of bacterial protein synthesis.[2][1]
Core Mechanism of Action: Inhibition of Protein Synthesis
The bactericidal activity of aminoglycosides stems from their ability to irreversibly bind to the bacterial ribosome, specifically targeting the 30S ribosomal subunit.[2][1] This interaction disrupts the normal process of protein synthesis in several ways:
-
Inhibition of Initiation: Aminoglycosides can interfere with the formation of the initiation complex, which is the first step in protein synthesis.
-
Codon Misreading: A primary effect of aminoglycoside binding is the misreading of the mRNA codon by the ribosome.[3][4] This leads to the incorporation of incorrect amino acids into the growing polypeptide chain, resulting in the production of non-functional or toxic proteins.[2][4]
-
Premature Termination: The binding of these antibiotics can also lead to the premature termination of translation, resulting in truncated, non-functional proteins.[4]
-
Blockage of Translocation: Some aminoglycosides can block the translocation of the ribosome along the mRNA, further halting protein synthesis.
This disruption of protein synthesis and the accumulation of aberrant proteins are ultimately lethal to the bacterial cell.[2]
Caption: General mechanism of aminoglycoside action on bacteria.
Quantitative Data: Antibacterial Potency of Aminoglycosides
While specific data for this compound is unavailable, the following table presents representative Minimum Inhibitory Concentration (MIC) values for common aminoglycosides against various bacterial strains. MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
| Antibiotic | Escherichia coli (MIC µg/mL) | Pseudomonas aeruginosa (MIC µg/mL) | Staphylococcus aureus (MIC µg/mL) |
| Gentamicin | 0.25 - 2 | 0.5 - 4 | 0.12 - 1 |
| Tobramycin | 0.25 - 2 | 0.25 - 2 | 0.12 - 2 |
| Amikacin | 1 - 8 | 1 - 16 | 0.5 - 8 |
| Kanamycin | 1 - 8 | >64 | 0.5 - 4 |
Note: These values are illustrative and can vary depending on the specific strain and testing conditions.
Experimental Protocols for Mode of Action Studies
The following are standard methodologies employed to elucidate the mode of action of novel aminoglycoside antibiotics.
Minimum Inhibitory Concentration (MIC) Determination
This experiment determines the antibacterial potency of the compound.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., E. coli ATCC 25922) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution of Antibiotic: The aminoglycoside is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is read as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
In Vitro Protein Synthesis Inhibition Assay
This assay directly measures the effect of the antibiotic on translation using a cell-free system.
-
Preparation of S30 Extract: A crude extract (S30) containing ribosomes, tRNA, and other necessary components for translation is prepared from a suitable bacterial strain (e.g., E. coli MRE600).
-
Assay Mixture: The reaction mixture contains the S30 extract, a template mRNA (e.g., poly(U)), ATP, GTP, an amino acid mixture, and a radiolabeled amino acid (e.g., [14C]-phenylalanine).
-
Addition of Antibiotic: Varying concentrations of the aminoglycoside are added to the reaction mixtures.
-
Incubation: The reaction is incubated at 37°C for a defined period (e.g., 30 minutes).
-
Quantification of Protein Synthesis: The amount of newly synthesized protein is quantified by measuring the incorporation of the radiolabeled amino acid into polypeptides, typically by trichloroacetic acid (TCA) precipitation followed by scintillation counting. The IC50 value (the concentration of antibiotic that inhibits 50% of protein synthesis) is then calculated.
Ribosomal Binding Assay
This experiment confirms the binding of the antibiotic to the ribosome.
-
Preparation of Ribosomes: 70S ribosomes are isolated from the test bacteria by differential centrifugation.
-
Radiolabeling of Antibiotic: The aminoglycoside is labeled with a radioactive isotope (e.g., [3H]).
-
Binding Reaction: The radiolabeled antibiotic is incubated with the isolated ribosomes in a suitable binding buffer.
-
Separation of Bound and Unbound Antibiotic: The ribosome-bound antibiotic is separated from the free antibiotic using techniques such as nitrocellulose filter binding or equilibrium dialysis.
-
Quantification: The amount of radioactivity associated with the ribosomes is measured to determine the extent of binding and to calculate binding affinity (Kd).
Caption: Workflow for mode of action studies of a new aminoglycoside.
Conclusion
While specific research on this compound is limited, its classification as an aminoglycoside provides a strong foundation for understanding its likely mode of action. The primary mechanism is expected to be the inhibition of bacterial protein synthesis through binding to the 30S ribosomal subunit, leading to codon misreading and the production of faulty proteins. Further research employing the experimental protocols outlined in this guide would be necessary to definitively characterize the specific molecular interactions and biological activity of this compound.
References
The Genomics of Sannamycin-Producing Streptomyces: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the genomics of Sannamycin-producing Streptomyces, focusing on the genetic architecture of the biosynthetic pathways, regulatory networks, and methodologies for genomic exploration and engineering. Sannamycins are uridyl peptide antibiotics with potent activity against various bacteria, including multidrug-resistant Mycobacterium tuberculosis, making them promising candidates for novel drug development.
Sannamycin-Producing Streptomyces Strains and Genomic Features
Two primary species of Streptomyces have been identified as producers of Sannamycins: Streptomyces sp. SS and Streptomyces sannanensis. The genomic characteristics of these strains are fundamental to understanding and manipulating Sannamycin production.
Streptomyces sp. SS
A draft genome sequence is available for Streptomyces sp. SS, which produces a series of Sannamycin analogs. This strain was isolated from Guizhou Province in China. The genomic data provides a foundation for genetic engineering and biosynthetic pathway analysis.
Streptomyces sannanensis
Streptomyces sannanensis is another known producer of Sannamycins, including Sannamycin A, B, and C.[1] The type strain for this species is KC-7038, which is also deposited as ATCC 31530.[2] While it has been reported that the genome of this strain has been sequenced, the complete genome sequence is not publicly available in major databases such as NCBI or EMBL-EBI as of the latest searches. This data gap currently limits direct comparative genomic analyses between the two known Sannamycin-producing species.
Table 1: Genomic Features of Sannamycin-Producing Streptomyces
| Feature | Streptomyces sp. SS | Streptomyces sannanensis (Strain KC-7038/ATCC 31530) |
| Genome Status | Draft Genome | Sequenced, but data not publicly available |
| Genome Size | 8,119,746 bp | Data not available |
| GC Content | 72.41% | Data not available |
| Number of Scaffolds | 69 | Data not available |
| Number of Contigs | 87 | Data not available |
| Predicted CDSs | 7,632 | Data not available |
The Sannamycin Biosynthetic Gene Cluster (BGC)
The genetic blueprint for Sannamycin biosynthesis is encoded within a dedicated biosynthetic gene cluster (BGC). In Streptomyces sp. SS, this cluster is comprised of 25 open reading frames (ORFs).[3] The organization of the Sannamycin BGC shares considerable similarity with the gene clusters for other uridyl peptide antibiotics, such as pacidamycin and napsamycin.[3]
Key Genes in the Sannamycin BGC
-
ssaA : This gene encodes a transcriptional regulator that is essential for the activation of the Sannamycin BGC.[3][4] Disruption of ssaA abolishes Sannamycin production.[3]
-
ssaB : This gene encodes a tRNA-dependent aminoacyltransferase. This enzyme is responsible for the addition of a glycine residue to Sannamycin A, leading to the production of Sannamycin Q, a novel analog with enhanced potency against Mycobacterium tuberculosis.[5]
Regulation of Sannamycin Biosynthesis
The production of Sannamycin is tightly regulated at the transcriptional level. The key regulator identified in Streptomyces sp. SS is SsaA.
The SsaA Regulatory Cascade
SsaA is a pivotal activator for Sannamycin biosynthesis.[3] It belongs to a novel class of transcriptional regulators characterized by an N-terminal fork head-associated (FHA) domain and a C-terminal LuxR-type helix-turn-helix (HTH) DNA-binding motif.[3] SsaA directly binds to several promoter regions within the Sannamycin BGC, activating the transcription of the biosynthetic genes.[3][4] A consensus SsaA-binding sequence has been identified as GTMCTGACAN₂TGTCAGKAC.[3]
Feedback Inhibition
Sannamycin production is subject to a feedback regulatory mechanism. The final products, Sannamycins A and H, can directly interact with the SsaA protein.[3][4] This interaction inhibits the DNA-binding activity of SsaA, thus downregulating the expression of the biosynthetic genes and controlling the overall yield of Sannamycins.[3]
Figure 1: Regulatory feedback loop of Sannamycin biosynthesis mediated by SsaA.
Experimental Protocols
This section details key experimental methodologies for the genomic study and manipulation of Sannamycin-producing Streptomyces.
Genomic DNA Extraction from Streptomyces
High-quality genomic DNA is a prerequisite for genome sequencing and other molecular biology applications.
Materials:
-
Streptomyces culture grown in Tryptic Soy Broth (TSB)
-
Lysis buffer (e.g., containing lysozyme, proteinase K, and SDS)
-
Phenol:chloroform:isoamyl alcohol (25:24:1)
-
Isopropanol and 70% ethanol
-
TE buffer
Protocol:
-
Grow a culture of Streptomyces in TSB medium to the desired growth phase.
-
Harvest the mycelia by centrifugation.
-
Resuspend the mycelial pellet in lysis buffer and incubate to degrade the cell wall and proteins.
-
Perform DNA extraction using phenol:chloroform:isoamyl alcohol to remove proteins and other cellular debris.
-
Precipitate the genomic DNA from the aqueous phase using isopropanol.
-
Wash the DNA pellet with 70% ethanol and air-dry.
-
Resuspend the purified genomic DNA in TE buffer.
-
Assess DNA quality and quantity using spectrophotometry and agarose gel electrophoresis.
Whole Genome Sequencing and Analysis Workflow
The following workflow outlines the major steps from genomic DNA to an annotated biosynthetic gene cluster.
Figure 2: Workflow for genome sequencing and analysis of Streptomyces.
Genetic Manipulation of the Sannamycin BGC
Genetic engineering techniques such as gene knockout and overexpression are crucial for functional analysis of the Sannamycin BGC.
To increase the production of Sannamycin Q, the ssaB gene can be overexpressed under the control of a strong constitutive promoter.
Protocol Outline:
-
Amplify the complete coding sequence of ssaB from Streptomyces sp. SS genomic DNA.
-
Clone the ssaB gene into an integrative expression vector (e.g., a derivative of pSET152) under the control of a strong promoter like ermE*p.
-
Introduce the resulting overexpression plasmid into a suitable E. coli conjugation donor strain (e.g., ET12567/pUZ8002).
-
Transfer the plasmid from E. coli to Streptomyces sp. SS via intergeneric conjugation.
-
Select for exconjugants containing the integrated plasmid using an appropriate antibiotic resistance marker (e.g., apramycin).
-
Confirm the successful integration and overexpression of ssaB by PCR and RT-qPCR.
-
Analyze the fermentation broth of the engineered strain for increased production of Sannamycin Q using HPLC-MS/MS.
To confirm the function of ssaB, a gene deletion mutant can be created using methods like PCR-targeting.
Protocol Outline:
-
Design primers to amplify an apramycin resistance cassette flanked by regions homologous to the upstream and downstream sequences of ssaB.
-
Introduce the resulting disruption cassette into a temperature-sensitive plasmid.
-
Transform the plasmid into Streptomyces sp. SS.
-
Select for single-crossover homologous recombinants at a non-permissive temperature.
-
Induce a second crossover event to replace the wild-type ssaB gene with the disruption cassette.
-
Screen for the desired double-crossover mutants by PCR.
-
Confirm the absence of Sannamycin Q production in the knockout strain by HPLC-MS/MS analysis.
Quantitative Analysis of Sannamycin Production
Table 2: Impact of Genetic Modifications on Sannamycin Q Production in Streptomyces sp. SS
| Strain | Genetic Modification | Effect on Sannamycin Q Production | Analytical Parameter |
| Streptomyces sp. SS (Wild-Type) | None | Trace amounts produced | - |
| Streptomyces sp. SS /pL-ssaB | Overexpression of ssaB | "Obviously improved" yield | Detected by LC-MS/MS |
| Streptomyces sp. SS /BKO | Knockout of ssaB | Production abolished | Not detected by LC-MS/MS |
| Streptomyces sp. SS /BKO/pL-ssaB | Complementation of ssaB knockout | Production restored | Detected by LC-MS/MS |
Table 3: Mass Spectrometry Parameters for Sannamycin Q Detection
| Compound | Ionization Mode | Mass Transition (m/z) |
| Sannamycin Q | Negative | 921 → 717 |
Conclusion and Future Perspectives
The genomic exploration of Sannamycin-producing Streptomyces has provided valuable insights into the biosynthesis and regulation of this important class of antibiotics. The availability of the Streptomyces sp. SS genome and the identification of its Sannamycin BGC have paved the way for targeted genetic engineering to improve yields and generate novel analogs. Future work should focus on obtaining the complete genome sequence of Streptomyces sannanensis to enable a comprehensive comparative genomic analysis. Elucidating the broader regulatory networks that govern Sannamycin production will be crucial for developing rational strain improvement strategies. The methodologies and data presented in this guide serve as a foundational resource for researchers and drug development professionals aiming to harness the therapeutic potential of Sannamycins.
References
- 1. A new aminoglycoside antibiotic, sannamycin C and its 4-N-glycyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Species: Streptomyces sannanensis [lpsn.dsmz.de]
- 3. SsaA, a member of a novel class of transcriptional regulators, controls sansanmycin production in Streptomyces sp. strain SS through a feedback mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Sannamycin G: An In-depth Technical Guide to its Core Properties and Relationship with Aminoglycosides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sannamycin G is a member of the aminoglycoside class of antibiotics, a group of potent bactericidal agents that have been a cornerstone in the fight against severe bacterial infections for decades. Like other aminoglycosides, this compound is characterized by its core structure containing an amino-modified glycoside. It is produced by species of the genus Streptomyces, known for their prolific production of a wide array of bioactive secondary metabolites. This guide provides a comprehensive overview of this compound, detailing its chemical properties, biological activity, and its relationship to other clinically important aminoglycosides.
Chemical and Physical Properties
This compound is an aminoglycoside antibiotic with the chemical formula C14H30N4O4. The Sannamycin family of antibiotics, which also includes Sannamycins A, B, and C, is produced by the actinomycete Streptomyces sannanensis. These compounds are classified as 2-deoxyfortamine-type aminoglycosides, indicating a specific structural feature within their aminocyclitol core.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C14H30N4O4 |
| Molecular Weight | 318.41 g/mol |
| CAS Number | 73522-72-2 |
| Synonyms | KA 7038V, Istamycin X0 |
| Core Structure | 2-deoxyfortamine |
Mechanism of Action: Targeting Bacterial Protein Synthesis
The primary mechanism of action for all aminoglycosides, including this compound, is the inhibition of bacterial protein synthesis.[1][2] This is achieved through high-affinity binding to the 16S ribosomal RNA (rRNA) of the bacterial 30S ribosomal subunit.[1][2] This interaction occurs at the A-site, the decoding center of the ribosome, leading to several downstream effects that are ultimately lethal to the bacterial cell.
The binding of aminoglycosides to the A-site induces a conformational change in the ribosome, which can lead to:
-
Codon Misreading: The altered conformation of the A-site promotes the incorrect pairing of aminoacyl-tRNA with the mRNA codon. This results in the incorporation of wrong amino acids into the growing polypeptide chain, leading to the synthesis of non-functional or toxic proteins.[1][2]
-
Inhibition of Translocation: The movement of the ribosome along the mRNA can be hindered, further disrupting the elongation phase of protein synthesis.
-
Disruption of the Bacterial Cell Membrane: The accumulation of aberrant proteins in the cell membrane can compromise its integrity, leading to increased permeability and ultimately cell death.[2]
Antibacterial Spectrum and Activity
A 4-N-glycyl derivative of the related Sannamycin C has shown inhibitory activity against both Gram-positive and Gram-negative bacteria, including strains resistant to other aminoglycosides. This suggests that modifications to the Sannamycin scaffold could broaden its spectrum of activity and overcome existing resistance mechanisms.
Relationship to Other Aminoglycosides
This compound belongs to the 2-deoxyfortamine subclass of aminoglycosides. This structural classification places it in the same family as other important aminoglycosides like istamycins. Understanding these structural relationships is crucial for predicting potential cross-resistance patterns and for the rational design of novel aminoglycoside derivatives with improved therapeutic properties.
Biosynthesis of Sannamycins
The biosynthesis of the Sannamycin family of antibiotics originates from the precursor 2-deoxy-scyllo-inosose (DOI), which is derived from glucose-6-phosphate. The biosynthetic pathway involves a series of enzymatic modifications, including transamination, glycosylation, and methylation, to assemble the final complex aminoglycoside structure. The genes responsible for these biosynthetic steps are typically clustered together on the chromosome of the producing Streptomyces strain.
Experimental Protocols
While specific experimental protocols for this compound are not detailed in the literature, standard methodologies for the characterization of aminoglycoside antibiotics are applicable.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of an antibiotic is the lowest concentration that prevents visible growth of a bacterium. The broth microdilution method is a standard and widely used technique.
Protocol: Broth Microdilution MIC Assay
-
Preparation of Antibiotic Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile deionized water) at a known concentration.
-
Preparation of Bacterial Inoculum: Culture the test bacterium overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL. Dilute this suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in the test wells.
-
Serial Dilution in Microtiter Plate: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in the appropriate broth medium.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include a positive control well (broth and bacteria, no antibiotic) and a negative control well (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Reading the MIC: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
Ribosome Binding Assay
To confirm the interaction of this compound with the bacterial ribosome, a ribosome binding assay can be performed. This assay typically involves monitoring the displacement of a fluorescently labeled aminoglycoside probe from the ribosome by the test compound.
Protocol: Fluorescent Probe Displacement Assay
-
Preparation of Ribosomes: Isolate 70S ribosomes from a suitable bacterial strain (e.g., E. coli).
-
Fluorescent Probe: Utilize a fluorescently labeled aminoglycoside (e.g., fluorescein-labeled gentamicin) that is known to bind to the ribosomal A-site.
-
Assay Setup: In a suitable buffer, combine the isolated ribosomes and the fluorescent probe.
-
Competition: Add increasing concentrations of this compound to the ribosome-probe mixture.
-
Measurement: Measure the change in fluorescence polarization or fluorescence intensity. A decrease in fluorescence polarization or a change in intensity indicates the displacement of the fluorescent probe by this compound, confirming its binding to the ribosome.
Conclusion
This compound is a promising member of the 2-deoxyfortamine class of aminoglycoside antibiotics. While specific data on its antibacterial activity and biosynthetic pathway are limited, its structural similarity to other clinically relevant aminoglycosides suggests a similar mechanism of action targeting the bacterial ribosome. Further research, including comprehensive MIC testing against a panel of pathogenic bacteria and detailed elucidation of its biosynthetic gene cluster, is warranted to fully assess its therapeutic potential. The development of derivatives, such as the 4-N-glycyl Sannamycin C, highlights the potential for structural modifications to enhance the activity and overcome resistance, making the Sannamycin scaffold an interesting target for future drug discovery and development efforts in the ongoing battle against bacterial infections.
References
Methodological & Application
Application Notes & Protocols: Sannamycin G Minimum Inhibitory Concentration (MIC) Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sannamycin G is an aminoglycoside antibiotic.[1][2] Aminoglycosides are a class of potent, broad-spectrum antibiotics that function by inhibiting protein synthesis in bacteria.[3][4][5] They achieve this by binding to the 16S ribosomal RNA of the 30S ribosomal subunit, leading to codon misreading and ultimately, bacterial cell death.[3][4][6][7] The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental in vitro method to quantify the effectiveness of an antimicrobial agent against a specific microorganism.[8][9][10][11] The MIC is defined as the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium after a specified incubation period.[9][10] This document provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, a widely accepted and accurate technique for antimicrobial susceptibility testing.[12]
Data Presentation
The results of a this compound MIC assay are typically presented in a tabular format, allowing for a clear and concise summary of its activity against various bacterial strains.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
| Bacterial Strain | ATCC Number | MIC (µg/mL) |
| Escherichia coli | 25922 | [Insert Value] |
| Staphylococcus aureus | 29213 | [Insert Value] |
| Pseudomonas aeruginosa | 27853 | [Insert Value] |
| Enterococcus faecalis | 29212 | [Insert Value] |
| Klebsiella pneumoniae | 13883 | [Insert Value] |
| [Additional Strain] | [Insert ATCC] | [Insert Value] |
Experimental Protocols
This protocol outlines the broth microdilution method for determining the MIC of this compound.[9][10][12]
Materials:
-
This compound (with known purity/potency)
-
Sterile 96-well round-bottom microtiter plates[13]
-
Sterile test tubes
-
Sterile petri dishes
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[14]
-
Bacterial strains (e.g., from ATCC)
-
Sterile saline (0.85% w/v)
-
Spectrophotometer
-
Micropipettes and sterile tips
-
Multichannel pipette
-
Incubator (37°C)[12]
Procedure:
1. Preparation of this compound Stock Solution: a. Weigh a precise amount of this compound powder. b. Dissolve the powder in a suitable sterile solvent (e.g., sterile deionized water) to create a high-concentration stock solution (e.g., 1024 µg/mL). c. Filter-sterilize the stock solution using a 0.22 µm syringe filter.
2. Preparation of Bacterial Inoculum: a. From a fresh 18-24 hour agar plate, select 3-5 isolated colonies of the test bacterium.[8] b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This can be verified using a spectrophotometer at a wavelength of 625 nm. d. Dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[15][16]
3. Microtiter Plate Preparation (Serial Dilution): a. Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate, except for the first column.[13] b. Add 200 µL of the this compound stock solution to the wells in the first column. c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column.[13] Discard 100 µL from the tenth column. d. The eleventh column will serve as the positive control (inoculum without antibiotic), and the twelfth column will be the negative control (broth only, no inoculum or antibiotic).[9][13]
4. Inoculation: a. Add 100 µL of the prepared bacterial inoculum to each well from column 1 to 11. Do not add bacteria to the negative control wells in column 12.[13] b. The final volume in each well will be 200 µL.
5. Incubation: a. Cover the microtiter plate and incubate at 37°C for 16-20 hours in ambient air.[10][12][14]
6. Reading and Interpretation of Results: a. After incubation, visually inspect the plate for bacterial growth (turbidity).[9] b. The MIC is the lowest concentration of this compound at which there is no visible growth.[8][9][10] c. The positive control wells (column 11) should show turbidity, and the negative control wells (column 12) should remain clear.[9]
Mandatory Visualization
The following diagram illustrates the workflow for the this compound MIC assay.
Caption: Workflow for this compound MIC Assay.
References
- 1. Two novel nucleosidyl-peptide antibiotics: Sansanmycin F and G produced by Streptomyces sp SS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New aminoglycoside antibiotics, sannamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Aminoglycoside - Wikipedia [en.wikipedia.org]
- 6. Aminoglycosides: Perspectives on Mechanisms of Action and Resistance and Strategies to Counter Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [The mechanism of action of aminoglycosides] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. Broth Microdilution | MI [microbiology.mlsascp.com]
- 10. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bmglabtech.com [bmglabtech.com]
- 12. Broth microdilution - Wikipedia [en.wikipedia.org]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 14. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DANAMIC: Data analyzer of minimum inhibitory concentrations – Protocol to analyze antimicrobial susceptibility data - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antibacterial Susceptibility Testing of Sannamycin G
For Researchers, Scientists, and Drug Development Professionals
Introduction to Sannamycin G
This compound is a novel nucleosidyl-peptide antibiotic belonging to the aminoglycoside class of antimicrobial agents.[1] Aminoglycosides are known for their potent bactericidal activity against a broad spectrum of bacteria, particularly aerobic Gram-negative bacteria.[2][3] The primary mechanism of action of aminoglycosides involves the inhibition of bacterial protein synthesis.[2][4] They bind to the 30S ribosomal subunit, leading to misreading of the genetic code and ultimately disrupting essential cellular processes.[2][5] Given the rise of antibiotic resistance, the development and characterization of new antimicrobial agents like this compound are of critical importance.
These application notes provide detailed protocols for determining the in vitro antibacterial susceptibility of this compound using standard laboratory methods. The provided methodologies are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Data Presentation
The following tables are provided as templates for researchers to record and present their experimental data on the antibacterial susceptibility of this compound. It is recommended to test this compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria, including quality control (QC) strains.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against a Panel of Bacterial Isolates
| Bacterial Strain | ATCC No. | MIC (µg/mL) | Interpretation (S/I/R) |
| Escherichia coli | 25922 | ||
| Pseudomonas aeruginosa | 27853 | ||
| Staphylococcus aureus | 29213 | ||
| Enterococcus faecalis | 29212 | ||
| Klebsiella pneumoniae | 700603 | ||
| Acinetobacter baumannii | 19606 | ||
| Streptococcus pneumoniae | 49619 | ||
| [Additional Isolate 1] | |||
| [Additional Isolate 2] |
Note: The MIC values and interpretations (Susceptible/Intermediate/Resistant) are to be determined experimentally. Breakpoints for interpretation may need to be established based on comprehensive microbiological and clinical data, following CLSI or EUCAST guidelines.
Table 2: Zone of Inhibition Diameters for this compound against a Panel of Bacterial Isolates
| Bacterial Strain | ATCC No. | Disk Content (µg) | Zone Diameter (mm) | Interpretation (S/I/R) |
| Escherichia coli | 25922 | |||
| Pseudomonas aeruginosa | 27853 | |||
| Staphylococcus aureus | 29213 | |||
| Enterococcus faecalis | 29212 | |||
| Klebsiella pneumoniae | 700603 | |||
| Acinetobacter baumannii | 19606 | |||
| Streptococcus pneumoniae | 49619 | |||
| [Additional Isolate 1] | ||||
| [Additional Isolate 2] |
Note: The zone diameters and interpretations are to be determined experimentally. The disk content for this compound will need to be optimized. Breakpoints for interpretation are to be established based on correlation with MIC data, following CLSI or EUCAST guidelines.
Experimental Protocols
Protocol 1: Broth Microdilution Method for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.
Materials:
-
This compound stock solution of known concentration
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum equivalent to a 0.5 McFarland standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Multichannel pipette
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hours) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Serial Dilution of this compound:
-
Dispense 50 µL of sterile CAMHB into all wells of a 96-well microtiter plate.
-
Add 50 µL of the this compound stock solution to the wells in the first column.
-
Using a multichannel pipette, perform serial two-fold dilutions by transferring 50 µL from the first column to the second, and so on, across the plate to the desired final concentration. Discard 50 µL from the last column.
-
-
Inoculation:
-
Within 15 minutes of preparing the diluted inoculum, add 50 µL of the bacterial suspension to each well, resulting in a final volume of 100 µL per well.
-
Include a growth control well (containing only CAMHB and inoculum) and a sterility control well (containing only CAMHB).
-
-
Incubation:
-
Incubate the microtiter plates at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[6]
-
Protocol 2: Agar Disk Diffusion Method
This method assesses the susceptibility of bacteria to an antimicrobial agent impregnated on a paper disk.
Materials:
-
This compound-impregnated paper disks (concentration to be determined)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum equivalent to a 0.5 McFarland standard
-
Sterile cotton swabs
-
Forceps
-
Ruler or calipers
Procedure:
-
Preparation of Inoculum:
-
Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described in Protocol 1.
-
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized inoculum and remove excess liquid by pressing the swab against the inside of the tube.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure uniform growth.
-
Allow the plate to dry for 3-5 minutes.
-
-
Application of Disks:
-
Using sterile forceps, place the this compound disks onto the inoculated agar surface.
-
Ensure the disks are in firm contact with the agar. Place disks at least 24 mm apart from each other.[7]
-
-
Incubation:
-
Invert the plates and incubate at 35 ± 2°C for 16-20 hours.
-
-
Reading and Interpretation:
-
After incubation, measure the diameter of the zone of inhibition (where bacterial growth is absent) in millimeters (mm) using a ruler or calipers.[8]
-
Interpret the results as susceptible, intermediate, or resistant based on established zone diameter breakpoints.
-
Protocol 3: Agar Dilution Method
This method is a reference method for determining the MIC of an antimicrobial agent.
Materials:
-
This compound stock solution
-
Molten Mueller-Hinton Agar
-
Sterile petri dishes
-
Bacterial inoculum equivalent to a 0.5 McFarland standard
-
Inocula-replicating apparatus (optional)
Procedure:
-
Preparation of Antibiotic-Containing Agar Plates:
-
Prepare a series of two-fold dilutions of this compound.
-
Add a specific volume of each dilution to molten MHA to achieve the desired final concentrations.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
Include a growth control plate with no this compound.
-
-
Preparation of Inoculum:
-
Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 10⁴ CFU per spot.
-
-
Inoculation:
-
Spot-inoculate the surface of each agar plate with the prepared bacterial suspension. An inocula-replicating apparatus can be used to test multiple isolates simultaneously.
-
-
Incubation:
-
Allow the inocula to dry, then invert the plates and incubate at 35 ± 2°C for 16-20 hours.
-
-
Reading and Interpretation:
-
After incubation, examine the plates for bacterial growth at the inoculation sites.
-
The MIC is the lowest concentration of this compound that inhibits visible growth of the bacteria.
-
Visualizations
Caption: General workflow for antibacterial susceptibility testing.
Caption: Mechanism of action of aminoglycoside antibiotics.
Safety Precautions
When handling this compound and performing the described protocols, it is essential to adhere to standard laboratory safety practices.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves.
-
Handling of this compound: this compound should be handled in a well-ventilated area. Avoid inhalation of dust or aerosols. In case of contact with skin or eyes, rinse immediately with plenty of water.
-
Microbiological Safety: All work with bacterial cultures should be performed in a biological safety cabinet (BSC) to prevent contamination and exposure. All contaminated materials must be decontaminated before disposal, typically by autoclaving.
-
Waste Disposal: Dispose of all chemical and biological waste in accordance with institutional and local regulations.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. New aminoglycoside antibiotics, sannamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2023 AST: CLSI M100 ED33 Updates | News | CLSI [clsi.org]
- 7. researchgate.net [researchgate.net]
- 8. Sansanmycin natural product analogues as potent and selective anti-mycobacterials that inhibit lipid I biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sannamycin G Broth Microdilution Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for determining the minimum inhibitory concentration (MIC) of Sannamycin G, a novel nucleosidyl-peptide antibiotic, using the broth microdilution method. This document is intended to guide researchers in the accurate assessment of the antibacterial susceptibility of various bacterial strains to this compound.
Introduction to this compound
This compound is a member of the sansanmycin class of antibiotics, which are uridyl-peptide natural products.[1] Unlike many other classes of antibiotics, this compound and its analogues do not target protein synthesis or DNA replication. Instead, their mechanism of action involves the inhibition of a critical enzyme in the bacterial cell wall synthesis pathway.
Mechanism of Action
This compound targets and inhibits the phospho-N-acetylmuramoyl-pentapeptide translocase (MraY).[1][2][3] MraY is an essential integral membrane enzyme that catalyzes the first membrane-bound step of peptidoglycan biosynthesis.[2][4][5] Specifically, it catalyzes the transfer of the soluble peptidoglycan precursor, UDP-MurNAc-pentapeptide (also known as Park's nucleotide), to the lipid carrier undecaprenyl phosphate (C55-P), forming Lipid I.[6][7][8] By inhibiting MraY, this compound effectively blocks the synthesis of the bacterial cell wall, leading to cell lysis and death. This unique mechanism of action makes this compound a promising candidate for the development of new antibacterial agents, particularly against drug-resistant strains.
Data Presentation: Minimum Inhibitory Concentration (MIC) of this compound
Note: As this compound is a novel antibiotic, extensive published MIC data is not yet available. The following table is a representative example of how to structure and present MIC data once generated. Researchers should replace the example data with their own experimental findings. The selection of bacterial strains should be guided by the intended spectrum of activity and should include relevant quality control (QC) strains.
| Bacterial Strain | ATCC Number | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus | 29213 | 1 | 2 | 0.5 - 4 |
| Enterococcus faecalis | 29212 | 2 | 4 | 1 - 8 |
| Escherichia coli | 25922 | 8 | 16 | 4 - 32 |
| Pseudomonas aeruginosa | 27853 | 16 | 32 | 8 - 64 |
| Mycobacterium tuberculosis | H37Rv | 0.5 | 1 | 0.125 - 2 |
MIC50: The concentration of this compound at which 50% of the isolates are inhibited. MIC90: The concentration of this compound at which 90% of the isolates are inhibited.
Experimental Protocols
This section provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[9][10]
Materials
-
This compound (with known purity and potency)
-
Sterile 96-well U-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains for testing (including recommended QC strains such as S. aureus ATCC 29213, E. faecalis ATCC 29212, E. coli ATCC 25922, and P. aeruginosa ATCC 27853)[11][12]
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Multichannel pipette
-
Sterile pipette tips
-
Incubator (35°C ± 2°C)
Protocol
1. Preparation of this compound Stock Solution: a. Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or a buffer specified for the compound). The concentration should be at least 10 times the highest concentration to be tested. b. Sterilize the stock solution by filtration through a 0.22 µm filter.
2. Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. d. Within 15 minutes of preparation, dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Preparation of Microtiter Plates: a. Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate. b. Add 100 µL of the this compound stock solution to the first well of each row to be tested. c. Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to achieve the desired concentration range. Discard 100 µL from the last well containing the antibiotic. d. The final volume in each well containing the antibiotic dilutions will be 100 µL.
4. Inoculation: a. Add 10 µL of the diluted bacterial inoculum (prepared in step 2d) to each well, resulting in a final volume of 110 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL. b. Include a growth control well (containing only CAMHB and inoculum) and a sterility control well (containing only CAMHB) for each bacterial strain tested.
5. Incubation: a. Cover the microtiter plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
6. Reading the MIC: a. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[13] b. Growth can be assessed visually as turbidity or a pellet at the bottom of the well. c. The growth control well should show distinct turbidity, and the sterility control well should remain clear.
7. Quality Control: a. The MIC values for the QC strains must fall within the acceptable ranges established by CLSI or internal laboratory validation to ensure the validity of the results.[14][15]
Visualizations
Signaling Pathway of this compound Inhibition
Caption: Inhibition of the Peptidoglycan Biosynthesis Pathway by this compound.
Experimental Workflow for Broth Microdilution Susceptibility Testing
Caption: Workflow for this compound Broth Microdilution Susceptibility Testing.
References
- 1. Expanding structural diversity of 5′-aminouridine moiety of sansanmycin via mutational biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The challenges and opportunities of developing small molecule inhibitors of MraY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting the gram-negative bacteria peptidoglycan synthase MraY as a new approach for monoclonal antibody anti-bacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 11. microbiologyclass.net [microbiologyclass.net]
- 12. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 13. idexx.dk [idexx.dk]
- 14. bsac.org.uk [bsac.org.uk]
- 15. cgspace.cgiar.org [cgspace.cgiar.org]
Sannamycin G Disk Diffusion Assay: Application Notes and Protocols for Bacterial Sensitivity Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sannamycin G is a member of the sansanmycin family of uridylpeptide antibiotics.[1][2][3] These antibiotics exhibit potent antimicrobial activity, particularly against Mycobacterium tuberculosis and Pseudomonas aeruginosa.[1][2][3] The unique mechanism of action of sannamycins involves the inhibition of the phospho-MurNAc-pentapeptide translocase (MraY), a crucial enzyme in the bacterial cell wall biosynthesis pathway.[1][4] Specifically, this compound and its analogues block the formation of Lipid I, a vital precursor for peptidoglycan synthesis.[1] This targeted action makes this compound a compound of interest for the development of new antibacterial agents, especially in the context of rising antibiotic resistance.
This document provides detailed application notes and protocols for determining the bacterial sensitivity to this compound using the disk diffusion assay, commonly known as the Kirby-Bauer test.[5][6] This method is a widely accepted, simple, and cost-effective technique for the qualitative or semi-quantitative evaluation of antimicrobial susceptibility.[7][8]
Principle of the Disk Diffusion Assay
The Kirby-Bauer disk diffusion assay is based on the principle of antibiotic diffusion from a paper disk into an agar medium inoculated with a test bacterium.[5][6] When a filter paper disk impregnated with a specific concentration of an antimicrobial agent, such as this compound, is placed on the surface of an agar plate uniformly inoculated with a bacterial suspension, the antibiotic diffuses radially into the medium.[8] This creates a concentration gradient of the antibiotic around the disk. If the bacterium is susceptible to the antibiotic, its growth will be inhibited, resulting in a clear area around the disk known as the "zone of inhibition."[8] The diameter of this zone is inversely proportional to the minimum inhibitory concentration (MIC) of the antibiotic for that particular bacterial strain.[3]
Data Presentation: Zone of Inhibition Diameters
Quantitative data from disk diffusion assays are typically presented as the diameter of the zone of inhibition in millimeters. These values are then compared to established interpretive criteria to classify the bacterial strain as susceptible (S), intermediate (I), or resistant (R) to the tested antimicrobial agent.
Note: As of the last update, specific zone of inhibition diameter interpretive criteria for this compound have not been formally established by regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI). The following table is provided as a template for researchers to record their own experimental data. The interpretive standards provided are hypothetical and should be validated based on correlation with MIC data and clinical outcomes.
| Bacterial Strain | This compound Disk Content (µg) | Zone of Inhibition Diameter (mm) | Interpretation (S/I/R) |
| Escherichia coli ATCC 25922 | User-defined | Record experimental data | Determine based on established criteria |
| Staphylococcus aureus ATCC 25923 | User-defined | Record experimental data | Determine based on established criteria |
| Pseudomonas aeruginosa ATCC 27853 | User-defined | Record experimental data | Determine based on established criteria |
| Mycobacterium tuberculosis H37Rv | User-defined | Record experimental data | Determine based on established criteria |
| User-defined Clinical Isolate 1 | User-defined | Record experimental data | Determine based on established criteria |
| User-defined Clinical Isolate 2 | User-defined | Record experimental data | Determine based on established criteria |
Experimental Protocols
Preparation of Materials
-
This compound: Stock solution of known concentration, sterilized by filtration.
-
Filter Paper Disks: Sterile 6 mm blank paper disks.
-
Bacterial Strains: Pure, overnight cultures of test bacteria (e.g., E. coli, S. aureus, P. aeruginosa).
-
Growth Media: Mueller-Hinton Agar (MHA) plates (4 mm depth).[7] For fastidious organisms, appropriate supplemented media may be required.
-
Inoculum Preparation: Sterile saline or Mueller-Hinton Broth (MHB).
-
McFarland Turbidity Standard: 0.5 standard (approximating 1-2 x 10⁸ CFU/mL).[7]
-
Sterile Equipment: Cotton swabs, forceps, micropipettes, and tips.
-
Incubator: Set to 35°C ± 2°C.[5]
Preparation of this compound Disks
-
Aseptically apply a precise volume (e.g., 20 µL) of the this compound stock solution to each sterile filter paper disk to achieve the desired concentration per disk.
-
Allow the disks to dry completely in a sterile environment (e.g., a laminar flow hood) before use.
Inoculum Preparation
-
Select several well-isolated colonies of the test bacterium from an 18-24 hour agar plate.
-
Suspend the colonies in sterile saline or MHB.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer.
Inoculation of Agar Plates
-
Dip a sterile cotton swab into the adjusted bacterial suspension.
-
Remove excess inoculum by pressing the swab against the inside of the tube.
-
Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
Application of this compound Disks
-
Using sterile forceps, place the prepared this compound disks onto the inoculated agar surface.
-
Gently press each disk to ensure complete contact with the agar.
-
Disks should be placed at least 24 mm apart from each other and from the edge of the plate to avoid overlapping of inhibition zones.[2]
Incubation
-
Invert the plates and place them in an incubator at 35°C ± 2°C for 16-24 hours.[5]
-
Do not incubate in a CO₂-enriched atmosphere, as it can alter the pH of the agar and affect the results.[5]
Measurement and Interpretation of Results
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter using a ruler or calipers.
-
Interpret the results by comparing the measured zone diameters to established interpretive standards (when available).
Mandatory Visualizations
Signaling Pathway Diagram: Mechanism of this compound Action
Caption: Mechanism of this compound inhibition of bacterial cell wall synthesis.
Experimental Workflow Diagram
Caption: Experimental workflow for the this compound disk diffusion assay.
References
- 1. Expanding structural diversity of 5′-aminouridine moiety of sansanmycin via mutational biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apec.org [apec.org]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Sansanmycin natural product analogues as potent and selective anti-mycobacterials that inhibit lipid I biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
Application Notes: In Vitro Cell Culture Models for Sannamycin G Cytotoxicity Testing
Introduction
Sannamycin G is an aminoglycoside antibiotic.[1] Aminoglycosides are potent, broad-spectrum antibiotics known for their efficacy against various bacterial infections.[2][3] Their primary mechanism of action involves the inhibition of protein synthesis in bacteria by binding to the 30S ribosomal subunit.[2][4] However, the therapeutic application of aminoglycosides can be limited by potential cytotoxicity, particularly nephrotoxicity and ototoxicity. Therefore, robust in vitro models are essential for the early assessment of the cytotoxic profile of new aminoglycoside compounds like this compound. This document provides a comprehensive guide to utilizing in vitro cell culture models for evaluating the cytotoxicity of this compound, intended for researchers, scientists, and drug development professionals.
Choice of In Vitro Models
The selection of an appropriate cell model is critical for obtaining relevant cytotoxicity data. Both two-dimensional (2D) and three-dimensional (3D) cell culture systems can be employed.
-
2D Cell Culture Models: These traditional monolayer cultures are cost-effective and suitable for high-throughput screening.[5][6] They are instrumental in initial toxicity assessments.[7]
-
3D Cell Culture Models: Spheroids and organoids offer a more physiologically relevant environment by mimicking cell-to-cell interactions and tissue-like structures.[8][9] These models are valuable for more in-depth toxicity studies that better predict in vivo responses.[5]
For initial screening of this compound, established cancer cell lines such as HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer) are commonly used due to their robustness and well-characterized nature. For more specific toxicity assessments, cell lines derived from target organs, such as human kidney proximal tubule epithelial cells (HK-2) for nephrotoxicity, are recommended.
Core Cytotoxicity Assays
A multi-parametric approach employing a panel of assays is recommended to comprehensively evaluate the cytotoxic effects of this compound.
-
MTT Assay (Cell Viability): This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[10][11] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[12]
-
Lactate Dehydrogenase (LDH) Assay (Cell Membrane Integrity): This assay quantifies the release of LDH, a cytosolic enzyme, from damaged cells into the culture medium.[13] It is a reliable marker for cytotoxicity resulting from compromised cell membrane integrity.
-
Caspase-3/7 Assay (Apoptosis): This assay measures the activity of caspase-3 and -7, key effector enzymes in the apoptotic pathway.[14][15] An increase in caspase activity is a hallmark of apoptosis, a form of programmed cell death.[16]
Experimental Workflow
A standardized workflow ensures reproducibility and reliability of cytotoxicity data.
Hypothetical Signaling Pathway
Aminoglycoside-induced cytotoxicity can trigger the intrinsic apoptotic pathway. High concentrations may lead to mitochondrial stress, release of cytochrome c, and subsequent activation of the caspase cascade.
References
- 1. Aminoglycoside - Wikipedia [en.wikipedia.org]
- 2. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. [The mechanism of action of aminoglycosides] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Three-Dimensional In Vitro Cell Culture Models for Efficient Drug Discovery: Progress So Far and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 8. corning.com [corning.com]
- 9. researchgate.net [researchgate.net]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 14. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [worldwide.promega.com]
- 15. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 16. stemcell.com [stemcell.com]
Application Notes and Protocols for Developing a Sannamycin G-Resistant Bacterial Strain
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the development and characterization of bacterial strains resistant to Sannamycin G, an aminoglycoside antibiotic. The protocols outlined below describe methods for inducing resistance, quantifying the level of resistance, and understanding the underlying mechanisms.
Introduction to this compound and Aminoglycoside Resistance
This compound belongs to the aminoglycoside class of antibiotics, which are potent inhibitors of bacterial protein synthesis.[1] These antibiotics bind to the 30S ribosomal subunit, leading to mistranslation of mRNA and ultimately cell death.[2][3] Bacterial resistance to aminoglycosides is a significant clinical challenge and can arise through several mechanisms:
-
Enzymatic Modification: Bacteria may acquire genes encoding aminoglycoside-modifying enzymes (AMEs) that chemically alter the antibiotic, preventing it from binding to its ribosomal target. The three main classes of AMEs are:
-
Aminoglycoside acetyltransferases (AACs)
-
Aminoglycoside phosphotransferases (APHs)
-
Aminoglycoside nucleotidyltransferases (ANTs)[4]
-
-
Target Site Modification: Alterations in the 16S rRNA, the binding site of aminoglycosides on the 30S ribosomal subunit, can reduce the binding affinity of the drug.[4]
-
Reduced Uptake and Efflux: Changes in bacterial cell membrane permeability can limit the intracellular concentration of the antibiotic, or bacteria may acquire efflux pumps that actively transport the drug out of the cell.[4]
Data Presentation: Minimum Inhibitory Concentrations (MIC)
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[5] The following table summarizes the reported MIC values for Sannamycin B and C, closely related compounds to this compound, against various bacterial strains.
| Antibiotic | Bacterial Strain | MIC (µg/mL) | Reference |
| Sannamycin B | Pseudomonas aeruginosa | 8.0 | [6] |
| Sannamycin C | Pseudomonas aeruginosa | 16.0 | [6] |
| Sannamycin B | Mycobacterium tuberculosis H37Rv | 8.0 - 20.0 | [6] |
| Sannamycin B | Multidrug-resistant M. tuberculosis | 8.0 - 20.0 | [6] |
| Purified Metabolite from S. sannanensis SU118 | Staphylococcus aureus MTCC 96 | 0.5 | [7] |
| Purified Metabolite from S. sannanensis SU118 | Staphylococcus aureus (Clinical Isolate) | 0.5 | [7] |
| Purified Metabolite from S. sannanensis SU118 | Mycobacterium smegmatis MTCC 6 | 3.0 | [7] |
| Purified Metabolite from S. sannanensis SU118 | Bacillus circulans MTCC 8074 | 3.0 | [7] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol details the determination of the MIC of this compound against a bacterial strain using the broth microdilution method.
Materials:
-
Bacterial culture in logarithmic growth phase
-
This compound stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare Bacterial Inoculum:
-
Aseptically pick a few colonies of the test bacterium from an agar plate and inoculate into a tube of sterile CAMHB.
-
Incubate the culture at 37°C with shaking until it reaches the logarithmic phase of growth (typically an optical density at 600 nm (OD₆₀₀) of 0.4-0.6).
-
Dilute the bacterial culture in CAMHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
-
Prepare this compound Dilutions:
-
Perform a two-fold serial dilution of the this compound stock solution in CAMHB across the wells of a 96-well plate. The final volume in each well should be 100 µL. The concentration range should be chosen to bracket the expected MIC.
-
-
Inoculate Microtiter Plate:
-
Add 100 µL of the diluted bacterial inoculum to each well containing the this compound dilutions.
-
Include a positive control well (bacteria in CAMHB without antibiotic) and a negative control well (CAMHB only).
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Determine MIC:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound that shows no visible bacterial growth.[5]
-
Alternatively, the OD₆₀₀ can be read using a microplate reader. The MIC is the lowest concentration at which the OD₆₀₀ is not significantly different from the negative control.
-
Protocol 2: Development of this compound Resistance by Directed Evolution (Serial Passage)
This method involves exposing a bacterial population to gradually increasing concentrations of this compound, selecting for mutants with increased resistance over time.[8][9]
Materials:
-
Bacterial culture
-
This compound stock solution
-
CAMHB
-
Sterile culture tubes or 96-well plates
-
Incubator
Procedure:
-
Initial MIC Determination:
-
Determine the baseline MIC of the parental bacterial strain for this compound as described in Protocol 1.
-
-
Serial Passage:
-
Inoculate a culture of the parental strain into CAMHB containing this compound at a sub-inhibitory concentration (e.g., 0.5 x MIC).
-
Incubate the culture at 37°C with shaking for 24 hours.
-
After 24 hours, transfer a small aliquot of the culture that grew at the highest concentration of this compound to a fresh set of tubes or wells containing a two-fold serial dilution of the antibiotic, starting from the concentration in which growth was observed.
-
Repeat this process for a desired number of passages (e.g., 20-30 passages) or until a significant increase in the MIC is observed.[10]
-
-
Monitoring Resistance:
-
Periodically determine the MIC of the evolving population to monitor the development of resistance.
-
-
Isolation of Resistant Strains:
-
After the final passage, streak the culture from the well with the highest this compound concentration onto an agar plate containing the same concentration of the antibiotic to isolate individual resistant colonies.
-
Protocol 3: Development of this compound Resistance by Chemical Mutagenesis
This protocol uses a chemical mutagen, such as Ethyl Methane Sulfonate (EMS), to induce random mutations in the bacterial genome, followed by selection for resistant mutants.[11][12]
Materials:
-
Bacterial culture in logarithmic growth phase
-
Ethyl Methane Sulfonate (EMS) - CAUTION: EMS is a potent mutagen and suspected carcinogen. Handle with appropriate safety precautions in a fume hood. [13]
-
Phosphate buffered saline (PBS)
-
Sodium thiosulfate solution (for EMS inactivation)
-
CAMHB
-
CAMHB agar plates containing various concentrations of this compound
-
Incubator
Procedure:
-
Prepare Bacterial Culture:
-
Grow a culture of the bacterial strain to the mid-logarithmic phase (OD₆₀₀ of ~0.5).
-
Harvest the cells by centrifugation and wash twice with sterile PBS.
-
Resuspend the cell pellet in PBS to the original culture volume.
-
-
EMS Mutagenesis:
-
In a fume hood, add EMS to the bacterial suspension to a final concentration of 0.5-1% (v/v).
-
Incubate the suspension at 37°C with gentle shaking for a predetermined time (e.g., 30-60 minutes). The optimal time and EMS concentration should be determined empirically to achieve a desired kill rate (e.g., 50-99%).
-
Stop the mutagenesis by adding an equal volume of sodium thiosulfate solution and incubating for 10 minutes.
-
Wash the cells twice with sterile PBS to remove residual EMS and sodium thiosulfate.
-
-
Recovery and Selection:
-
Resuspend the mutagenized cells in fresh CAMHB and incubate for a recovery period of 1-2 hours at 37°C to allow for the expression of resistance mutations.
-
Plate serial dilutions of the recovered culture onto CAMHB agar plates containing this compound at concentrations ranging from the parental MIC to several-fold higher.
-
Also, plate a dilution series on non-selective CAMHB agar to determine the total number of viable cells after mutagenesis.
-
-
Isolation and Confirmation of Resistant Mutants:
-
Incubate the plates at 37°C for 24-48 hours.
-
Pick individual colonies that grow on the this compound-containing plates.
-
Re-streak the selected colonies on fresh selective plates to confirm their resistance phenotype.
-
Determine the MIC of the confirmed resistant mutants as described in Protocol 1.
-
Visualization of Pathways and Workflows
Signaling Pathways
References
- 1. Aminoglycosides: Activity and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Mechanisms of Resistance to Aminoglycoside Antibiotics: Overview and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. idexx.dk [idexx.dk]
- 6. Sansanmycins B and C, new components of sansanmycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Production of potent antimicrobial agent by actinomycete, Streptomyces sannanensis strain SU118 isolated from phoomdi in Loktak Lake of Manipur, India - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Serial passage – REVIVE [revive.gardp.org]
- 9. Evolution of high-level resistance during low-level antibiotic exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. emerypharma.com [emerypharma.com]
- 11. juniperpublishers.com [juniperpublishers.com]
- 12. Mutagenesis and mutant collections - Ametys, Web Java Open Source CMS [ips2.u-psud.fr]
- 13. EMS Mutagenesis | Herman Lab | Nebraska [hermanlab.unl.edu]
Application Notes and Protocols for Animal Models in Sannamycin G Pharmacokinetic Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Sannamycin G is a novel aminoglycoside antibiotic.[1] As with any new therapeutic agent, understanding its pharmacokinetic (PK) profile is crucial for determining appropriate dosage regimens and ensuring safety and efficacy. This document provides detailed application notes and protocols for conducting pharmacokinetic studies of this compound in animal models. Due to the limited availability of specific data on this compound, the following protocols and data are based on established methodologies for other aminoglycoside antibiotics, such as gentamicin, amikacin, and tobramycin.[2][3][4][5][6] These guidelines should be adapted and validated for this compound as more specific information becomes available.
Animal Model Selection
The choice of animal model is a critical step in designing a pharmacokinetic study. The ideal model should mimic human physiology as closely as possible in terms of drug absorption, distribution, metabolism, and excretion (ADME). Based on studies of other aminoglycosides, several species are suitable for initial PK screening.
Table 1: Comparison of Animal Models for Aminoglycoside Pharmacokinetic Studies
| Animal Model | Advantages | Disadvantages | Key Considerations |
| Rat | - Small size, easy to handle- Cost-effective- Well-characterized physiology and genetics- Established models of infection and toxicity[7] | - Higher metabolic rate compared to humans- Differences in protein binding | - Suitable for initial screening and dose-ranging studies.- Serial blood sampling can be challenging due to small blood volume. |
| Rabbit | - Larger blood volume allows for serial sampling- More similar to humans in some metabolic pathways- Used in sepsis models[4] | - More expensive to house and maintain- Susceptible to certain infections | - Good for detailed pharmacokinetic profiling and toxicity studies. |
| Guinea Pig | - Established model for ototoxicity studies of aminoglycosides[2]- Similar inner ear physiology to humans | - Specific dietary requirements- Less common for general PK studies | - Recommended for studies specifically investigating the potential ototoxicity of this compound. |
| Dog | - Closer to humans in terms of physiology and metabolism- Can be used for chronic dosing studies | - Significant ethical considerations- High cost | - Typically used in later stages of preclinical development. |
| Non-human Primate | - Most predictive model for human pharmacokinetics | - Highest ethical concerns and cost- Specialized facilities and expertise required | - Reserved for pivotal preclinical studies when required by regulatory agencies. |
For initial this compound pharmacokinetic studies, the rat is a recommended starting model due to its cost-effectiveness and well-understood physiology.
Experimental Protocols
The following are detailed protocols for conducting a pharmacokinetic study of this compound in a rat model. These protocols should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Drug Formulation and Administration
Objective: To prepare and administer this compound to the animal model.
Materials:
-
This compound reference standard
-
Sterile saline (0.9% NaCl)
-
Syringes and needles (appropriate gauge for the route of administration)
-
Vortex mixer
-
Analytical balance
Protocol:
-
Accurately weigh the required amount of this compound reference standard.
-
Dissolve the this compound in sterile saline to the desired concentration.
-
Vortex the solution until the compound is completely dissolved.
-
Administer the this compound solution to the animals via the desired route (e.g., intravenous bolus, intramuscular injection). The volume of administration should be based on the animal's body weight.
Blood Sample Collection
Objective: To collect serial blood samples for the determination of this compound concentration over time.
Materials:
-
Anesthetic (e.g., isoflurane)
-
Blood collection tubes (e.g., with anticoagulant like EDTA or heparin)
-
Cannula or appropriate gauge needles
-
Centrifuge
Protocol:
-
Anesthetize the animal according to the approved protocol.
-
Collect a pre-dose blood sample (time 0).
-
Administer this compound as described in Protocol 2.1.
-
Collect blood samples at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) post-dose.
-
Place the collected blood samples into appropriate tubes.
-
Centrifuge the blood samples to separate plasma or serum.
-
Transfer the plasma/serum to clean, labeled tubes and store at -80°C until analysis.
Tissue Sample Collection (Optional)
Objective: To determine the distribution of this compound in various tissues.
Materials:
-
Surgical instruments
-
Liquid nitrogen or dry ice
-
Homogenizer
Protocol:
-
At the end of the study (or at specific time points for terminal studies), euthanize the animal using an approved method.
-
Perfuse the animal with saline to remove blood from the tissues.
-
Carefully dissect the desired tissues (e.g., kidney, liver, lung).
-
Rinse the tissues with cold saline, blot dry, and weigh.
-
Flash-freeze the tissue samples in liquid nitrogen or on dry ice.
-
Store the samples at -80°C until analysis.
-
Prior to analysis, homogenize the tissue samples in an appropriate buffer.
Bioanalytical Method for this compound Quantification
Objective: To accurately measure the concentration of this compound in biological matrices (plasma, tissue homogenates).
Principle: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying small molecules like aminoglycosides.
General Procedure:
-
Sample Preparation:
-
Thaw the plasma or tissue homogenate samples.
-
Perform a protein precipitation step by adding a solvent like acetonitrile or methanol.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the sample in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Separate this compound from other matrix components using a suitable HPLC column.
-
Detect and quantify this compound using a mass spectrometer set to the appropriate precursor and product ion transitions.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of this compound.
-
Determine the concentration of this compound in the unknown samples by interpolating from the standard curve.
-
Data Presentation
The collected concentration-time data will be analyzed using pharmacokinetic modeling software to determine key PK parameters. The following table provides an example of how to present this data, using illustrative values based on other aminoglycosides.
Table 2: Example Pharmacokinetic Parameters of an Aminoglycoside in Rats (Intravenous Administration)
| Parameter | Description | Unit | Example Value |
| Cmax | Maximum plasma concentration | µg/mL | 50.2 |
| Tmax | Time to reach Cmax | h | 0.08 |
| AUC0-t | Area under the plasma concentration-time curve from time 0 to the last measurable concentration | µgh/mL | 125.6 |
| AUC0-inf | Area under the plasma concentration-time curve from time 0 to infinity | µgh/mL | 130.1 |
| t1/2 | Elimination half-life | h | 2.5 |
| Vd | Volume of distribution | L/kg | 0.25 |
| CL | Clearance | L/h/kg | 0.15 |
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for an in vivo pharmacokinetic study.
Caption: Experimental workflow for animal pharmacokinetic studies.
Mechanism of Action of Aminoglycosides
This compound, as an aminoglycoside, is presumed to share the same mechanism of action as other members of this class. The primary mechanism is the inhibition of bacterial protein synthesis.[8][9][10][11]
Caption: Mechanism of action of this compound.
Conclusion
These application notes and protocols provide a comprehensive framework for conducting pharmacokinetic studies of this compound in animal models. By leveraging established methodologies for other aminoglycosides, researchers can generate the necessary data to characterize the ADME profile of this novel antibiotic. It is imperative to remember that these are guiding protocols and that optimization and validation will be necessary to obtain accurate and reliable data for this compound. The successful execution of these studies will be a critical step in the preclinical development of this compound and its potential translation to clinical use.
References
- 1. New aminoglycoside antibiotics, sannamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative pharmacokinetics of aminoglycoside antibiotics in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the pharmacokinetics of five aminoglycoside and aminocyclitol antibiotics using allometric analysis in mammal and bird species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics/Pharmacodynamics models of veterinary antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. madbarn.com [madbarn.com]
- 7. Characterization of Amikacin Drug Exposure and Nephrotoxicity in an Animal Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Aminoglycoside - Wikipedia [en.wikipedia.org]
- 11. [The mechanism of action of aminoglycosides] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Sannamycin G Efficacy in Murine Infection Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sannamycin G is an aminoglycoside antibiotic. Aminoglycosides are a class of potent, broad-spectrum antibiotics that function by inhibiting bacterial protein synthesis.[1] They are particularly effective against aerobic Gram-negative bacteria and some Gram-positive organisms.[1][2] The evaluation of new antimicrobial agents like this compound necessitates rigorous preclinical testing to determine in vivo efficacy. Murine infection models are critical tools in this process, providing a platform to assess the therapeutic potential of an antibiotic in a mammalian system before human clinical trials.[3]
This document provides detailed protocols for two standard and widely used murine infection models to evaluate the in vivo efficacy of this compound: the neutropenic thigh infection model and the septicemia model.[3][4] These models are well-established for assessing the efficacy of aminoglycosides and other antimicrobial agents.[4]
Mechanism of Action: Aminoglycoside Inhibition of Protein Synthesis
This compound, as an aminoglycoside, is presumed to share the class's mechanism of action. Aminoglycosides bind to the 30S ribosomal subunit in bacteria.[5][6] This binding interferes with the initiation complex, causes misreading of mRNA, and blocks the translocation of the ribosome, ultimately leading to the production of truncated or nonfunctional proteins and subsequent bacterial cell death.[6][7]
Caption: Mechanism of this compound action.
Murine Neutropenic Thigh Infection Model
The neutropenic thigh model is a highly standardized in vivo system for the initial evaluation of antimicrobials.[3][8] It is used to determine the time course of antimicrobial activity and allows for the quantitative comparison of different agents and dosing regimens under conditions of neutropenia, which mimics infections in immunocompromised patients.[3][9]
Experimental Protocol
-
Animal Preparation:
-
Use specific pathogen-free male CD-1 mice (or a similar strain), weighing 24 ± 2 g.
-
Acclimatize animals for at least 3 days before the experiment.
-
Provide ad libitum access to sterile food and water.
-
-
Induction of Neutropenia:
-
Bacterial Challenge:
-
Prepare a fresh culture of the test organism (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, or a relevant clinical isolate).
-
Wash the bacterial cells and resuspend in sterile saline to a final concentration of approximately 10^7 CFU/mL.
-
At time zero, inject 0.1 mL of the bacterial suspension into the right thigh muscle of each mouse.[9]
-
-
This compound Administration:
-
Initiate treatment at a specified time post-infection (e.g., 2 hours).
-
Administer this compound via a relevant route, typically subcutaneous (SC) or intravenous (IV) injection.
-
Include multiple dosing groups to evaluate a range of this compound concentrations, a vehicle control group (saline), and potentially a comparator antibiotic group.
-
-
Endpoint Analysis (Bacterial Load Determination):
-
At a predetermined endpoint (e.g., 24 hours post-treatment initiation), humanely euthanize the mice.
-
Aseptically dissect the entire right thigh muscle.
-
Homogenize the thigh tissue in a known volume of sterile phosphate-buffered saline (PBS).[9]
-
Perform serial ten-fold dilutions of the tissue homogenate and plate onto appropriate agar plates (e.g., Tryptic Soy Agar with 5% sheep's blood).[9]
-
Incubate the plates at 37°C for 18-24 hours and enumerate the bacterial colonies.
-
Calculate the number of colony-forming units (CFU) per gram of thigh tissue. The efficacy is determined by the reduction in bacterial load compared to the control group.
-
Caption: Workflow of the neutropenic thigh model.
Data Presentation
Disclaimer: The following data is illustrative and serves as an example of how to present results from this model. Specific in vivo efficacy data for this compound is not publicly available.
Table 1: Illustrative In Vivo Efficacy of this compound against E. coli ATCC 25922 in the Murine Neutropenic Thigh Model
| Treatment Group | Dose (mg/kg/day) | Initial Bacterial Load (log10 CFU/thigh) | Final Bacterial Load (log10 CFU/thigh) | Change in Bacterial Load (log10 CFU/thigh) |
| Vehicle Control | 0 | 5.85 | 8.20 | +2.35 |
| This compound | 4 | 5.82 | 6.55 | +0.73 |
| This compound | 16 | 5.88 | 5.05 | -0.83 |
| This compound | 64 | 5.84 | 3.12 | -2.72 |
| Comparator | X | 5.86 | 4.98 | -0.88 |
Murine Septicemia Model
The murine septicemia model is used to evaluate the ability of an antimicrobial agent to protect against a lethal systemic infection.[4] This model is particularly relevant for assessing antibiotics intended to treat life-threatening bloodstream infections.[10]
Experimental Protocol
-
Animal Preparation:
-
Use specific pathogen-free male CD-1 mice (or a similar strain), weighing 24 ± 2 g.
-
Acclimatize animals as described previously.
-
-
Bacterial Challenge:
-
Prepare a fresh culture of the test organism (e.g., E. coli ATCC 25922 or P. aeruginosa ATCC 27853).
-
Determine the 90-100% lethal dose (LD90-100) in preliminary studies.
-
Resuspend the bacterial cells in a suitable medium, such as brain heart infusion broth containing 5% mucin, to enhance virulence.[4]
-
Inject the bacterial suspension (typically 0.5 mL) intraperitoneally to induce septicemia.[4]
-
-
This compound Administration:
-
Initiate treatment at a specified time post-infection (e.g., 1 hour).[4]
-
Administer this compound via a relevant route (e.g., SC or IV).
-
Include multiple dosing groups, a vehicle control group, and a comparator antibiotic group. Each group should consist of a sufficient number of animals (e.g., 10 mice per group) for statistical power.[4]
-
-
Endpoint Analysis (Survival):
-
Monitor the mice for mortality daily for a period of 7 days post-infection.[4]
-
Record the number of surviving animals in each group at each time point.
-
The primary endpoint is the survival rate at the end of the observation period.
-
The 50% effective dose (ED50), the dose that protects 50% of the animals from lethal infection, can be calculated from the survival data.
-
Caption: Workflow of the murine septicemia model.
Data Presentation
Disclaimer: The following data is illustrative and serves as an example of how to present results from this model. Specific in vivo efficacy data for this compound is not publicly available.
Table 2: Illustrative Survival Data and ED50 of this compound against P. aeruginosa ATCC 27853 in the Murine Septicemia Model
| Treatment Group | Dose (mg/kg) | Number of Mice | 7-Day Survival (%) |
| Vehicle Control | 0 | 10 | 0 |
| This compound | 1 | 10 | 10 |
| This compound | 4 | 10 | 40 |
| This compound | 8 | 10 | 80 |
| This compound | 16 | 10 | 100 |
| Calculated ED50 (95% CI) | ~5.0 mg/kg (3.5 - 7.1 mg/kg) |
Conclusion
The murine neutropenic thigh and septicemia infection models are robust and reproducible systems for evaluating the in vivo efficacy of this compound. The detailed protocols and data presentation formats provided in these application notes offer a framework for researchers to design and execute preclinical studies to characterize the therapeutic potential of this novel aminoglycoside antibiotic. While specific efficacy data for this compound is not yet available, these established models will be instrumental in generating the necessary data for its further development.
References
- 1. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aminoglycoside - Wikipedia [en.wikipedia.org]
- 3. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 4. In Vivo Efficacy of the Novel Aminoglycoside ACHN-490 in Murine Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Aminoglycosides: Activity and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. google.com [google.com]
- 8. criver.com [criver.com]
- 9. noblelifesci.com [noblelifesci.com]
- 10. brieflands.com [brieflands.com]
Application Notes and Protocols for Sannamycin G Formulation in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sannamycin G is a nucleosidyl-peptide antibiotic belonging to the aminoglycoside class, produced by Streptomyces sp.[1][2][3] Its potential as a therapeutic agent necessitates robust and reproducible in vivo studies to evaluate its efficacy, pharmacokinetics, and safety. A critical aspect of such studies is the development of a suitable formulation that ensures the bioavailability and stability of this compound upon administration. This document provides detailed application notes and protocols for the formulation of this compound for in vivo research, addressing its known physicochemical properties and leveraging established principles of drug delivery for poorly soluble compounds.
Physicochemical Properties and Stability of this compound
A summary of the known properties of this compound is presented in the table below. Limited public data is available specifically for this compound's in vivo formulation, thus information from related aminoglycoside antibiotics is included for context.
| Property | Value/Information | Source |
| Molecular Formula | C14H30N4O4 | [1] |
| Molecular Weight | 318.41 g/mol | [1] |
| Appearance | Solid powder | [1] |
| Solubility | Soluble in DMSO | [1][4] |
| Short-Term Storage | Dry, dark at 0 - 4°C (days to weeks) | [1] |
| Long-Term Storage | Dry, dark at -20°C (months to years) | [1] |
| Stability of Related Aminoglycosides | Amikacin is more stable than gentamicin and tobramycin when mixed with certain beta-lactam antibiotics. Gentamicin and tobramycin show significant degradation at 4°C and 25°C with some beta-lactams, but are stable at -8°C and -70°C. | [5] |
| Compatibility of Related Aminoglycosides | Gentamicin and tobramycin are generally stable in total nutrient admixtures for at least 6 hours, while amikacin can be incompatible. | [6] |
Formulation Strategy for In Vivo Administration
Given that this compound is soluble in dimethyl sulfoxide (DMSO), a common strategy for in vivo studies of poorly water-soluble compounds is to prepare a stock solution in DMSO and then dilute it with a suitable aqueous vehicle for administration. This approach, however, requires careful consideration to avoid precipitation of the compound upon dilution and to minimize potential toxicity associated with the solvent.
Lipid-based drug delivery systems (LBDD) are a successful approach for improving the solubilization and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[7][8] These formulations can maintain the drug in a solubilized state in the gastrointestinal tract and enhance absorption.[7] Excipients, inactive ingredients in a formulation, are crucial for enhancing stability, modifying drug release, and improving solubility.[9][10][11] For parenteral routes, the choice of co-solvents and surfactants is critical.
For initial in vivo screening, a simple co-solvent system is often employed. A common vehicle for intravenous (IV) or intraperitoneal (IP) injection consists of a mixture of DMSO, a surfactant like Tween® 80 or Cremophor® EL, and a sterile aqueous solution such as saline or phosphate-buffered saline (PBS).
Experimental Protocol: Preparation of this compound Formulation for In Vivo Studies
This protocol describes the preparation of a this compound formulation suitable for parenteral administration in animal models. The final concentration of DMSO and any surfactant should be kept to a minimum to reduce potential toxicity. It is crucial to conduct preliminary tolerability studies with the vehicle alone in the chosen animal model.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Tween® 80 (Polysorbate 80), sterile
-
Sterile 0.9% Sodium Chloride Injection, USP (saline) or Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, pyrogen-free microcentrifuge tubes and pipette tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate the required amount of this compound:
-
Determine the desired final concentration of this compound in the injection vehicle (e.g., 1 mg/mL).
-
Determine the total volume of the formulation needed for the study.
-
Calculate the total mass of this compound required: Mass (mg) = Final Concentration (mg/mL) x Total Volume (mL)
-
-
Prepare the this compound Stock Solution:
-
Weigh the calculated amount of this compound powder accurately.
-
Add a minimal volume of DMSO to dissolve the this compound powder completely. For example, to achieve a 10% DMSO concentration in the final formulation, dissolve the total required mass of this compound in a volume of DMSO that is 10% of the final total volume.
-
Vortex thoroughly until the this compound is completely dissolved, resulting in a clear solution. This is the this compound stock solution.
-
-
Prepare the Vehicle:
-
In a separate sterile tube, prepare the vehicle by mixing the surfactant (if used) and the aqueous component. For a formulation containing 5% Tween® 80, mix a volume of Tween® 80 that is 5% of the final total volume with the saline or PBS.
-
For example, for a final volume of 1 mL with 10% DMSO and 5% Tween® 80, the vehicle would consist of 0.05 mL of Tween® 80 and 0.85 mL of saline.
-
-
Prepare the Final Formulation:
-
Slowly add the this compound stock solution (from step 2) to the vehicle (from step 3) while vortexing. The slow addition and continuous mixing are crucial to prevent precipitation of the drug.
-
Visually inspect the final formulation for any signs of precipitation or cloudiness. A successful formulation should be a clear, homogenous solution.
-
-
Sterilization (if required):
-
For parenteral administration, the final formulation should be sterile. If the components used are not pre-sterilized, the final solution should be filtered through a 0.22 µm sterile syringe filter.
-
Example Formulation (for a final concentration of 1 mg/mL):
| Component | Percentage of Final Volume | Volume for 1 mL Final Formulation |
| This compound | - | 1 mg |
| DMSO | 10% | 0.1 mL |
| Tween® 80 | 5% | 0.05 mL |
| Saline (0.9% NaCl) | 85% | 0.85 mL |
Important Considerations:
-
Toxicity: The concentration of DMSO and Tween® 80 should be minimized and tested for tolerability in the animal model prior to the main study.
-
Stability: The formulation should be prepared fresh before each administration. If short-term storage is necessary, it should be stored at 2-8°C and protected from light. Conduct stability studies to confirm that this compound does not degrade or precipitate under these conditions.
-
pH: The pH of the final formulation should be measured and adjusted if necessary to be within a physiologically acceptable range (typically pH 6.5-7.5 for parenteral administration).
-
Route of Administration: The suitability of the formulation may vary depending on the intended route of administration (e.g., IV, IP, oral). For oral administration, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) may be more appropriate.[8]
Visualizations
Experimental Workflow for this compound Formulation
Caption: Workflow for preparing this compound formulation.
Hypothetical Signaling Pathway Disruption by this compound
Caption: Hypothetical mechanism of this compound action.
References
- 1. medkoo.com [medkoo.com]
- 2. New aminoglycoside antibiotics, sannamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new aminoglycoside antibiotic, sannamycin C and its 4-N-glycyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. Stability of gentamicin, tobramycin, and amikacin in combination with four beta-lactam antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The stability of amikacin, gentamicin, and tobramycin in total nutrient admixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. EXCIPIENT TECHNOLOGY - Driving Oral Drug Delivery Innovation With Safe, Reliable Lipid Excipients [drug-dev.com]
- 9. contractpharma.com [contractpharma.com]
- 10. colorcon.com [colorcon.com]
- 11. pharmtech.com [pharmtech.com]
Application Notes and Protocols for the Quantification of Sannamycin G in Biological Samples
Introduction
Sannamycin G is an aminoglycoside antibiotic.[1] Aminoglycoside antibiotics are potent, broad-spectrum bactericidal agents used in the treatment of severe infections, particularly those caused by aerobic, gram-negative bacteria.[2] Due to their potential for nephrotoxicity and ototoxicity, therapeutic drug monitoring (TDM) is often required to ensure efficacy while minimizing adverse effects.[3] Accurate and reliable quantification of aminoglycosides like this compound in biological matrices such as plasma, serum, and urine is therefore crucial for clinical and research purposes.
This document provides a comprehensive overview of the analytical methodologies for the quantification of aminoglycoside antibiotics, with a specific focus on a generalized liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol applicable to this compound.
Challenges in Aminoglycoside Analysis
The analysis of aminoglycosides presents several challenges:
-
High Polarity: Aminoglycosides are highly polar molecules, which makes them difficult to retain on conventional reversed-phase liquid chromatography (RPLC) columns.
-
Lack of a Strong Chromophore: Most aminoglycosides do not possess a significant UV-absorbing chromophore, limiting the sensitivity of UV-based detection methods.
-
Complex Biological Matrices: The presence of endogenous components in biological samples can interfere with the analysis, leading to matrix effects.
To overcome these challenges, various analytical techniques have been developed, including high-performance liquid chromatography (HPLC) with pre- or post-column derivatization for fluorescence or UV detection, and more recently, hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass spectrometry (LC-MS/MS).[4][5][6] LC-MS/MS has emerged as the gold standard for TDM of aminoglycosides due to its high sensitivity, selectivity, and robustness.[7]
Quantitative Data Summary
The following table summarizes the performance of various analytical methods for the quantification of different aminoglycosides in biological samples. This data can serve as a reference for the expected performance of a method for this compound.
| Analyte(s) | Matrix | Method | LLOQ | Linearity (r²) | Recovery (%) | Reference |
| Amikacin, Gentamicin, Kanamycin, Tobramycin, Vancomycin | Plasma | Automated LC-MS/MS | - | >0.99 | - | [7] |
| Amikacin | Human Plasma | Capillary LC-MS/MS | - | - | - | [3] |
| Streptomycin, Spectinomycin, Amikacin, Kanamycin, Gentamycin | Human Plasma | UPLC-Q-ToF-MS | 0.5 - 2.0 µg/mL | >0.9987 | 92.6 - 120 | |
| 13 Aminoglycosides | Meat, Eggs, Milk | HILIC-MS/MS | - | - | High | [5][6] |
| 6 Aminoglycosides | - | HILIC-QDa | 0.5 µg/mL | >0.99 | - |
Mechanism of Action of Aminoglycoside Antibiotics
Aminoglycosides exert their bactericidal effect by inhibiting bacterial protein synthesis.[4][8][9] They bind to the 30S ribosomal subunit, causing misreading of the mRNA codon and leading to the production of nonfunctional proteins.[8][9] This ultimately disrupts the bacterial cell membrane integrity and leads to cell death.[2]
Caption: Mechanism of action of aminoglycoside antibiotics.
Experimental Workflow for this compound Quantification
The general workflow for the quantification of this compound in a biological sample involves sample preparation, LC-MS/MS analysis, and data processing.
Caption: General experimental workflow for this compound quantification.
Detailed Experimental Protocol: LC-MS/MS Quantification of this compound in Human Plasma
This protocol describes a general method for the quantification of this compound in human plasma using LC-MS/MS. It is based on common practices for aminoglycoside analysis and should be validated for this compound specifically.
1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS), e.g., another aminoglycoside not present in the sample (e.g., Ribostamycin)
-
Human plasma (drug-free)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ammonium formate, LC-MS grade
-
Water, LC-MS grade
-
Solid-Phase Extraction (SPE) cartridges (e.g., Mixed-mode weak cation exchange)
2. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the IS in water to prepare individual stock solutions.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in water:ACN (50:50, v/v) to create calibration standards. Prepare a working solution of the IS in the same diluent.
3. Sample Preparation
-
Spiking: To 100 µL of blank human plasma, add a known amount of this compound for calibration standards and quality control (QC) samples.
-
Internal Standard Addition: Add 10 µL of the IS working solution to all samples, standards, and QCs.
-
Protein Precipitation: Add 300 µL of ACN containing 0.1% FA to each sample. Vortex for 1 minute.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with 1 mL of MeOH followed by 1 mL of water.
-
Load the supernatant from the previous step onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water followed by 1 mL of MeOH.
-
Elute the analytes with 1 mL of 5% ammonium hydroxide in MeOH.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting condition.
4. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: HILIC column (e.g., Atlantis Premier BEH Z-HILIC, 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 20 mM ammonium formate in water with 0.1% FA
-
Mobile Phase B: ACN with 0.1% FA
-
Gradient: A suitable gradient starting with a high percentage of mobile phase B (e.g., 95%) and decreasing to elute the polar aminoglycosides.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the IS need to be determined by infusing the individual standards into the mass spectrometer.
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
5. Data Analysis
-
Integrate the peak areas for this compound and the IS.
-
Calculate the peak area ratio (this compound / IS).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
6. Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, sensitivity (LLOQ), linearity, accuracy, precision, recovery, matrix effect, and stability.
The quantification of this compound in biological samples can be achieved using a robust and sensitive LC-MS/MS method. While no specific method for this compound is currently published, the well-established principles of aminoglycoside analysis provide a strong foundation for method development and validation. The protocol outlined in this document serves as a detailed starting point for researchers, scientists, and drug development professionals. Careful optimization of sample preparation and LC-MS/MS parameters will be essential to ensure accurate and reliable results.
References
- 1. medkoo.com [medkoo.com]
- 2. Aminoglycosides: A Practical Review | AAFP [aafp.org]
- 3. Micro-scale analysis of aminoglycoside antibiotics in human plasma by capillary liquid chromatography and nanospray tandem mass spectrometry with column switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioanalysis of aminoglycosides using high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC-MS/MS Method Package for Aminoglycoside Antibiotics : Shimadzu (Europe) [shimadzu.eu]
- 6. LC-MS/MS Method Package for Aminoglycoside Antibiotics : Shimadzu (Italia) [shimadzu.it]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aminoglycosides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
Application Notes: HPLC Methods for Sannamycin G Purity Analysis
Introduction
Sannamycin G is an aminoglycoside antibiotic, a class of compounds known for their potent antibacterial activity.[1] Like other aminoglycosides, this compound is a hydrophilic and polar molecule, composed of amino sugars linked by glycosidic bonds to an aminocyclitol core.[2][3] Due to its chemical nature—specifically the lack of a strong UV-absorbing chromophore—analyzing the purity of this compound and related substances by High-Performance Liquid Chromatography (HPLC) presents a challenge.[4][5] This application note details a robust HPLC method utilizing a universal detector, such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), which are well-suited for the analysis of compounds without a chromophore.[2][4]
The described method is based on ion-pairing reversed-phase chromatography, a technique widely used for the analysis of hydrophilic and positively charged aminoglycosides.[5][6] This approach allows for the effective separation of this compound from its potential impurities, which may include related sannamycins (e.g., Sannamycin C), degradation products, and intermediates from its production by Streptomyces sp.[7][8][9]
Target Audience: These protocols and notes are intended for researchers, scientists, and drug development professionals involved in the quality control and purity assessment of this compound and other aminoglycoside antibiotics.
Experimental Protocols
1. Sample Preparation
A precise and consistent sample preparation protocol is crucial for accurate purity analysis.
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve the standard in the mobile phase to create a stock solution with a concentration of 1 mg/mL.[4]
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1:2, 1:5, 1:10, 1:20 dilutions).[4]
-
-
Sample Solution Preparation:
-
Accurately weigh a portion of the this compound sample powder.
-
Dissolve the sample in the mobile phase to achieve a final concentration of approximately 1 mg/mL.[6]
-
Ensure the powder is completely dissolved.
-
Filter the solution through a 0.45 µm regenerated cellulose membrane filter prior to injection to remove any particulates.[4]
-
2. HPLC-ELSD Method for Purity Analysis
This method is adapted from established protocols for aminoglycoside analysis and is designed to provide robust separation of this compound from its related impurities.
-
Chromatographic Conditions: The following table summarizes the recommended HPLC parameters. These are based on typical methods for aminoglycoside separation and may require optimization for specific instruments and impurity profiles.[10][11][12]
| Parameter | Recommended Setting |
| HPLC System | Agilent 1200 Series SL or equivalent |
| Column | Acclaim AmG C18 or ZORBAX StableBond SB-C18 (4.6 x 150 mm, 3.5 µm)[4][6] |
| Mobile Phase | 0.2 mol/L Trifluoroacetic Acid (TFA) in water[11] |
| Flow Rate | 0.6 - 1.0 mL/min[11] |
| Column Temperature | 30 °C[6] |
| Injection Volume | 20 µL[4] |
| Detector | Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) |
| ELSD Drift Tube Temp. | 45 - 110 °C (optimization required)[11][12] |
| ELSD Nebulizer Gas | Nitrogen at 2.8 - 3.5 bar (optimization required)[11][12] |
-
Rationale for Parameter Selection:
-
Column: A C18 column stable at low pH is essential.[4] The Acclaim AmG C18 is specifically designed for aminoglycoside analysis under acidic conditions, offering superior resistance to hydrolysis.[13]
-
Mobile Phase: Ion-pairing reversed-phase liquid chromatography (IP-RPLC) is widely used for aminoglycosides.[6] Volatile perfluorinated carboxylic acids like TFA act as ion-pairing reagents, improving the retention and separation of these highly polar compounds on a reversed-phase column.[6]
-
Detector: Since aminoglycosides lack a suitable chromophore for UV detection, universal detectors like ELSD or CAD are necessary.[4][5] The ELSD response is dependent on the mass of the analyte, making it suitable for purity analysis where impurity standards may not be available. It's important to note that ELSDs can have a non-linear response, and calibration curves should be fitted using a polynomial or log-log plot for accurate quantification.[4]
-
Data Presentation
Quantitative data should be organized to clearly present the purity profile of the this compound sample. The area percentage of each peak is calculated to determine the purity and the levels of individual impurities.
Table 1: Example Purity Analysis Data for a this compound Sample
| Peak ID | Retention Time (min) | Component | Area % |
| 1 | 4.8 | Impurity A | 0.15 |
| 2 | 6.2 | Impurity B | 0.30 |
| 3 | 8.5 | This compound | 99.45 |
| 4 | 10.1 | Impurity C | 0.10 |
Workflow and Logic Diagram
The following diagram illustrates the complete workflow for the HPLC purity analysis of this compound, from sample receipt to final data reporting.
Caption: Workflow for this compound Purity Analysis.
References
- 1. New aminoglycoside antibiotics, sannamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bioanalysis of aminoglycosides using high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Antibiotics Analysis Information | Thermo Fisher Scientific - KR [thermofisher.com]
- 6. pragolab.cz [pragolab.cz]
- 7. medkoo.com [medkoo.com]
- 8. A new aminoglycoside antibiotic, sannamycin C and its 4-N-glycyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemical and analytical characterization of related organic impurities in drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous determination of aminoglycoside antibiotics in feeds using high performance liquid chromatography with evaporative light scattering detection - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. [Analysis of the response factors of different aminoglycoside antibiotics detected by evaporative light-scattering detector] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and validation of a novel HPLC/ELSD method for the direct determination of tobramycin in pharmaceuticals, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols for Sannamycin G Stability Testing and Storage
Disclaimer: As of December 2025, specific stability data for Sannamycin G is not extensively available in public literature. The following application notes and protocols are based on established guidelines for aminoglycoside antibiotics, the class to which this compound belongs. These guidelines provide a robust framework for determining the stability and appropriate storage conditions for this compound.
Introduction
This compound is an aminoglycoside antibiotic. To ensure its safety, efficacy, and quality, a comprehensive understanding of its stability profile is crucial. This document outlines the recommended procedures for stability testing and storage of this compound, in accordance with international guidelines such as those from the International Council for Harmonisation (ICH). Forced degradation studies are described to identify potential degradation products and establish stability-indicating analytical methods.
Recommended Storage Conditions
Proper storage is essential to maintain the potency and integrity of this compound. The following conditions are recommended based on general knowledge of aminoglycoside stability.[1]
Table 1: Recommended Storage Conditions for this compound
| Form | Condition | Temperature | Duration | Notes |
| Powder | Long-term | -20°C | Up to 5 years | Store in a tightly sealed container in a desiccator to protect from moisture. |
| 2-8°C | Up to 2 years | |||
| Stock Solution | Long-term | -20°C or -80°C | Up to 1 year | Prepare in a suitable solvent (e.g., sterile water), aliquot to avoid freeze-thaw cycles.[1] |
| Short-term | 2-8°C | Up to 2 weeks | ||
| Working Dilution | In culture medium | 37°C | Up to 24 hours | Stability in media can be variable; test for significant degradation.[2] |
Stability Testing Protocols
Stability testing involves long-term and accelerated studies to determine the shelf-life and re-test period of this compound. Forced degradation studies are also performed to understand its degradation profile.[3][4]
Protocol 1: Long-Term and Accelerated Stability Testing
Objective: To evaluate the stability of this compound under recommended storage conditions and accelerated conditions to predict its shelf-life.
Materials:
-
This compound (at least three batches)
-
Stability chambers (e.g., 25°C/60% RH, 30°C/65% RH, 40°C/75% RH)
-
Validated stability-indicating analytical method (e.g., HPLC-ELSD/CAD)
-
Appropriate container closure system
Methodology:
-
Place this compound samples in the specified stability chambers.
-
Withdraw samples at predetermined time points (see Table 2).
-
Analyze the samples for appearance, assay, purity, and other relevant parameters using a validated analytical method.
-
Record and analyze the data to establish a stability profile.
Table 2: Example Time Points for Stability Testing
| Study Type | Storage Condition | Minimum Time Points (in months) |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24, and annually thereafter.[4][5] |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 0, 6, 9, 12.[6] |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 0, 3, 6.[4][5] |
Protocol 2: Forced Degradation Studies
Objective: To identify potential degradation products of this compound under various stress conditions and to establish the specificity of the analytical method.[7][8]
Materials:
-
This compound solution (e.g., 1 mg/mL)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Photostability chamber
-
Oven
Methodology:
-
Acid Hydrolysis: Mix this compound solution with an equal volume of 1N HCl. Heat at 60°C for 2 hours. Neutralize before analysis.
-
Base Hydrolysis: Mix this compound solution with an equal volume of 1N NaOH. Keep at room temperature for 1 hour. Neutralize before analysis.
-
Oxidative Degradation: Mix this compound solution with an equal volume of 3% H₂O₂. Keep at room temperature for 4 hours, protected from light.
-
Thermal Degradation: Expose solid this compound to 105°C for 24 hours.
-
Photolytic Degradation: Expose this compound solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
Table 3: Example Results of a Forced Degradation Study for an Aminoglycoside
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Major Degradants Identified |
| Acid Hydrolysis | 1N HCl | 2 hours | 60°C | ~15% | Hydrolytic products |
| Base Hydrolysis | 1N NaOH | 1 hour | RT | ~20% | Hydrolytic products |
| Oxidative Degradation | 3% H₂O₂ | 4 hours | RT | ~25% | Oxidized products |
| Thermal Degradation | Dry Heat | 24 hours | 105°C | ~10% | Thermolytic products |
| Photolytic Degradation | ICH Q1B Light | - | RT | ~5% | Photolytic products |
Analytical Method
Due to the lack of a strong UV-absorbing chromophore, standard HPLC-UV methods are often unsuitable for aminoglycosides. A common approach is High-Performance Liquid Chromatography coupled with a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).
Protocol 3: Stability-Indicating HPLC-ELSD/CAD Method
Objective: To quantify this compound and separate it from its degradation products.
HPLC Parameters (Example):
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of a low concentration of a non-volatile acid (e.g., trifluoroacetic acid) in water and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detector: ELSD or CAD
Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.
Visualizations
References
- 1. goldbio.com [goldbio.com]
- 2. Stability Studies of the Dilution Series of Different Antibiotic Stock Solutions in Culture Medium Incubated at 37 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medcraveonline.com [medcraveonline.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. ema.europa.eu [ema.europa.eu]
- 6. edaegypt.gov.eg [edaegypt.gov.eg]
- 7. biopharminternational.com [biopharminternational.com]
- 8. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
Sannamycin G: Application Notes and Protocols for Biofilm Disruption Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sannamycin G, a member of the aminoglycoside antibiotic family, is a nucleosidyl-peptide antibiotic produced by Streptomyces sp. SS[1]. The increasing challenge of antibiotic resistance, particularly in the context of bacterial biofilms, has spurred research into novel antimicrobial agents. Biofilms, structured communities of bacteria encased in a self-produced polymeric matrix, exhibit high tolerance to conventional antibiotics and host immune responses. This compound and its analogs have emerged as compounds of interest for their potential to disrupt these resilient bacterial structures.
These application notes provide a comprehensive overview of the use of this compound in biofilm disruption assays. The document details experimental protocols for assessing its efficacy, presents available quantitative data, and illustrates relevant biological pathways and experimental workflows. While specific quantitative data for this compound is limited in publicly available literature, this document leverages data from closely related Sannamycin compounds to provide a practical guide for researchers.
Data Presentation
The following tables summarize the quantitative data on the effects of Sannamycin (referred to as Sansanmycin in the study) on the biofilm of Pseudomonas aeruginosa. This data is crucial for understanding its potential efficacy and for designing further experiments with this compound.
Table 1: Minimal Inhibitory Concentrations (MICs) of Sannamycin and Other Antibiotics against Pseudomonas aeruginosa
| Antibiotic | MIC (µg/mL) |
| Sannamycin | 128 |
| Gentamycin | 256 |
| Carbenicillin | 64 |
| Polymyxin B | 256 |
Source: Adapted from a study on the effects of combined treatment with Sansanmycin and macrolides on Pseudomonas aeruginosa and formation of biofilm.[2]
Table 2: Viable Bacteria Count in Pseudomonas aeruginosa Biofilms After Treatment with Sannamycin and Roxithromycin
| Treatment Group | Concentration (µg/mL) | Viable Bacteria (CFU/mL) |
| Control | - | 7.8 x 10⁷ |
| Sannamycin | 32 (1/4 MIC) | 4.2 x 10⁶ |
| Sannamycin | 64 (1/2 MIC) | 1.5 x 10⁵ |
| Sannamycin + Roxithromycin | 32 + 32 | 9.1 x 10³ |
| Sannamycin + Roxithromycin | 64 + 32 | 2.7 x 10³ |
Source: Adapted from a study on the effects of combined treatment with Sansanmycin and macrolides on Pseudomonas aeruginosa and formation of biofilm.[2]
Experimental Protocols
This section provides detailed protocols for conducting biofilm disruption assays with this compound. The primary method described is the crystal violet staining assay, a common and effective method for quantifying biofilm mass.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.
Materials:
-
This compound
-
Bacterial culture (e.g., Pseudomonas aeruginosa, Staphylococcus aureus)
-
96-well microtiter plates
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) broth)
-
Incubator
-
Plate reader (optional)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent and sterilize by filtration.
-
In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in the growth medium.
-
Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).
-
Include a positive control (bacteria without antibiotic) and a negative control (medium only).
-
Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.
-
Determine the MIC by visual inspection as the lowest concentration of this compound with no visible bacterial growth.
Protocol 2: Biofilm Disruption Assay using Crystal Violet Staining
Objective: To quantify the effect of this compound on the disruption of pre-formed biofilms.
Materials:
-
This compound
-
Bacterial culture
-
96-well flat-bottom microtiter plates
-
Appropriate growth medium
-
0.1% Crystal Violet solution
-
30% Acetic Acid or 95% Ethanol
-
Phosphate-buffered saline (PBS)
-
Incubator
-
Plate reader
Procedure:
-
Biofilm Formation:
-
Inoculate a 96-well plate with the bacterial culture (approximately 1 x 10⁶ CFU/mL) in a suitable growth medium.
-
Incubate the plate for 24-48 hours at the optimal temperature to allow for biofilm formation.
-
-
Treatment with this compound:
-
Carefully remove the planktonic bacteria (unattached cells) from each well by aspiration.
-
Gently wash the wells with PBS to remove any remaining planktonic cells.
-
Add fresh growth medium containing different concentrations of this compound to the wells. Include a control group with no antibiotic.
-
Incubate the plate for a further 24 hours.
-
-
Quantification of Biofilm:
-
Discard the medium and wash the wells with PBS.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.[3]
-
Remove the crystal violet solution and wash the wells thoroughly with water to remove excess stain.
-
Dry the plate, and then add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.[3]
-
Measure the absorbance of the solubilized crystal violet at a wavelength of 570-595 nm using a plate reader.
-
The reduction in absorbance in the this compound-treated wells compared to the control wells indicates biofilm disruption.
-
Mandatory Visualizations
Signaling Pathway and Mechanism of Action
The following diagram illustrates a plausible mechanism of action for this compound in disrupting bacterial biofilms, based on the known functions of aminoglycoside antibiotics.
Caption: Mechanism of this compound on bacterial biofilms.
Experimental Workflow
The diagram below outlines the key steps in a typical biofilm disruption assay.
Caption: Experimental workflow for biofilm disruption assay.
Disclaimer: The quantitative data presented is based on studies of "Sansanmycin," which is presumed to be a variant or misspelling of Sannamycin. Researchers should validate these findings for this compound specifically. The proposed mechanism of action is based on the general understanding of the aminoglycoside class of antibiotics and requires specific experimental validation for this compound.
References
Application Notes and Protocols for Testing Sannamycin G in Combination with Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for evaluating the synergistic potential of Sannamycin G, an aminoglycoside antibiotic, when used in combination with other antimicrobial agents. The following protocols for checkerboard and time-kill curve assays are foundational methods in preclinical drug development for identifying effective combination therapies to combat antimicrobial resistance.
Introduction
The rise of multidrug-resistant bacteria presents a formidable challenge to global health. Combination therapy, the concurrent use of two or more antibiotics, is a key strategy to overcome resistance, broaden the antimicrobial spectrum, and achieve synergistic effects. This compound, as an aminoglycoside, inhibits bacterial protein synthesis.[1][2][3] Combining it with other antibiotics that have different mechanisms of action, such as cell wall synthesis inhibitors (e.g., β-lactams) or nucleic acid synthesis inhibitors, could lead to enhanced bacterial killing and a reduced likelihood of resistance development.[4][5][6]
Core Concepts in Combination Therapy
The interaction between two antibiotics can be classified as follows:
-
Synergy: The combined effect of the two drugs is significantly greater than the sum of their individual effects.[7]
-
Additivity/Indifference: The combined effect is equal to the sum of the individual effects.[8][9]
-
Antagonism: The combined effect is less than the effect of the more active agent alone.[10]
Two standard in vitro methods are widely used to quantify these interactions: the checkerboard assay and the time-kill curve assay.[7][11][12]
General Mechanism of Action of this compound (Aminoglycoside)
This compound belongs to the aminoglycoside class of antibiotics. The primary mechanism of action for aminoglycosides is the inhibition of bacterial protein synthesis.[1][2][13] This is achieved by irreversibly binding to the 16S ribosomal RNA of the 30S ribosomal subunit.[1][14] This binding interferes with the translation process, leading to the production of non-functional or truncated proteins and ultimately, bacterial cell death.[1][3]
Caption: General mechanism of action of this compound.
Experimental Workflow for Synergy Testing
A systematic approach is crucial for evaluating the interaction between this compound and a partner antibiotic. The general workflow involves determining the individual activity of each antibiotic followed by assessing their combined effect.
Caption: Overall experimental workflow for antimicrobial synergy testing.
Protocol 1: Checkerboard Microdilution Assay
The checkerboard assay is a widely used method to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the interaction between two antimicrobial agents.[15][16][17]
Materials
-
This compound (stock solution of known concentration)
-
Partner antibiotic (stock solution of known concentration)
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[7]
-
Sterile 96-well microtiter plates[7]
-
Multichannel pipette
-
Incubator (35°C ± 2°C)[7]
-
Microplate reader (for optional OD measurement)
Methodology
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.[15] Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[7][8]
-
Plate Setup:
-
Dispense 50 µL of CAMHB into each well of a 96-well plate.[15]
-
Create serial twofold dilutions of this compound horizontally across the plate (e.g., columns 1-10).[11]
-
Create serial twofold dilutions of the partner antibiotic vertically down the plate (e.g., rows A-G).[11]
-
Row H should contain only the serial dilutions of this compound to redetermine its Minimum Inhibitory Concentration (MIC).[16]
-
Column 11 should contain only the serial dilutions of the partner antibiotic to redetermine its MIC.[11]
-
Column 12 should serve as a growth control (inoculum only) and a sterility control (broth only).[16]
-
-
Inoculation: Inoculate each well (except the sterility control) with 100 µL of the prepared bacterial inoculum. The final volume in each well will be 200 µL.[11]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[7]
-
Reading Results: After incubation, determine the MIC for each antibiotic alone and for each combination by identifying the lowest concentration that completely inhibits visible bacterial growth.[11]
Data Presentation and Interpretation
The Fractional Inhibitory Concentration (FIC) Index is calculated to determine the nature of the interaction.[15][16]
FIC Index Calculation:
FIC Index = FIC of this compound + FIC of Partner Antibiotic
Where:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Partner Antibiotic = (MIC of Partner Antibiotic in combination) / (MIC of Partner Antibiotic alone)
The results are interpreted as follows:[8][9]
| FIC Index | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to ≤ 1.0 | Additive |
| > 1.0 to ≤ 4.0 | Indifference |
| > 4.0 | Antagonism |
Table 1: Example Checkerboard Assay Results
| Organism | This compound MIC (µg/mL) | Partner Antibiotic MIC (µg/mL) | Combination MICs (this compound / Partner Antibiotic) (µg/mL) | Lowest FIC Index | Interpretation |
| E. coli ATCC 25922 | 2 | 8 | 0.5 / 1 | 0.375 | Synergy |
| P. aeruginosa PAO1 | 4 | 16 | 2 / 8 | 1.0 | Additive |
| S. aureus ATCC 29213 | 1 | 2 | 1 / 1 | 1.5 | Indifference |
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Caption: Workflow for the checkerboard microdilution assay.
Protocol 2: Time-Kill Curve Analysis
The time-kill curve assay provides dynamic information about the bactericidal or bacteriostatic activity of antimicrobial agents over time.[18][19] This method is particularly useful for confirming synergistic interactions identified in the checkerboard assay.[12][16]
Materials
-
This compound
-
Partner antibiotic
-
Bacterial strain of interest
-
CAMHB
-
Sterile test tubes or flasks
-
Shaking incubator (37°C)
-
Sterile saline or phosphate-buffered saline (PBS) for dilutions
-
Agar plates (e.g., Tryptic Soy Agar)
-
Pipettes and sterile tips
-
Timer
Methodology
-
Inoculum Preparation: Prepare a logarithmic phase bacterial culture and dilute it in pre-warmed CAMHB to a starting inoculum of approximately 5 x 10^5 CFU/mL.[18]
-
Assay Setup: Prepare test tubes with the following conditions (example concentrations):
-
Growth control (no antibiotic)
-
This compound alone (e.g., at its MIC)
-
Partner antibiotic alone (e.g., at its MIC)
-
This compound + Partner antibiotic (at concentrations that showed synergy in the checkerboard assay, e.g., 0.25x MIC of each)
-
-
Inoculation: Inoculate each tube with the prepared bacterial suspension.
-
Incubation and Sampling: Incubate all tubes at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, and 24 hours), draw an aliquot from each tube.[11][18]
-
Viable Cell Counting: Perform serial tenfold dilutions of each aliquot in sterile saline or PBS and plate onto agar plates.[7][18] Incubate the plates for 18-24 hours.
-
Data Analysis: Count the colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.[18] Plot the log10 CFU/mL versus time.
Data Presentation and Interpretation
The results are plotted as log10 CFU/mL versus time.
-
Bactericidal activity: A ≥ 3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[19]
-
Bacteriostatic activity: A < 3-log10 reduction in CFU/mL from the initial inoculum.[9]
-
Synergy: A ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent at 24 hours.[9]
Table 2: Example Time-Kill Curve Data Interpretation
| Organism | Agent(s) | Log10 Reduction vs. Initial Inoculum at 24h | Log10 Reduction vs. Most Active Agent at 24h | Interpretation |
| E. coli ATCC 25922 | This compound | 1.5 | - | Bacteriostatic |
| Partner Antibiotic | 1.8 | - | Bacteriostatic | |
| This compound + Partner Antibiotic | 4.0 | 2.2 | Synergistic & Bactericidal |
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Caption: Workflow for the time-kill curve analysis.
References
- 1. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Aminoglycoside - Wikipedia [en.wikipedia.org]
- 4. Antibiotic Combination Therapy: A Strategy to Overcome Bacterial Resistance to Aminoglycoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibiotic Combination Therapy: A Strategy to Overcome Bacterial Resistance to Aminoglycoside Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibiotic combinations in the treatment of experimental Staphylococcus aureus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. journals.asm.org [journals.asm.org]
- 9. actascientific.com [actascientific.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Antimicrobial synergy testing by inkjet printer-assisted automated checkerboard array and manual time-kill methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [The mechanism of action of aminoglycosides] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Aminoglycosides: Perspectives on Mechanisms of Action and Resistance and Strategies to Counter Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 16. emerypharma.com [emerypharma.com]
- 17. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 18. benchchem.com [benchchem.com]
- 19. emerypharma.com [emerypharma.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Sannamycin G Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Sannamycin G in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound?
A1: Currently, there is limited publicly available data on the aqueous solubility of this compound. It is described as being soluble in dimethyl sulfoxide (DMSO)[1]. For research purposes, it is crucial to experimentally determine its solubility in your specific aqueous buffer system.
Q2: Why is my this compound not dissolving in my aqueous buffer?
A2: Poor aqueous solubility is a common challenge for many complex organic molecules. Several factors can contribute to this issue, including the molecule's inherent hydrophobicity, crystalline structure, and the pH and ionic strength of the aqueous solution. Over 70% of new chemical entities in development pipelines exhibit poor aqueous solubility[2].
Q3: What are the initial steps I should take to try and dissolve this compound?
A3: Start with small-scale solubility testing. Try dissolving a small, accurately weighed amount of this compound in your desired aqueous buffer. Gentle heating and agitation (e.g., vortexing or sonication) can be employed. It is also recommended to test a range of pH values, as the solubility of compounds with ionizable groups can be highly pH-dependent[3][4].
Q4: Can I use an organic co-solvent to dissolve this compound for my in vitro experiments?
A4: Yes, using a water-miscible organic co-solvent is a common strategy. DMSO is a frequently used co-solvent in which this compound is known to be soluble[1]. Other options include ethanol, methanol, or polyethylene glycol (PEG). However, it is critical to keep the final concentration of the organic solvent in your experimental system as low as possible (typically <1% and often <0.1%) to avoid solvent-induced artifacts or toxicity to cells. Always run a vehicle control (buffer with the same concentration of co-solvent) in your experiments.
Troubleshooting Guide
This guide provides systematic approaches to troubleshoot and overcome this compound solubility issues.
Problem: this compound precipitates out of solution upon dilution into an aqueous buffer.
| Potential Cause | Recommended Solution |
| Exceeding Aqueous Solubility Limit | The concentration of this compound in the final aqueous solution is higher than its intrinsic solubility. |
| pH Shift | The pH of the stock solution (e.g., in DMSO) is different from the final aqueous buffer, causing the compound to become less ionized and precipitate. |
| Buffer Composition | Components of your buffer (e.g., salts, proteins) may be interacting with this compound, leading to precipitation. |
Troubleshooting Workflow for Precipitation Issues
Caption: Troubleshooting workflow for this compound precipitation.
Advanced Solubilization Strategies
If basic troubleshooting steps are insufficient, more advanced formulation strategies may be necessary. These techniques aim to increase the aqueous solubility and dissolution rate of poorly soluble compounds.
| Strategy | Description | Key Considerations |
| pH Adjustment | For ionizable compounds, adjusting the pH of the solution can significantly increase solubility by promoting the formation of the more soluble ionized form[3][4]. | Determine the pKa of this compound. The final pH must be compatible with your experimental system. |
| Co-solvents | Using water-miscible organic solvents (e.g., ethanol, PEG 400, propylene glycol) can increase the solubility of hydrophobic compounds[4]. | The concentration of the co-solvent should be minimized to avoid toxicity and artifacts. A vehicle control is essential. |
| Complexation with Cyclodextrins | Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively encapsulating the drug and increasing its apparent water solubility[2][3]. | The choice of cyclodextrin (e.g., β-cyclodextrin, HP-β-CD) and the molar ratio of drug to cyclodextrin are critical. |
| Use of Surfactants | Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). Hydrophobic drugs can partition into the hydrophobic core of these micelles, increasing their solubility. | Select a biocompatible surfactant (e.g., Tween® 80, Cremophor® EL). The surfactant concentration must be above the CMC. |
| Particle Size Reduction | Techniques like micronization and nanosuspension increase the surface area of the drug particles, which can lead to a faster dissolution rate according to the Noyes-Whitney equation[2][5][6]. | Requires specialized equipment. May not increase the equilibrium solubility but can improve the dissolution rate. |
| Solid Dispersions | The drug is dispersed in a solid hydrophilic carrier (e.g., a polymer like PVP or PEG). This can create an amorphous form of the drug, which is typically more soluble than its crystalline form[7][8]. | Requires formulation development and characterization of the solid dispersion. |
Experimental Protocols
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
The saturation shake-flask method is the gold standard for determining the equilibrium solubility of a compound[9].
Materials:
-
This compound
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
Vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C)
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Analytical method for quantifying this compound (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the aqueous buffer. The solid should be visible at the bottom of the vial.
-
Seal the vials and place them on a shaker in a temperature-controlled environment.
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours)[9].
-
After equilibration, allow the vials to stand to let the undissolved solid settle.
-
Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtrate with an appropriate solvent if necessary.
-
Quantify the concentration of this compound in the filtrate using a validated analytical method.
Protocol 2: Preparation of a this compound Formulation using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol describes a common method for preparing a cyclodextrin-based formulation to enhance solubility[3].
Materials:
-
This compound
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Aqueous buffer
-
Magnetic stirrer and stir bar
-
Analytical balance
Procedure:
-
Calculate the required amounts of this compound and HP-β-CD for the desired concentration and molar ratio (e.g., 1:1, 1:2, 1:5 drug:cyclodextrin).
-
Dissolve the HP-β-CD in the aqueous buffer with gentle stirring.
-
Slowly add the this compound powder to the stirring HP-β-CD solution.
-
Continue stirring at room temperature until the this compound is completely dissolved. This may take several hours. Gentle heating (e.g., to 40-50°C) can be used to accelerate dissolution, but the solution should be cooled to room temperature to check for precipitation.
-
Once dissolved, the solution can be sterile-filtered if required for cell-based assays.
This compound Mechanism of Action and Formulation Impact
This compound is an aminoglycoside antibiotic[10]. The primary mechanism of action for aminoglycosides is the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit[11]. This binding leads to mistranslation of mRNA and ultimately bacterial cell death[12]. For this compound to be effective, it must first be in solution to penetrate the bacterial cell wall and reach its intracellular target.
Caption: Impact of formulation on this compound's mechanism of action.
References
- 1. medkoo.com [medkoo.com]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. ijmsdr.org [ijmsdr.org]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. New aminoglycoside antibiotics, sannamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. rrc.nbrp.jp [rrc.nbrp.jp]
Technical Support Center: Optimizing Sannamycin G Dosage in Animal Models
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the effective and safe use of Sannamycin G in preclinical animal models. Given the limited specific data available for this compound, this guide leverages established principles for the broader class of aminoglycoside antibiotics. All recommendations should be adapted and validated for this compound through rigorous experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is an aminoglycoside antibiotic.[1] Aminoglycosides primarily act by inhibiting bacterial protein synthesis. They bind to the 30S ribosomal subunit, specifically to the A-site on the 16S ribosomal RNA.[2][3] This binding interferes with the initiation complex, causes misreading of mRNA, and leads to the production of nonfunctional proteins, ultimately resulting in bacterial cell death.[4][5]
Q2: How do I determine a starting dose for this compound in my animal model?
For a novel compound like this compound, a dose-range finding study, such as a Maximum Tolerated Dose (MTD) study, is crucial.[6][7] This involves administering escalating doses of the compound to different groups of animals and observing them for a set period.[6] The MTD is the highest dose that does not cause unacceptable toxicity.[6] In the absence of prior data, you can look at the doses used for other aminoglycosides in similar animal models as a starting point, but this should be done with caution.
Q3: What are the common routes of administration for aminoglycosides in animal models?
Common routes of administration for aminoglycosides in animal studies include intravenous (IV), intramuscular (IM), subcutaneous (SC), and intraperitoneal (IP).[6] The choice of route depends on the experimental goals, the formulation of this compound, and the desired pharmacokinetic profile. For systemic infections, parenteral routes (IV, IM, SC, IP) are typically used to ensure bioavailability.
Q4: What are the primary toxicities associated with aminoglycosides, and how can I monitor for them?
The two major dose-limiting toxicities for aminoglycosides are nephrotoxicity (kidney damage) and ototoxicity (hearing and balance impairment).[3][8][9]
-
Nephrotoxicity: Monitor for changes in kidney function by measuring serum creatinine and blood urea nitrogen (BUN) levels.[10] Urinalysis for proteinuria and granular casts can also be indicative of kidney damage.[10] Histopathological examination of the kidneys at the end of the study is recommended.[9]
-
Ototoxicity: This is more challenging to monitor in rodents. It can manifest as hearing loss and balance problems.[8] Specialized equipment is needed to perform auditory brainstem response (ABR) testing to assess hearing thresholds.[11] Behavioral tests can be used to assess balance.
Q5: How can I optimize the dosing regimen to minimize toxicity?
Aminoglycosides exhibit concentration-dependent killing, meaning higher peak concentrations are more effective.[12][13] Studies with other aminoglycosides have shown that once-daily dosing can be as effective as multiple daily doses while being less toxic.[14][15] This is because the toxicity is related to the total time the drug is above a certain concentration in the kidneys and inner ear. A once-daily high dose allows for a prolonged period where the drug concentration is low, allowing for clearance from these sensitive tissues.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High mortality or severe adverse effects at expected therapeutic doses. | - Incorrect dose calculation.- High sensitivity of the animal strain to aminoglycosides.- Contamination or impurity in the this compound formulation.- Vehicle toxicity. | - Double-check all dose calculations.- Perform a Maximum Tolerated Dose (MTD) study to determine a safe dose range.[6]- Test the vehicle alone for any toxic effects.- Ensure the purity and stability of your this compound stock. |
| Lack of efficacy in the animal model. | - Inadequate dose or dosing frequency.- Poor bioavailability via the chosen route of administration.- The pathogen in your model is resistant to this compound.- Rapid clearance of the drug. | - Increase the dose or dosing frequency based on MTD data.- Conduct a pharmacokinetic (PK) study to determine the drug's half-life and exposure (AUC).[7]- Confirm the in vitro susceptibility of your pathogen to this compound (determine the Minimum Inhibitory Concentration - MIC).- Consider a different route of administration. |
| Injection site reactions (e.g., inflammation, necrosis). | - The formulation is too concentrated or has an inappropriate pH.- Irritating properties of the vehicle or this compound itself. | - Dilute the formulation to a larger volume if possible.- Adjust the pH of the formulation to be closer to physiological pH (around 7.4).- Try a different, less irritating vehicle.- Rotate injection sites. |
| Inconsistent results between animals. | - Inconsistent administration technique.- Variation in animal health status.- Errors in dose preparation. | - Ensure all personnel are properly trained in the administration technique.- Standardize animal handling and housing conditions.[16]- Prepare fresh dosing solutions daily and ensure they are homogenous. |
Data on Related Aminoglycosides in Animal Models
Since specific data for this compound is not publicly available, the following tables provide pharmacokinetic and toxicity data for other commonly used aminoglycosides in various animal models. This information can serve as a reference for designing initial studies.
Table 1: Pharmacokinetic Parameters of Aminoglycosides in Different Species
| Drug | Species | Dose and Route | Half-life (t½) | Volume of Distribution (Vd) | Clearance (CL) | Source |
| Gentamicin | Guinea Pig | 40 mg/kg IV | 0.88 - 1.01 h (beta phase) | 160 ml/kg | 3.40 ml/min/kg | [17] |
| Tobramycin | Guinea Pig | 40 mg/kg IV | 0.88 - 1.01 h (beta phase) | 204 ml/kg | 4.63 ml/min/kg | [17] |
| Amikacin | Mouse | 13.7 mg/kg SC | ~0.5 h | Not Reported | 7.44 mL/h | [18] |
| Kanamycin | Mouse | 700 mg/kg/12h SC | Not Reported | Not Reported | Not Reported | [8] |
| Gentamicin | Dog | 6 mg/kg IM | 0.76 - 1.01 h | 0.084 - 0.10 L/kg | 1.10 - 1.24 mL/min/kg | [10] |
Table 2: Reported Ototoxic Doses of Kanamycin in Mice
| Dose | Duration | Route | Observed Effect | Source |
| 400-900 mg/kg/12h | 15 days | Subcutaneous | Dose-dependent auditory threshold shifts | [8] |
| 700 mg/kg/12h | 14 days | Subcutaneous | Hair cell death | [8] |
| 800 mg/kg/12h | 15 days | Round window | Alteration of auditory steady-state responses | [8] |
Experimental Protocols
Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered to an animal model without causing unacceptable toxicity.
Methodology:
-
Use a sufficient number of healthy, age-matched animals (e.g., mice or rats).
-
Divide animals into groups (e.g., 5 groups of 3-5 animals each).
-
Prepare a range of this compound doses. A logarithmic dose escalation (e.g., 10, 30, 100, 300, 1000 mg/kg) is a common starting point.
-
Administer a single dose of this compound to each group via the intended route of administration. Include a vehicle control group.
-
Observe the animals for signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur, lethargy) at regular intervals for at least 72 hours, and up to 14 days.[6]
-
Record body weights daily.
-
At the end of the observation period, euthanize the animals and perform gross necropsy. Consider collecting blood for clinical chemistry and organs for histopathology.
-
The MTD is defined as the highest dose that does not result in mortality or signs of severe toxicity (e.g., >20% body weight loss).
Pharmacokinetic (PK) Study
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in the animal model.
Methodology:
-
Administer a single, non-toxic dose of this compound to a group of animals (e.g., via IV and the intended therapeutic route).
-
Collect blood samples at multiple time points after administration (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours).[7]
-
Process the blood to obtain plasma or serum.
-
Analyze the concentration of this compound in the samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key PK parameters such as half-life (t½), peak concentration (Cmax), time to peak concentration (Tmax), and area under the curve (AUC).
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Mechanism of action of this compound.
References
- 1. New aminoglycoside antibiotics, sannamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. [The mechanism of action of aminoglycosides] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aminoglycosides: Perspectives on Mechanisms of Action and Resistance and Strategies to Counter Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toxicology | MuriGenics [murigenics.com]
- 7. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Animal models mimicking aminoglycoside-induced renal damage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multiple once-daily dose pharmacokinetics and renal safety of gentamicin in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of different aminoglycoside antibiotic treatments to refine ototoxicity studies in adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Aminoglycoside - Wikipedia [en.wikipedia.org]
- 13. Aminoglycosides Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 14. Once-daily dosing of aminoglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. Comparative pharmacokinetics of aminoglycoside antibiotics in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Population pharmacokinetics and humanized dosage regimens matching the peak, area, trough, and range of amikacin plasma concentrations in immune-competent murine bloodstream and lung infection models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Sannamycin G Induced Ototoxicity in Preclinical Research
Disclaimer: Sannamycin G is classified as an aminoglycoside antibiotic. Currently, there is a lack of specific preclinical research data available in the public domain regarding this compound-induced ototoxicity and strategies to mitigate it. The following troubleshooting guides, FAQs, and experimental protocols are extrapolated from extensive research on other aminoglycoside antibiotics such as gentamicin, amikacin, and neomycin. Researchers should validate these approaches specifically for this compound in their experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the generally accepted mechanism of aminoglycoside-induced ototoxicity?
A1: Aminoglycoside-induced ototoxicity is primarily caused by the degeneration of sensory hair cells in the inner ear.[1] The proposed mechanism involves the production of reactive oxygen species (ROS), which leads to oxidative stress and triggers apoptotic cell death pathways in the cochlear and vestibular hair cells.[2][3] These antibiotics can enter the hair cells through mechanotransduction channels and accumulate, leading to irreversible damage.[3]
Q2: Are there any known genetic factors that could influence susceptibility to this compound-induced ototoxicity?
A2: While specific genetic predispositions to this compound are unknown, research on other aminoglycosides has identified mutations in mitochondrial ribosomal RNA (rRNA), such as the m.1555A>G mutation, which significantly increase susceptibility to ototoxicity.[2][4] This mutation makes the mitochondrial ribosome more similar to bacterial ribosomes, enhancing the binding of aminoglycosides and leading to impaired mitochondrial protein synthesis and subsequent cell death.[4]
Q3: What are the most common otoprotective agents investigated in preclinical studies for aminoglycoside-induced hearing loss?
A3: A variety of otoprotective agents have been investigated in preclinical models to counteract aminoglycoside-induced ototoxicity. These agents primarily fall into categories such as antioxidants, inhibitors of apoptosis, and agents that block aminoglycoside uptake. Commonly studied compounds include N-acetylcysteine (NAC), D-methionine, and various vitamins with antioxidant properties.[1][5]
Q4: Can the route and duration of this compound administration affect the severity of ototoxicity?
A4: Based on studies with other aminoglycosides, both the dosage and the duration of treatment are critical factors influencing the severity of ototoxicity.[3] Higher doses and longer treatment periods generally lead to more significant hair cell loss and hearing impairment.[3] Systemic administration (e.g., intravenous or intramuscular) allows the drug to enter the inner ear through the bloodstream.[3]
Q5: What are the typical animal models used to study aminoglycoside-induced ototoxicity?
A5: Common animal models for studying drug-induced hearing loss include rodents (mice, rats, guinea pigs) and chinchillas.[6][7][8][9][10] These models are used to assess changes in hearing thresholds, hair cell viability, and the efficacy of otoprotective agents.[6][7][8]
Troubleshooting Guides
Problem: High variability in auditory threshold shifts observed in our animal model after this compound administration.
| Possible Cause | Troubleshooting Step |
| Inconsistent Drug Dosage | Ensure precise calculation and administration of this compound based on individual animal weight. Use calibrated equipment for drug delivery. |
| Genetic Variability in Animal Strain | Use an inbred strain of animals to minimize genetic differences in susceptibility to ototoxicity. |
| Presence of Underlying Inflammation | Systemic inflammation can potentiate aminoglycoside-induced ototoxicity.[7] Ensure animals are free from infections or other inflammatory conditions prior to the study. Monitor for signs of inflammation. |
| Inconsistent Noise Levels in Housing | Exposure to loud noise can synergistically increase aminoglycoside ototoxicity.[2] Maintain a controlled and quiet environment for the animals throughout the study. |
Problem: The otoprotective agent we are testing does not show efficacy against this compound-induced ototoxicity.
| Possible Cause | Troubleshooting Step |
| Inadequate Dosage or Timing of Otoprotectant | Optimize the dose and administration schedule of the otoprotective agent. It may need to be administered prior to, concurrently with, or following this compound exposure. |
| Different Mechanism of Ototoxicity | The otoprotective agent may target a pathway not primarily involved in this compound-induced damage. Consider exploring agents with different mechanisms of action (e.g., targeting a different part of the apoptotic cascade). |
| Poor Bioavailability in the Inner Ear | The otoprotective agent may not be effectively crossing the blood-labyrinth barrier to reach the cochlea in sufficient concentrations. Investigate different formulations or routes of administration for the otoprotectant. |
Quantitative Data Summary
Table 1: Incidence of Ototoxicity with Various Aminoglycosides (Human Studies)
| Aminoglycoside | Incidence of Ototoxicity (%) | Reference |
| Gentamicin | 11 - 18 | [8] |
| Amikacin | 12.9 | [8] |
| Tobramycin | 11.5 | [8] |
| Netilmicin | 2 | [8] |
Note: This data is from human clinical studies and is provided for comparative context. Preclinical results in animal models may vary.
Experimental Protocols
Protocol 1: Assessment of Auditory Function using Auditory Brainstem Response (ABR)
-
Animal Preparation: Anesthetize the animal (e.g., with a ketamine/xylazine cocktail) and maintain its body temperature at 37°C.
-
Electrode Placement: Place subdermal needle electrodes at the vertex (active), behind the test ear (reference), and in the contralateral hind limb (ground).
-
Stimulus Presentation: Present click stimuli and tone bursts at various frequencies (e.g., 8, 16, 32 kHz) through a calibrated speaker placed in the ear canal.
-
Data Acquisition: Record the evoked neural responses from the electrodes. Average multiple responses for each stimulus intensity.
-
Threshold Determination: The ABR threshold is defined as the lowest stimulus intensity that elicits a discernible wave V.
-
Data Analysis: Compare ABR thresholds before and after this compound administration to determine the degree of hearing loss.
Protocol 2: Cochlear Hair Cell Viability Assessment
-
Tissue Harvest: Euthanize the animal and dissect the cochleae.
-
Fixation: Perfuse the cochleae with 4% paraformaldehyde in phosphate-buffered saline (PBS).
-
Decalcification: If necessary, decalcify the cochleae in EDTA.
-
Dissection: Under a dissecting microscope, carefully separate the organ of Corti from the modiolus.
-
Staining: Stain the tissue with a fluorescent phalloidin conjugate (to label F-actin in stereocilia and cell outlines) and a nuclear stain (e.g., DAPI).
-
Imaging: Mount the tissue on a slide and image using a fluorescence or confocal microscope.
-
Quantification: Count the number of inner and outer hair cells per unit length of the cochlea in different regions (apex, middle, base). Compare cell counts between control and this compound-treated groups.
Visualizations
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Mechanism and Prevention of Ototoxicity Induced by Aminoglycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. Ototoxicity caused by aminoglycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aminoglycoside - Wikipedia [en.wikipedia.org]
- 6. Aminoglycosides: Perspectives on Mechanisms of Action and Resistance and Strategies to Counter Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hearingreview.com [hearingreview.com]
- 8. Aminoglycoside ototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 10. Identifying Targets to Prevent Aminoglycoside Ototoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Sannamycin G In Vivo Studies
Disclaimer: Sannamycin G is classified as an aminoglycoside antibiotic based on its chemical structure. Due to the limited availability of specific preclinical safety data for this compound, this document extrapolates information from the broader class of aminoglycoside antibiotics, particularly gentamicin, which is extensively studied for its nephrotoxic effects. The guidance provided should be adapted and validated for this compound in your specific experimental settings.
Frequently Asked Questions (FAQs)
Q1: We are observing elevated serum creatinine and BUN levels in our animal models treated with this compound. What is the likely cause?
A1: Elevated serum creatinine and Blood Urea Nitrogen (BUN) are common indicators of acute kidney injury (AKI). This compound, as an aminoglycoside, is likely nephrotoxic. Aminoglycosides are filtered by the glomerulus and then accumulate in the proximal tubule cells of the kidney.[1][2] This accumulation can lead to cellular damage, impairing the kidney's ability to filter waste products from the blood, resulting in increased creatinine and BUN levels.
Q2: What is the underlying mechanism of this compound-induced nephrotoxicity?
A2: The nephrotoxicity of aminoglycosides is multifactorial. The primary mechanism involves the binding of the positively charged aminoglycoside molecules to negatively charged phospholipids in the cell membranes of proximal tubule cells.[2] The drug is then taken into the cells via endocytosis, mediated by the megalin receptor.[2] Once inside, it accumulates in lysosomes, leading to lysosomal dysfunction and leakage of enzymes into the cytoplasm.[2] This triggers a cascade of events including mitochondrial damage, generation of reactive oxygen species (ROS), and ultimately, apoptosis (programmed cell death) and necrosis (cell injury leading to death) of the renal cells.[2][3]
Q3: Are there any dosing strategies that can minimize the nephrotoxicity of this compound?
A3: Yes. Once-daily dosing has been shown to be a clinically effective strategy for reducing the nephrotoxicity of aminoglycosides.[4] This approach takes advantage of the concentration-dependent bactericidal activity and the saturable uptake of aminoglycosides by the renal cortex. A single high dose allows for a long period where the drug concentration is below the threshold for significant renal uptake, permitting the kidneys to clear the accumulated drug.
Q4: Can we use biomarkers other than creatinine and BUN to detect kidney injury earlier?
A4: Yes, novel biomarkers can detect kidney injury earlier than traditional markers. Kidney Injury Molecule-1 (KIM-1) is a sensitive and specific biomarker for proximal tubule injury and can be detected in the urine. Other potential early biomarkers include urinary N-acetyl-beta-D-glucosaminidase (NAG) and cystatin C.
Q5: Is co-administration of other agents a viable strategy to protect against this compound nephrotoxicity?
A5: Preclinical studies with other aminoglycosides have shown that co-administration of antioxidants, such as N-acetylcysteine, vitamins E and C, and various natural products with antioxidant properties (e.g., resveratrol, ferulic acid), may mitigate nephrotoxicity by reducing oxidative stress.[3] Additionally, agents that can compete for megalin-mediated uptake are being investigated. However, the efficacy and safety of these co-treatments with this compound would need to be experimentally validated.
Troubleshooting Guides
Issue 1: High variability in nephrotoxicity markers between animals in the same treatment group.
-
Possible Cause: Inconsistent hydration status of the animals. Dehydration is a significant risk factor for aminoglycoside nephrotoxicity.
-
Troubleshooting Steps:
-
Ensure all animals have free access to water.
-
Monitor water intake to ensure consistency across all animals.
-
Consider subcutaneous or intraperitoneal fluid administration to maintain hydration, especially if the experimental model is prone to dehydration.
-
Issue 2: Unexpectedly severe nephrotoxicity at a planned therapeutic dose.
-
Possible Cause 1: The chosen animal model is particularly sensitive to aminoglycoside nephrotoxicity.
-
Troubleshooting Steps:
-
Conduct a dose-ranging study to determine the maximum tolerated dose (MTD) in your specific animal model.
-
Start with a lower dose and gradually escalate to find a balance between efficacy and toxicity.
-
-
Possible Cause 2: Concurrent administration of other nephrotoxic agents.
-
Troubleshooting Steps:
-
Review all components of the experimental protocol, including anesthetics and analgesics, for potential nephrotoxic effects.
-
If possible, replace any potentially nephrotoxic agents with non-nephrotoxic alternatives.
-
Issue 3: Difficulty in correlating this compound plasma concentration with the degree of nephrotoxicity.
-
Possible Cause: Inappropriate timing of blood sample collection for therapeutic drug monitoring (TDM).
-
Troubleshooting Steps:
-
For TDM to be effective, both peak and trough concentrations should be measured.
-
Peak levels: Draw blood samples approximately 30-60 minutes after parenteral administration.
-
Trough levels: Draw blood samples immediately before the next scheduled dose.
-
High trough concentrations are more strongly correlated with nephrotoxicity.
-
Quantitative Data Summary
The following table summarizes representative data from preclinical studies on aminoglycoside-induced nephrotoxicity and the effects of a potential protective agent. Note: This data is for illustrative purposes based on studies with other aminoglycosides and should be used as a general guide for expected outcomes in this compound studies.
| Treatment Group | Serum Creatinine (mg/dL) | BUN (mg/dL) | Urinary KIM-1 (ng/mL) | Reference Aminoglycoside |
| Control | 0.5 ± 0.1 | 20 ± 3 | 1.0 ± 0.2 | N/A |
| Aminoglycoside alone | 2.5 ± 0.5 | 100 ± 15 | 8.0 ± 1.5 | Gentamicin |
| Aminoglycoside + Antioxidant | 1.2 ± 0.3 | 50 ± 8 | 3.0 ± 0.8 | Gentamicin |
Experimental Protocols
Protocol 1: In Vivo Assessment of this compound Nephrotoxicity in a Rodent Model
-
Animal Model: Male Wistar rats (200-250 g).
-
Acclimatization: Acclimatize animals for at least one week before the experiment with free access to food and water.
-
Grouping:
-
Group 1: Control (vehicle administration, e.g., saline).
-
Group 2: this compound (therapeutically relevant dose, administered once daily via intraperitoneal or subcutaneous injection).
-
Group 3: this compound + Protective Agent (e.g., N-acetylcysteine).
-
-
Treatment Duration: 7-14 days.
-
Monitoring:
-
Record body weight daily.
-
Collect urine samples at baseline and specified time points for biomarker analysis (KIM-1, NAG).
-
Collect blood samples via tail vein or saphenous vein at baseline and at the end of the study for serum creatinine and BUN analysis.
-
-
Terminal Procedure:
-
At the end of the treatment period, euthanize animals.
-
Collect terminal blood samples via cardiac puncture.
-
Perfuse and harvest kidneys for histopathological analysis (e.g., H&E staining to assess tubular necrosis).
-
Protocol 2: Therapeutic Drug Monitoring (TDM) of this compound
-
Animal Model and Dosing: As described in Protocol 1.
-
Blood Sampling for Pharmacokinetics:
-
On the first day and the last day of treatment, collect serial blood samples at the following time points post-dose: 0 (pre-dose), 0.5, 1, 2, 4, 8, 12, and 24 hours.
-
Use a sparse sampling design if limited blood volume can be collected from each animal.
-
-
Sample Processing:
-
Collect blood in appropriate tubes (e.g., with anticoagulant for plasma).
-
Centrifuge to separate plasma or serum.
-
Store samples at -80°C until analysis.
-
-
Analysis:
-
Quantify this compound concentrations using a validated analytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters such as peak concentration (Cmax), trough concentration (Cmin), and area under the curve (AUC).
-
-
Correlation: Correlate pharmacokinetic parameters with nephrotoxicity markers to establish a therapeutic window.
Visualizations
Caption: Cellular uptake and nephrotoxic pathway of this compound.
Caption: Workflow for preclinical nephrotoxicity studies.
References
avoiding common pitfalls in aminoglycoside susceptibility testing
This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in aminoglycoside susceptibility testing. Adherence to standardized protocols is critical for accurate and reproducible results.
Troubleshooting Guides and FAQs
General Testing Issues
Q1: My Minimum Inhibitory Concentration (MIC) values for a quality control (QC) strain are consistently out of the acceptable range. What should I do?
A1: Out-of-range QC results invalidate the testing run and patient results cannot be reported until the issue is resolved. Follow these troubleshooting steps:
-
Review Procedures: Ensure that all testing steps were performed according to standardized protocols (e.g., CLSI M07).[1][2] This includes checking inoculum preparation, incubation conditions (time, temperature), and the reading of endpoints.[3][4]
-
Check Materials:
-
QC Strain: Ensure the QC strain has been stored correctly and is not a mixed or contaminated culture. Subculture the strain to ensure viability and purity.
-
Antimicrobial Disks/Reagents: Verify that the aminoglycoside disks or powders are not expired and have been stored under the recommended conditions.
-
Media: Confirm that the correct medium, Cation-Adjusted Mueller-Hinton Broth (CAMHB) or Agar (CAMHA), was used.[5][6] Incorrect cation concentrations can significantly alter aminoglycoside MICs.[5][7]
-
-
Investigate the Inoculum: An incorrect inoculum density is a common source of error. MICs may be falsely low if the inoculum is too light, or falsely high if it is too heavy.[3] Re-standardize the inoculum to a 0.5 McFarland standard and consider performing a colony count to verify the concentration.[4]
-
Examine Incubation: Confirm that the incubator maintained the correct temperature (35°C ± 2°C) and atmosphere for the specified duration (typically 16-20 hours for non-fastidious bacteria).[4][8]
-
Repeat the Test: If the above steps do not reveal an obvious error, repeat the test with a fresh subculture of the QC strain and new reagents if possible.[9] If the problem persists, consider using a new vial or lot of the QC strain.[9]
Media and Reagent-Specific Problems
Q2: Why are the cation concentrations in my Mueller-Hinton media so important for aminoglycoside testing?
A2: Divalent cations, specifically calcium (Ca²⁺) and magnesium (Mg²⁺), directly compete with positively charged aminoglycoside molecules for binding sites on the bacterial cell surface. High concentrations of these cations in the test medium can interfere with aminoglycoside uptake, leading to falsely elevated MIC values (false resistance).[5][7] Conversely, media deficient in these cations can result in falsely low MICs (false susceptibility).[5] Therefore, it is crucial to use Cation-Adjusted Mueller-Hinton Broth or Agar that is quality controlled to contain a standardized concentration of these ions.[6][10]
Q3: Can I use a different medium if Mueller-Hinton Agar/Broth is unavailable?
A3: It is strongly discouraged. Using non-standardized media can lead to highly unreliable and erroneous results. For example, adding blood to Mueller-Hinton agar can cause false results when testing enterococci susceptibility to aminoglycosides.[11] The composition of Mueller-Hinton media is specifically designed to be low in inhibitors (like thymidine for sulfonamides) and to have controlled cation levels, ensuring reproducibility.[6][7] Adherence to reference methods like those from CLSI, which specify the use of Mueller-Hinton media, is essential for accurate results.[12]
Method-Specific Discrepancies
Q4: My automated susceptibility testing system (e.g., Vitek 2, Phoenix) gives a different result (susceptible) for an isolate compared to my manual method (disk diffusion or broth microdilution), which shows it as resistant. Why is this happening?
A4: This is a significant issue known as a "very major error" (VME), where the test falsely indicates susceptibility.[13][14] Several factors can contribute to such discrepancies:
-
System-Specific Errors: Automated systems have been documented to produce errors with aminoglycosides. For instance, the Vitek 2 system has been reported to incorrectly show Acinetobacter baumannii-calcoaceticus complex isolates as susceptible to amikacin.[15][16] Similarly, the Phoenix system has been observed to measure higher MICs for certain species like Proteus mirabilis, leading to false resistance.[17]
-
Inoculum Effect: Some automated systems may use a different inoculum size than the reference manual methods, which can influence the outcome, particularly with certain resistance mechanisms.[18]
-
Resistance Mechanisms: The presence of certain aminoglycoside-modifying enzymes (AMEs) or 16S rRNA methyltransferases can lead to discrepant results between different testing platforms.[19]
-
Breakpoint Updates: Ensure that the software on your automated system is updated with the latest clinical breakpoints from governing bodies like CLSI.[20][21] Breakpoints for aminoglycosides have been revised, and using outdated values will lead to interpretation errors.[20]
In cases of critical discrepancies, especially for serious infections, the result from a reference method like broth microdilution should be considered the most accurate.[3]
Q5: I am seeing "skipped wells" in my broth microdilution plate. How should I interpret the MIC?
A5: A "skipped well" occurs when a well with a higher concentration of the antibiotic shows bacterial growth, while a well with a lower concentration does not. This can be due to technical errors such as contamination of a single well or improper dispensing of the antimicrobial agent. In this situation, the plate should be carefully examined for evidence of contamination. If no obvious error is found, the recommended practice is to read the highest MIC value, effectively ignoring the "skip." However, if this occurs frequently, it indicates a problem with the assay setup that needs to be addressed.[22]
Data Presentation
Table 1: Comparison of Error Rates for Common Automated Susceptibility Testing Systems
| System | Organism Group | Very Major Error (VME) Rate | Major Error (ME) Rate | Minor Error (mE) Rate | Overall Categorical Agreement | Source(s) |
| Phoenix | All Isolates | 0.6% | 0.3% | 3.0% | 97.0% | [13] |
| Vitek 2 | All Isolates | 1.7% | 0.2% | 2.8% | 97.0% | [13] |
| Phoenix | S. pneumoniae | 0.7% (1 VME) | 0.0% | 1.9% (29 mEs) | 99.3% | [23] |
| Vitek 2 | S. pneumoniae | 4.7% (7 VMEs) | 0.0% | 1.9% (28 mEs) | 98.8% | [23] |
| MicroScan | S. pneumoniae | 0.0% | 0.0% | 1.3% (19 mEs) | 99.5% | [23] |
Note: Error rates can be highly dependent on the specific organisms and antimicrobial agents being tested. VME (false susceptibility) is the most serious type of error.
Table 2: CLSI M100 Quality Control (QC) Ranges for Aminoglycosides
| QC Strain | Antimicrobial Agent | Test Method | Acceptable QC Range | Source(s) |
| Escherichia coli ATCC® 25922 | Amikacin | Disk Diffusion (30 µg) | 19 - 26 mm | [24] |
| MIC (µg/mL) | 1 - 4 | [24] | ||
| Gentamicin | Disk Diffusion (10 µg) | 19 - 26 mm | [24] | |
| MIC (µg/mL) | 0.25 - 1 | [24] | ||
| Tobramycin | Disk Diffusion (10 µg) | 19 - 29 mm | [24] | |
| MIC (µg/mL) | 0.25 - 1 | [24] | ||
| Pseudomonas aeruginosa ATCC® 27853 | Amikacin | Disk Diffusion (30 µg) | 18 - 26 mm | [24] |
| MIC (µg/mL) | 1 - 4 | [24] | ||
| Gentamicin | Disk Diffusion (10 µg) | 16 - 21 mm | [24] | |
| MIC (µg/mL) | 0.5 - 2 | [24] | ||
| Tobramycin | Disk Diffusion (10 µg) | 19 - 25 mm | [24] | |
| MIC (µg/mL) | 0.5 - 2 | [24] | ||
| Staphylococcus aureus ATCC® 29213 | Amikacin | MIC (µg/mL) | 1 - 4 | [24] |
| Gentamicin | MIC (µg/mL) | 0.12 - 1 | [24] | |
| Tobramycin | MIC (µg/mL) | ≤ 0.5 | [24] |
Note: QC ranges are subject to annual review and updates by CLSI. Always refer to the most current version of the M100 document.[12][25]
Experimental Protocols
Broth Microdilution (BMD) Method for MIC Determination (Based on CLSI M07 Guideline)
This protocol outlines the reference method for determining the Minimum Inhibitory Concentration (MIC) of aminoglycosides.[1][2][26]
1. Media Preparation:
-
Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) according to the manufacturer's instructions.[5][11]
-
After sterilization, allow the broth to cool to room temperature. The final pH should be between 7.2 and 7.4.[7]
-
Perform sterility checks by incubating an uninoculated aliquot of the broth at 35°C for 24 hours.
2. Preparation of Antimicrobial Stock Solutions:
-
Obtain aminoglycoside powder of known potency.
-
Prepare a high-concentration stock solution in a suitable sterile solvent as specified by the manufacturer.
-
Make serial two-fold dilutions of the stock solution in CAMHB to achieve concentrations that are double the desired final concentrations in the microdilution plate.[27]
3. Inoculum Preparation (Direct Colony Suspension Method):
-
Using a sterile loop or needle, touch 4-5 well-isolated colonies of the same morphological type from an 18- to 24-hour-old agar plate.
-
Suspend the colonies in sterile saline or broth.
-
Vortex the suspension thoroughly to create a smooth, homogenous mixture.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done visually or using a photometric device. This suspension contains approximately 1 x 10⁸ CFU/mL.[28]
-
Within 15 minutes of preparation, dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[3]
4. Inoculation of Microdilution Plates:
-
Dispense 50 µL of the appropriate antimicrobial dilution into each well of a 96-well microtiter plate.
-
Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. This results in the desired final antibiotic concentrations and a bacterial concentration of ~5 x 10⁵ CFU/mL.
-
Include a growth control well (broth + inoculum, no antibiotic) and a sterility control well (broth only) on each plate.[27]
5. Incubation:
-
Cover the plates to prevent evaporation and incubate at 35°C ± 2°C in ambient air for 16 to 20 hours.[4][8] Stacking plates more than four high may affect temperature distribution.[4]
6. Reading and Interpreting Results:
-
After incubation, examine the plates for bacterial growth. Growth is indicated by turbidity, a pellet at the bottom of the well, or cloudiness. A viewing device may aid in reading.[4]
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[3][29]
-
The growth control well must show adequate growth, and the sterility control well must show no growth for the test to be valid.[3]
Mandatory Visualization
References
- 1. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 2. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
- 3. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 4. dokumen.pub [dokumen.pub]
- 5. hardydiagnostics.com [hardydiagnostics.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. iacld.com [iacld.com]
- 8. Broth microdilution - Wikipedia [en.wikipedia.org]
- 9. Troubleshoot QC Results [unityweb.qcnet.com]
- 10. researchgate.net [researchgate.net]
- 11. merckmillipore.com [merckmillipore.com]
- 12. darvashco.com [darvashco.com]
- 13. Analysis of the Comparative Workflow and Performance Characteristics of the VITEK 2 and Phoenix Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Aminoglycoside resistance and susceptibility testing errors in Acinetobacter baumannii-calcoaceticus complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. dovepress.com [dovepress.com]
- 19. journals.asm.org [journals.asm.org]
- 20. 2023 AST: CLSI M100 ED33 Updates | News | CLSI [clsi.org]
- 21. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]
- 22. rr-asia.woah.org [rr-asia.woah.org]
- 23. Comparison of BD Phoenix to Vitek 2, MicroScan MICroSTREP, and Etest for Antimicrobial Susceptibility Testing of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 24. goums.ac.ir [goums.ac.ir]
- 25. iacld.com [iacld.com]
- 26. testinglab.com [testinglab.com]
- 27. Broth Microdilution | MI [microbiology.mlsascp.com]
- 28. researchgate.net [researchgate.net]
- 29. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
strategies to overcome enzymatic inactivation of Sannamycin G
Welcome to the technical support center for Sannamycin G. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming challenges related to the enzymatic inactivation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an aminoglycoside antibiotic. Like other aminoglycosides, its primary mechanism of action is the inhibition of bacterial protein synthesis.[1][2] It binds to the 30S ribosomal subunit, causing misreading of mRNA and ultimately leading to bacterial cell death.
Q2: We are observing a loss of this compound activity against our bacterial strain. What could be the reason?
Loss of activity is often due to the development of bacterial resistance. For aminoglycosides like this compound, the most common resistance mechanism is enzymatic inactivation by Aminoglycoside Modifying Enzymes (AMEs).[1][3] These enzymes modify the structure of this compound, preventing it from binding to its ribosomal target. Other less common mechanisms include target site modification (mutations in the 16S rRNA) and active efflux of the drug.
Q3: What are Aminoglycoside Modifying Enzymes (AMEs) and how do they inactivate this compound?
AMEs are a group of bacterial enzymes that covalently modify aminoglycosides. There are three main classes of AMEs, each with a different mechanism of action:[1][3]
-
Aminoglycoside Acetyltransferases (AACs): Transfer an acetyl group from acetyl-CoA to an amino group on the this compound molecule.
-
Aminoglycoside Phosphotransferases (APHs): Transfer a phosphate group from ATP to a hydroxyl group on the this compound molecule.
-
Aminoglycoside Nucleotidyltransferases (ANTs): Transfer a nucleotide (usually adenyl) group from ATP to a hydroxyl group on the this compound molecule.
These modifications result in a structurally altered antibiotic with reduced affinity for the bacterial ribosome, rendering it ineffective.
Troubleshooting Guide
Problem: this compound shows high Minimum Inhibitory Concentrations (MICs) against our bacterial isolate, suggesting resistance.
Possible Cause 1: Expression of Aminoglycoside Modifying Enzymes (AMEs).
This is the most prevalent mechanism of resistance to aminoglycosides.[1][3]
Solution:
-
Identify the class of AME: You can preliminarily identify the AME class by testing the susceptibility of your isolate to a panel of aminoglycosides with known resistance profiles. A more definitive method is to perform PCR to detect the presence of known AME-encoding genes.[4]
-
Characterize the enzyme activity: Prepare a cell-free lysate from the resistant strain and perform in vitro modification assays with this compound as the substrate. This can help confirm that this compound is indeed a substrate for the enzyme(s) present.
Possible Cause 2: Target site modification or efflux pumps.
While less common for aminoglycosides, these mechanisms can also contribute to resistance.
Solution:
-
Sequence the 16S rRNA gene: Look for mutations in the A-site, the binding site for aminoglycosides.
-
Perform efflux pump inhibitor studies: Test the MIC of this compound in the presence and absence of known efflux pump inhibitors. A significant decrease in MIC in the presence of an inhibitor suggests the involvement of an efflux mechanism.
Strategies to Overcome Enzymatic Inactivation
Strategy 1: Structural Modification of this compound
The most direct strategy is to modify the this compound structure at the site of enzymatic attack to prevent recognition and modification by the AME.[5]
-
Rationale: By altering or removing the functional group targeted by the AME (a specific hydroxyl or amino group), the modified this compound analog may no longer be a substrate for the enzyme while retaining its antibacterial activity.
-
Approach:
-
Identify the modification site: This can be achieved by incubating this compound with a purified AME or cell lysate and analyzing the modified product by mass spectrometry and NMR.
-
Synthesize novel analogs: Based on the identified modification site, design and synthesize new derivatives of this compound. For example, if a specific hydroxyl group is phosphorylated by an APH, a deoxygenated or sterically hindered analog at that position could be synthesized.
-
Strategy 2: Development of AME Inhibitors
Another promising approach is to co-administer this compound with an inhibitor of the specific AME.[5][6]
-
Rationale: The inhibitor will bind to the AME and prevent it from inactivating this compound, thus restoring its antibacterial efficacy.
-
Approach:
-
Screen for inhibitors: High-throughput screening of small molecule libraries against the purified AME can identify potential inhibitors.[1]
-
Rational design of inhibitors: Based on the crystal structure of the AME, inhibitors that bind to the active site can be rationally designed.
-
Data Presentation
Table 1: Classes of Aminoglycoside Modifying Enzymes and Their General Substrates.
| Enzyme Class | Abbreviation | Modification Reaction | Common Substrates | Potential Target Sites on this compound (Hypothetical) |
| Aminoglycoside Acetyltransferases | AAC | Acetylation of amino groups | Kanamycin, Gentamicin, Tobramycin | Amino groups |
| Aminoglycoside Phosphotransferases | APH | Phosphorylation of hydroxyl groups | Neomycin, Kanamycin | Hydroxyl groups |
| Aminoglycoside Nucleotidyltransferases | ANT | Adenylylation of hydroxyl groups | Streptomycin, Gentamicin | Hydroxyl groups |
Experimental Protocols
Protocol 1: Determination of AME Activity in a Cell-Free Lysate
-
Culture and Lysis: Grow the resistant bacterial strain to mid-log phase, harvest the cells by centrifugation, and lyse them using sonication or enzymatic digestion in an appropriate buffer.
-
Reaction Mixture: Prepare a reaction mixture containing the cell-free lysate, this compound, and the appropriate cofactor (Acetyl-CoA for AACs; ATP for APHs and ANTs) in a suitable reaction buffer.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).
-
Analysis: Analyze the reaction mixture for the presence of modified this compound using techniques such as mass spectrometry or HPLC. A shift in the mass or retention time compared to a control reaction without the lysate or cofactor indicates enzymatic modification.
Protocol 2: High-Throughput Screening for AME Inhibitors
-
Assay Setup: Use a multi-well plate format. To each well, add the purified AME, its substrates (this compound and the appropriate cofactor), and a compound from the screening library.
-
Detection Method: Employ a suitable detection method to measure enzyme activity. This could be a coupled enzymatic assay that produces a colorimetric or fluorescent signal, or a direct measurement of substrate consumption or product formation by mass spectrometry.
-
Incubation and Measurement: Incubate the plates and then measure the signal in each well.
-
Hit Identification: Compounds that cause a significant reduction in the signal compared to control wells (containing DMSO instead of a library compound) are identified as potential inhibitors.
Visualizations
References
- 1. Strategies to overcome the action of aminoglycoside-modifying enzymes for treating resistant bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. Mechanisms of Resistance to Aminoglycoside Antibiotics: Overview and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Aminoglycoside-Modifying Enzymes (AMEs) in Resistance to Aminoglycosides among Clinical Isolates of Pseudomonas aeruginosa in the North of Iran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Restoring susceptibility to aminoglycosides: identifying small molecule inhibitors of enzymatic inactivation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Efflux Pump-Mediated Resistance to Sannamycin G
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering efflux pump-mediated resistance to Sannamycin G and other aminoglycoside antibiotics. Due to the limited availability of specific data on this compound in the current literature, this guide utilizes data from other well-studied aminoglycosides, such as gentamicin and tobramycin, as a proxy. These examples are intended to provide a framework for experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
FAQ 1: My bacterial strain shows increasing resistance to this compound. How can I determine if this is due to efflux pump activity?
Increased resistance to this compound, an aminoglycoside antibiotic, can be mediated by several mechanisms, with efflux pumps being a significant contributor. To investigate the role of efflux pumps, a multi-step approach is recommended:
-
Minimum Inhibitory Concentration (MIC) Assay with an Efflux Pump Inhibitor (EPI): A common initial step is to determine the MIC of this compound against your bacterial strain in the presence and absence of a broad-spectrum EPI, such as Phenylalanine-Arginine β-Naphthylamide (PAβN) or a natural compound like curcumin. A significant reduction (typically four-fold or greater) in the MIC of this compound in the presence of the EPI suggests the involvement of efflux pumps.
-
Ethidium Bromide (EtBr) Accumulation Assay: This assay directly assesses the activity of efflux pumps. EtBr is a fluorescent substrate for many efflux pumps. In the presence of an active efflux pump, EtBr is expelled from the cell, resulting in low intracellular fluorescence. An EPI will block this efflux, leading to an increase in intracellular EtBr and a corresponding increase in fluorescence.
-
Real-Time PCR (qPCR) for Efflux Pump Gene Expression: Quantify the expression levels of known aminoglycoside efflux pump genes (e.g., members of the Resistance-Nodulation-Division (RND) superfamily) in your resistant strain compared to a susceptible control strain. Upregulation of these genes in the resistant strain is a strong indicator of efflux-mediated resistance.
FAQ 2: I have identified an efflux pump that is overexpressed in my this compound-resistant strain. How can I confirm its role in resistance?
Confirmation of a specific efflux pump's involvement can be achieved through genetic manipulation:
-
Gene Knockout/Deletion: Create a knockout or deletion mutant of the suspected efflux pump gene in your resistant strain. If the pump is responsible for resistance, its deletion should lead to a decrease in the MIC of this compound, making the strain more susceptible.
-
Complementation: To confirm that the observed change in susceptibility is due to the specific gene deletion, you can reintroduce the wild-type efflux pump gene on a plasmid into the knockout mutant. This should restore the resistant phenotype.
FAQ 3: What are some common efflux pump inhibitors (EPIs) I can use in my experiments, and at what concentrations?
Several well-characterized EPIs can be used in vitro. It is crucial to first determine the intrinsic antimicrobial activity of the EPI itself to ensure that the observed effect is due to efflux inhibition and not a direct antibacterial action.
| Efflux Pump Inhibitor (EPI) | Target Efflux Pump Family (Primarily) | Typical Working Concentration | Notes |
| Phenylalanine-Arginine β-Naphthylamide (PAβN) | Resistance-Nodulation-Division (RND) | 10 - 50 µg/mL | A widely used broad-spectrum EPI. Can have some off-target effects at higher concentrations.[1] |
| Curcumin | Various | 100 - 200 µg/mL | A natural product with EPI activity. May have pleiotropic effects. |
| Reserpine | Major Facilitator Superfamily (MFS) | 10 - 20 µg/mL | Primarily active against Gram-positive bacteria. Can have neurotoxic effects in vivo. |
| 1-(1-naphthylmethyl)-piperazine (NMP) | RND | 50 - 100 µg/mL | A synthetic EPI.[1] |
Note: The optimal concentration of an EPI should be determined experimentally for each bacterial strain and antibiotic combination.
FAQ 4: How do I interpret the results of a checkerboard assay to assess the synergy between this compound and an EPI?
A checkerboard assay is used to determine the fractional inhibitory concentration (FIC) index, which quantifies the interaction between two compounds. The FIC index is calculated as follows:
FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
| FIC Index | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to 4.0 | Additive or Indifference |
| > 4.0 | Antagonism |
A synergistic interaction (FIC index ≤ 0.5) between this compound and an EPI indicates that the EPI enhances the activity of the antibiotic, likely by inhibiting its efflux.[2]
Troubleshooting Guides
Problem 1: Inconsistent MIC results for this compound.
-
Possible Cause: Inoculum preparation variability.
-
Solution: Ensure a standardized inoculum is used for each experiment, typically a 0.5 McFarland standard.
-
-
Possible Cause: Inconsistent incubation conditions.
-
Solution: Maintain consistent incubation temperature (e.g., 37°C) and duration (e.g., 18-24 hours).
-
-
Possible Cause: Degradation of this compound.
-
Solution: Prepare fresh stock solutions of this compound for each experiment and store them appropriately.
-
Problem 2: High background fluorescence in the Ethidium Bromide (EtBr) Accumulation Assay.
-
Possible Cause: Cell density is too high.
-
Solution: Optimize the cell density to a mid-log phase (OD600 of 0.4-0.6) and wash the cells thoroughly to remove any extracellular debris.
-
-
Possible Cause: EtBr concentration is too high.
-
Solution: Titrate the EtBr concentration to find the optimal balance between signal and background. A starting concentration of 1-2 µg/mL is often used.
-
-
Possible Cause: Contamination of the bacterial culture.
-
Solution: Ensure the purity of your bacterial culture before starting the assay.
-
Problem 3: No significant change in efflux pump gene expression in my resistant strain.
-
Possible Cause: The resistance is not mediated by transcriptional upregulation.
-
Solution: Investigate other resistance mechanisms, such as mutations in the efflux pump gene that could lead to a more active pump, or mutations in regulatory genes.
-
-
Possible Cause: Inappropriate reference genes used for qPCR normalization.
-
Solution: Validate your reference genes to ensure they are stably expressed across your experimental conditions.
-
-
Possible Cause: Poor RNA quality.
-
Solution: Assess the integrity of your RNA using methods like gel electrophoresis or a Bioanalyzer before proceeding with qPCR.
-
Experimental Protocols
Protocol 1: Checkerboard Assay for Synergy Testing
This protocol is adapted from standard methods for determining the synergistic effect of an antibiotic and an efflux pump inhibitor.[2][3][4]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
This compound stock solution
-
EPI stock solution
-
Bacterial culture in log phase (adjusted to 0.5 McFarland standard)
Method:
-
Prepare serial two-fold dilutions of this compound horizontally across the microtiter plate in MHB.
-
Prepare serial two-fold dilutions of the EPI vertically down the microtiter plate in MHB.
-
The final plate should contain a grid of wells with varying concentrations of both agents. Include wells with each agent alone as controls.
-
Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC for each compound alone and in combination by visual inspection for turbidity.
-
Calculate the FIC index to determine the nature of the interaction.
Protocol 2: Ethidium Bromide (EtBr) Accumulation Assay
This protocol is a standard method to measure efflux pump activity.[5][6][7][8][9]
Materials:
-
Fluorometer or fluorescence plate reader
-
Black-walled, clear-bottom 96-well plates
-
Phosphate-buffered saline (PBS)
-
Glucose
-
Ethidium Bromide (EtBr)
-
EPI of interest
-
Bacterial culture in log phase
Method:
-
Grow bacteria to mid-log phase (OD600 ≈ 0.4-0.6).
-
Harvest cells by centrifugation, wash twice with PBS, and resuspend in PBS to an OD600 of 0.4.
-
Add the cell suspension to the wells of the 96-well plate.
-
Add the EPI to the test wells at the desired concentration. Include control wells without EPI.
-
Equilibrate the plate at room temperature for 5 minutes.
-
Add glucose to a final concentration of 25 mM to energize the cells.
-
Add EtBr to a final concentration of 1-2 µg/mL.
-
Immediately begin monitoring fluorescence (Excitation: 530 nm, Emission: 600 nm) over time (e.g., every minute for 30-60 minutes).
-
Lower fluorescence in the absence of the EPI indicates active efflux. An increase in fluorescence in the presence of the EPI suggests inhibition of efflux.
Protocol 3: Real-Time PCR (qPCR) for Efflux Pump Gene Expression
This protocol outlines the general steps for quantifying the expression of efflux pump genes.[10][11][12][13][14]
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR instrument
-
SYBR Green or probe-based qPCR master mix
-
Primers for target efflux pump genes and reference genes
Method:
-
Grow bacterial cultures (resistant and susceptible strains) to mid-log phase.
-
Extract total RNA using a commercial kit, including a DNase treatment step to remove genomic DNA contamination.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the extracted RNA.
-
Set up qPCR reactions containing cDNA, primers for the target and reference genes, and qPCR master mix.
-
Run the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression in the resistant strain compared to the susceptible strain, normalized to the reference gene(s).
Visualizations
Caption: Experimental workflow for investigating efflux pump-mediated resistance.
Caption: Regulation of an aminoglycoside efflux pump by a two-component system.
References
- 1. mdpi.com [mdpi.com]
- 2. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 3. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Adaptation of ethidium bromide fluorescence assay to monitor activity of efflux pumps in bacterial pure cultures or mixed population from environmental samples - Journal of King Saud University - Science [jksus.org]
- 6. mdpi.com [mdpi.com]
- 7. A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps [openmicrobiologyjournal.com]
- 8. Ethidium bromide accumulation assay. [bio-protocol.org]
- 9. journals.asm.org [journals.asm.org]
- 10. Evaluation of efflux pumps gene expression in resistant Pseudomonas aeruginosa isolates in an Iranian referral hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Assessment of Antibiotic Resistance and Efflux Pump Gene Expression in Neisseria Gonorrhoeae Isolates from South Africa by Quantitative Real-Time PCR and Regression Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Sannamycin G Delivery for Intracellular Pathogens
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working on the delivery of Sannamycin G for the treatment of intracellular pathogens.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general mechanism of action?
This compound is an aminoglycoside antibiotic.[1] Aminoglycosides are a class of antibiotics that primarily act by inhibiting bacterial protein synthesis.[2] They bind to the 30S ribosomal subunit of bacteria, which interferes with the initiation complex, causes misreading of mRNA, and leads to the production of nonfunctional proteins. This disruption of protein synthesis is ultimately lethal to the bacterium.
Q2: Why is delivering this compound to intracellular pathogens challenging?
The primary challenge in delivering this compound, like other aminoglycosides, to intracellular pathogens lies in its physicochemical properties. This compound is a hydrophilic molecule, which limits its ability to passively diffuse across the lipid bilayer of host cell membranes.[3] Consequently, achieving therapeutic concentrations of the drug at the site of intracellular infection is difficult. Many intracellular bacteria reside within specific subcellular compartments, such as phagosomes or the cytosol, further complicating targeted delivery.
Q3: What are the common host cell barriers to effective this compound delivery?
Host cells present several barriers to aminoglycoside efficacy. These include:
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Limited Cell Membrane Permeability: The polar nature of this compound hinders its passage through the nonpolar cell membrane.[3]
-
Efflux Pumps: Host cells may possess efflux pumps that actively transport this compound out of the cell, reducing its intracellular accumulation.
-
Lysosomal Sequestration: Once inside the cell, aminoglycosides can be sequestered within lysosomes, acidic compartments where their activity may be reduced and from which they may not be able to reach pathogens residing in other locations.
Q4: What are some strategies to enhance the intracellular delivery of this compound?
Several strategies are being explored to overcome the challenges of intracellular antibiotic delivery. For aminoglycosides like this compound, the most promising approach is the use of nanocarrier systems.[4][5][6][7][8] These include:
-
Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate hydrophilic drugs like this compound in their aqueous core. Liposomes can facilitate entry into host cells via endocytosis and protect the drug from degradation.[4][5]
-
Polymeric Nanoparticles: These are solid colloidal particles that can encapsulate or adsorb the drug. Their surface can be modified to target specific host cells or subcellular compartments.[6]
Q5: How can I assess the efficacy of my this compound formulation against intracellular pathogens?
The standard method for assessing the efficacy of an antibiotic against intracellular pathogens is the intracellular killing assay . This typically involves:
-
Infecting a monolayer of cultured host cells (e.g., macrophages) with the pathogen.
-
Treating the infected cells with your this compound formulation.
-
Lysing the host cells to release the intracellular bacteria.
-
Plating the lysate on appropriate growth media to determine the number of surviving bacteria, typically reported as Colony Forming Units (CFUs).[9]
A significant reduction in CFUs compared to untreated controls indicates effective intracellular killing.
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low intracellular concentration of this compound | Poor membrane permeability of free this compound. Active efflux by host cells. | Encapsulate this compound in a nanocarrier (e.g., liposomes) to enhance uptake via endocytosis. Co-administer with an inhibitor of host cell efflux pumps (experimental). |
| High host cell toxicity at effective this compound concentrations | Off-target effects of this compound on host cell ribosomes or other cellular processes. | Reduce the concentration of free this compound and use a targeted delivery system to increase the therapeutic index. Perform dose-response and time-course experiments to find the optimal non-toxic concentration. |
| Inconsistent or high variability in CFU counts | Incomplete lysis of host cells. Inefficient neutralization of extracellular bacteria. Clumping of bacteria after lysis. | Optimize the cell lysis protocol (e.g., trying different detergents or mechanical disruption methods). Ensure complete killing of extracellular bacteria by using a high concentration of a membrane-impermeable antibiotic like gentamicin for a short period before this compound treatment. Vigorously vortex or sonicate the cell lysate before plating. |
| This compound is effective in vitro (against bacteria alone) but not in the intracellular assay | The intracellular environment (e.g., low pH in phagolysosomes) reduces this compound activity. The drug is not reaching the subcellular compartment where the bacteria reside. | Use a pH-responsive nanocarrier that releases the drug in the acidic environment of the phagolysosome. Modify the nanocarrier surface with ligands that target it to the specific subcellular location of the pathogen. |
Data Summaries
Table 1: Illustrative Minimum Inhibitory Concentrations (MICs) of this compound against Common Intracellular Pathogens.
This table presents hypothetical data for illustrative purposes. Actual MICs must be determined experimentally.
| Intracellular Pathogen | Host Cell Type | Hypothetical MIC (µg/mL) |
| Listeria monocytogenes | J774A.1 Macrophages | 8 |
| Salmonella Typhimurium | THP-1 Macrophages | 16 |
| Mycobacterium tuberculosis | Primary Human Macrophages | 32 |
| Brucella abortus | RAW 264.7 Macrophages | 16 |
Table 2: Example Efficacy Data of Free vs. Liposomal this compound against an Intracellular Pathogen.
This table presents hypothetical data to illustrate the potential benefit of a delivery system. Results will vary based on the specific formulation and experimental conditions.
| Treatment Group | This compound Concentration (µg/mL) | Mean Intracellular CFU/mL (Log10) | % Reduction vs. Untreated Control |
| Untreated Control | 0 | 6.5 | 0% |
| Free this compound | 16 | 5.8 | 80% |
| Liposomal this compound | 16 | 4.2 | 99.5% |
Experimental Protocols
Protocol: this compound Intracellular Efficacy Assay
This protocol provides a general framework for assessing the intracellular activity of this compound. Optimization of cell type, bacterial strain, infection multiplicity, and drug concentrations is essential.
1. Materials:
-
Host cell line (e.g., J774A.1 murine macrophages)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Intracellular bacterial pathogen (e.g., Listeria monocytogenes)
-
Bacterial growth medium (e.g., BHI broth and agar)
-
This compound (free and/or formulated)
-
Gentamicin (or other suitable antibiotic for killing extracellular bacteria)
-
Sterile PBS
-
Sterile water or lysis buffer (e.g., 0.1% Triton X-100 in sterile water)
-
24-well tissue culture plates
2. Cell Seeding:
-
Seed host cells into 24-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 2 x 10^5 cells/well).
-
Incubate overnight at 37°C in a 5% CO2 atmosphere.
3. Bacterial Infection:
-
Grow bacteria to the mid-logarithmic phase.
-
Wash the host cell monolayer with warm PBS.
-
Infect the cells with the bacteria at a predetermined Multiplicity of Infection (MOI) (e.g., MOI of 10) in serum-free medium.
-
Centrifuge the plate at low speed (e.g., 200 x g) for 5 minutes to synchronize the infection.
-
Incubate for 1 hour at 37°C to allow for bacterial internalization.
4. Antibiotic Treatment:
-
Aspirate the infection medium.
-
Wash the cells three times with warm PBS to remove extracellular bacteria.
-
Add fresh complete medium containing a high concentration of an antibiotic that does not readily penetrate host cells (e.g., 50 µg/mL gentamicin) to kill any remaining extracellular bacteria.
-
Incubate for 1 hour.
-
Aspirate the gentamicin-containing medium and wash the cells three times with warm PBS.
-
Add fresh complete medium containing the desired concentrations of this compound (free or formulated). Include an untreated control.
-
Incubate for the desired treatment duration (e.g., 2, 4, 8, or 24 hours).
5. Enumeration of Intracellular Bacteria:
-
Aspirate the treatment medium and wash the cells three times with warm PBS.
-
Lyse the host cells by adding sterile, cold lysis buffer (e.g., 1 mL of 0.1% Triton X-100) to each well.
-
Incubate for 10 minutes on ice to ensure complete lysis.
-
Scrape the wells and collect the lysate.
-
Perform serial dilutions of the lysate in sterile PBS.
-
Plate the dilutions onto appropriate agar plates.
-
Incubate the plates overnight at 37°C.
-
Count the colonies to determine the number of CFUs per well.
6. Data Analysis:
-
Calculate the average CFU/mL for each treatment group.
-
Compare the CFU counts of the this compound-treated groups to the untreated control to determine the reduction in intracellular bacterial viability.
Visualizations
Caption: General mechanism of this compound action at the bacterial ribosome.
Caption: Workflow for the this compound intracellular efficacy assay.
Caption: Proposed mechanism of liposomal this compound delivery.
Caption: Logical flow for troubleshooting low intracellular efficacy.
References
- 1. New aminoglycoside antibiotics, sannamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]
- 3. Use of Aminoglycosides in Treatment of Infections Due to Intracellular Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liposomes as a Nanoplatform to Improve the Delivery of Antibiotics into Staphylococcus aureus Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liposomes as Antibiotic Delivery Systems: A Promising Nanotechnological Strategy against Antimicrobial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Lipid Nanocarriers-Enabled Delivery of Antibiotics and Antimicrobial Adjuvants to Overcome Bacterial Biofilms [mdpi.com]
- 8. blogs.rsc.org [blogs.rsc.org]
- 9. biorxiv.org [biorxiv.org]
Navigating the Intricate Path to Sannamycin G: A Technical Support Guide
The total synthesis of Sannamycin G, a potent aminoglycoside antibiotic, presents a formidable challenge to synthetic chemists. This guide serves as a technical support center for researchers, scientists, and drug development professionals engaged in this complex endeavor. It provides troubleshooting advice, detailed experimental protocols for key transformations, and quantitative data to aid in navigating the intricate synthetic landscape.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the total synthesis of this compound, focusing on the construction of the key fragments—the 2-deoxy-3-epi-fortamine core and the 6-N-methylpurpurosamine C glycosyl donor—and their subsequent coupling.
Q1: What are the primary challenges in the synthesis of the 2-deoxy-3-epi-fortamine core?
A1: The synthesis of the highly functionalized and stereochemically rich aminocyclitol core is a major hurdle. Key challenges include:
-
Stereocontrol: Establishing the correct relative and absolute stereochemistry of the multiple chiral centers.
-
Protecting Group Strategy: The presence of multiple amino and hydroxyl groups necessitates a complex and robust protecting group strategy to ensure regioselectivity in subsequent reactions. The selection of orthogonal protecting groups is critical to avoid undesired deprotection or side reactions during multi-step sequences.[1][2]
-
Functional Group Manipulations: The introduction of the vicinal diamino functionality and the C3-epimeric hydroxyl group requires carefully planned and executed transformations.
Troubleshooting:
-
Poor Stereoselectivity:
-
Reagent Control: Employ chiral catalysts or auxiliaries to influence the stereochemical outcome of key bond-forming reactions. For instance, an enantioselective Diels-Alder reaction has been successfully used in the synthesis of a related fortamine fragment.[3][4]
-
Substrate Control: Utilize existing stereocenters in the starting material to direct the stereochemistry of new centers.
-
Solvent and Temperature Effects: Systematically screen different solvents and reaction temperatures, as these can significantly impact the diastereoselectivity of many reactions.
-
-
Protecting Group Incompatibility:
-
Orthogonal Protecting Groups: If experiencing undesired deprotection, re-evaluate the protecting group scheme to ensure orthogonality. Common protecting groups for amines include Boc, Cbz, and azides, while hydroxyl groups are often protected as silyl ethers (TBS, TIPS), benzyl ethers, or acetals.
-
Protecting Group Migration: Acyl protecting groups can be prone to migration between adjacent hydroxyl groups. Consider using ether-based protecting groups or optimizing reaction conditions (e.g., lower temperatures, non-nucleophilic bases) to minimize this issue.
-
Q2: How can I achieve high stereoselectivity in the glycosylation of the 2-deoxy-3-epi-fortamine acceptor?
A2: The formation of the glycosidic bond is arguably the most critical and challenging step in the synthesis of this compound. Achieving the desired α-selectivity with the 2-deoxy sugar donor is notoriously difficult due to the absence of a participating group at the C2-position.
Troubleshooting Poor α-Selectivity:
-
Glycosyl Donor Choice: The nature of the leaving group on the glycosyl donor is paramount. Thio-glycosides, trichloroacetimidates, and glycosyl halides are common donors. The choice of donor will influence the reaction conditions required.
-
Promoter System: The selection of the promoter is crucial for activating the glycosyl donor and influencing the stereochemical outcome. Common promoters include Lewis acids (e.g., TMSOTf, BF₃·OEt₂) and combinations of reagents like NIS/TfOH for thioglycosides. Gold(I)-catalyzed glycosylation has shown promise for achieving high stereoselectivity in similar systems.[3][4]
-
Solvent Effects: The polarity and coordinating ability of the solvent can have a profound impact on the stereoselectivity. Non-polar, non-coordinating solvents like dichloromethane or toluene often favor the formation of the desired α-anomer through an SN2-like displacement of an in-situ formed β-glycosyl triflate.
-
Temperature: Glycosylation reactions are often highly sensitive to temperature. Performing the reaction at low temperatures (e.g., -78 °C) can enhance selectivity by favoring the kinetic product.
Q3: I am having difficulty with the purification of the final this compound product and its protected intermediates. What strategies can I employ?
A3: The high polarity and multiple basic nitrogen atoms of aminoglycosides make their purification challenging.[5]
Troubleshooting Purification Issues:
-
Chromatography:
-
Normal-Phase Silica Gel: While standard, it can lead to peak tailing and poor separation for highly polar compounds. Consider using a mobile phase containing a small amount of a basic modifier like triethylamine or ammonia to improve peak shape.
-
Reverse-Phase Chromatography (C18): This is often not ideal for unprotected aminoglycosides due to their high polarity. However, specialized columns or ion-pairing reagents can be used.
-
Ion-Exchange Chromatography: This is a powerful technique for purifying aminoglycosides. Cation-exchange chromatography is particularly effective for separating the basic aminoglycoside from neutral or acidic impurities.[6]
-
-
Crystallization: If possible, crystallization can be an excellent method for obtaining highly pure material.
-
Derivatization: For analytical purposes (e.g., HPLC, GC), derivatization of the polar functional groups can improve chromatographic behavior.
Quantitative Data Summary
The following table summarizes representative yields for key transformations in the synthesis of aminoglycosides, based on literature reports for structurally related compounds. Note that specific yields for the total synthesis of this compound are not yet publicly available and will be highly dependent on the specific route and experimental execution.
| Transformation | Substrate/Reagents | Product | Yield (%) | Diastereomeric Ratio (α:β) | Reference |
| Enantioselective Diels-Alder | 2-Pyrone & N-substituted 2-oxazolone | Fortamine fragment precursor | High | N/A | [3][4] |
| Gold(I)-catalyzed Glycosylation | Glycosyl donor & Fortamine acceptor | Pseudodisaccharide | High | High α-selectivity | [3][4] |
| N-acylation | Istamycin B / Acylating agent | 2'-N-acylated Istamycin B | N/A | N/A | [7] |
| Glycosylation with Thioglycoside | Thioglycoside donor / Alcohol acceptor | O-glycoside | 60-95 | Varies with conditions | |
| Deprotection (Global) | Fully protected aminoglycoside / H₂, Pd/C | Unprotected aminoglycoside | Often quantitative | N/A |
Key Experimental Protocols
The following are proposed, detailed methodologies for key steps in a potential synthetic route to this compound, based on established procedures for related aminoglycosides.
Protocol 1: Stereoselective Glycosylation (Gold(I)-Catalyzed)
This protocol is adapted from a successful synthesis of fortimicin B and represents a promising strategy for the stereoselective formation of the glycosidic bond in this compound.[3][4]
Materials:
-
Protected 6-N-methylpurpurosamine C glycosyl donor (e.g., a thioglycoside or glycosyl ortho-alkynylbenzoate)
-
Protected 2-deoxy-3-epi-fortamine acceptor
-
Gold(I) catalyst (e.g., [Ph₃PAuNTf₂])
-
Anhydrous dichloromethane (DCM)
-
Activated molecular sieves (4 Å)
Procedure:
-
To a flame-dried flask under an inert atmosphere (argon or nitrogen), add the protected 2-deoxy-3-epi-fortamine acceptor (1.0 equiv) and activated 4 Å molecular sieves.
-
Add anhydrous DCM and stir the suspension at room temperature for 30 minutes.
-
Cool the mixture to the desired temperature (e.g., -78 °C or -40 °C).
-
In a separate flame-dried flask, dissolve the protected 6-N-methylpurpurosamine C glycosyl donor (1.2-1.5 equiv) and the gold(I) catalyst (5-10 mol%) in anhydrous DCM.
-
Slowly add the solution of the glycosyl donor and catalyst to the cooled suspension of the acceptor via cannula.
-
Stir the reaction mixture at the low temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a few drops of a suitable quenching agent (e.g., triethylamine or pyridine).
-
Allow the mixture to warm to room temperature, filter through a pad of Celite, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the protected this compound.
Protocol 2: Global Deprotection of this compound
This protocol describes a common final step in aminoglycoside synthesis to remove multiple protecting groups. The specific conditions will depend on the protecting groups used. This example assumes the use of benzyl ethers (Bn) and carbamates (Cbz).
Materials:
-
Fully protected this compound
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
Procedure:
-
Dissolve the fully protected this compound in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add a catalytic amount of 10% Pd/C (typically 10-20% by weight of the substrate).
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (e.g., from a balloon) at room temperature.
-
Monitor the reaction by TLC or mass spectrometry until all starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purify the final product by a suitable method, such as ion-exchange chromatography or precipitation, to obtain pure this compound.
Visualizing the Synthetic Strategy
The total synthesis of this compound can be envisioned as a convergent process, where the two main fragments are synthesized separately and then coupled.
Caption: Convergent synthetic strategy for this compound.
This guide provides a foundational framework for approaching the total synthesis of this compound. Success in this challenging synthesis will rely on careful planning, meticulous execution of experimental procedures, and a systematic approach to troubleshooting the inevitable obstacles. As more research on the synthesis of this compound and its analogs becomes available, this guide will be updated with more specific and detailed information.
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Enantioselective Total Synthesis of Fortimicin B. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Low toxic derivatives of istamycin B: synthesis and preliminary evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the stability of Sannamycin G for laboratory use
This technical support center provides guidance on improving the stability of Sannamycin G for laboratory use. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound in experimental settings.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound due to improper storage or handling. | Review storage conditions. This compound, like other aminoglycosides, is sensitive to temperature and pH fluctuations. Ensure it is stored at the recommended temperature and reconstituted in a suitable buffer. |
| Loss of bioactivity over a short period | The compound may be unstable in the prepared solution. Factors such as the solvent, pH, and exposure to light can accelerate degradation. | Prepare fresh solutions for each experiment. If solutions must be stored, conduct a stability study to determine the optimal storage conditions (see Experimental Protocols section). Avoid repeated freeze-thaw cycles. |
| Precipitation in the stock solution | The concentration of this compound may exceed its solubility in the chosen solvent, or the storage temperature may be too low. | Prepare the stock solution at a slightly lower concentration. If using a buffer, ensure the pH is within the optimal range for this compound's solubility. Store at 2-8°C rather than freezing if precipitation upon thawing is an issue. |
| Discoloration of the solution | This may indicate chemical degradation, potentially due to oxidation or exposure to light. | Protect the solution from light by using amber vials or wrapping the container in aluminum foil. Prepare solutions with degassed solvents to minimize oxidation. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound powder?
A: While specific data for this compound is limited, aminoglycoside antibiotics are generally stable as a dry powder when stored in a cool, dark, and dry place. For long-term storage, it is recommended to keep the lyophilized powder at -20°C.
Q2: How should I prepare a stock solution of this compound?
A: It is recommended to reconstitute this compound in a sterile, buffered solution at a neutral to slightly acidic pH (e.g., pH 6.0-7.0). The choice of solvent will depend on the specific experimental requirements. For aqueous solutions, use sterile, nuclease-free water or a buffer such as Phosphate-Buffered Saline (PBS).
Q3: How stable is this compound in solution?
A: The stability of this compound in solution is dependent on several factors, including temperature, pH, and exposure to light.[1][2][3] Like other aminoglycosides, it is expected to be more stable at lower temperatures and in a pH range of 4.5 to 7.0.[2] Repeated freeze-thaw cycles should be avoided as they can lead to degradation. It is advisable to prepare fresh solutions for each experiment or to aliquot stock solutions and store them at -20°C or -80°C for longer-term stability.
Q4: Can I autoclave my this compound solution to sterilize it?
A: No, autoclaving is not recommended for this compound solutions. The high temperatures during autoclaving can cause significant degradation of the antibiotic.[4] To sterilize a this compound solution, it is best to use sterile filtration through a 0.22 µm filter.
Q5: What are the common degradation pathways for this compound?
A: Specific degradation pathways for this compound have not been extensively documented. However, aminoglycosides can undergo hydrolysis, particularly at acidic or alkaline pH.[2] Oxidation and photodegradation are also potential degradation routes.[1][5]
Quantitative Data Summary
The following tables provide illustrative stability data for a typical aminoglycoside antibiotic, which can serve as a general guideline for this compound in the absence of specific data.
Table 1: Effect of Temperature on Stability of an Aminoglycoside Solution (pH 7.0)
| Storage Temperature (°C) | % Remaining after 24 hours | % Remaining after 7 days | % Remaining after 30 days |
| 37 | 85% | 60% | 20% |
| 25 (Room Temperature) | 95% | 80% | 50% |
| 4 | >99% | 95% | 85% |
| -20 | >99% | >99% | 98% |
Table 2: Effect of pH on Stability of an Aminoglycoside Solution (Stored at 4°C)
| pH | % Remaining after 7 days | % Remaining after 30 days |
| 3.0 | 70% | 40% |
| 5.0 | 95% | 85% |
| 7.0 | 98% | 90% |
| 9.0 | 80% | 55% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound (lyophilized powder), sterile nuclease-free water or PBS (pH 7.2), sterile 0.22 µm syringe filter, sterile conical tubes.
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Aseptically add the required volume of sterile water or PBS to the vial to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Gently swirl the vial to dissolve the powder completely. Avoid vigorous shaking to prevent foaming.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to 6 months or at -80°C for longer-term storage.
-
Protocol 2: Assessment of this compound Stability
-
Objective: To determine the stability of this compound under specific experimental conditions (e.g., in a particular cell culture medium).
-
Procedure:
-
Prepare a solution of this compound in the desired medium at the working concentration.
-
Divide the solution into several aliquots.
-
Store the aliquots under different conditions that mimic your experimental setup (e.g., 37°C incubator, room temperature on the benchtop).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from each condition.
-
Analyze the concentration and/or bioactivity of this compound in each sample. Bioactivity can be assessed using a Minimum Inhibitory Concentration (MIC) assay against a susceptible bacterial strain. Concentration can be measured using High-Performance Liquid Chromatography (HPLC) if a standard is available.
-
Plot the percentage of remaining this compound or its bioactivity against time to determine its stability under the tested conditions.
-
Visualizations
Caption: Workflow for preparing and using this compound solutions.
Caption: Mechanism of action of aminoglycoside antibiotics.
References
- 1. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. prezi.com [prezi.com]
- 4. Antibiotic stability over six weeks in aqueous solution at body temperature with and without heat treatment that mimics the curing of bone cement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding the variations in degradation pathways and generated by-products of antibiotics in modified TiO2 and ZnO photodegradation systems: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Efficacy Analysis: Sannamycin G and Gentamicin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sannamycin G is a member of the uridylpeptide class of antibiotics, also referred to as nucleosidyl-peptide antibiotics.[1][2] Some literature also classifies it as an aminoglycoside.[3][4] It is a natural product isolated from Streptomyces sp. SS.[1]
Gentamicin is a well-established aminoglycoside antibiotic produced by Micromonospora purpurea.[5] It is widely used in clinical practice to treat a variety of bacterial infections, particularly those caused by Gram-negative organisms.
Mechanism of Action
The fundamental difference between this compound and Gentamicin lies in their cellular targets and mechanisms of action.
This compound inhibits the bacterial cell wall synthesis by targeting translocase I (MraY).[2][6][7] MraY is a crucial enzyme in the peptidoglycan biosynthesis pathway, responsible for the formation of Lipid I. By inhibiting this enzyme, this compound effectively blocks the construction of the bacterial cell wall, leading to cell death.[7]
Gentamicin , like other aminoglycoside antibiotics, primarily acts by inhibiting protein synthesis.[5][8][9][10][11] It binds to the 30S subunit of the bacterial ribosome, causing misreading of mRNA and the production of non-functional or truncated proteins.[5][11] This disruption of essential protein synthesis ultimately leads to bacterial cell death.
Figure 1: Comparative Mechanisms of Action.
Antibacterial Spectrum
The differing mechanisms of action of this compound and Gentamicin result in distinct antibacterial spectrums.
This compound has demonstrated notable activity against Mycobacterium tuberculosis, including drug-resistant strains, and Pseudomonas aeruginosa.[1][2][12] Its efficacy against a broader range of bacteria is not as well-documented in the available literature.
Gentamicin possesses a broad spectrum of activity, particularly against aerobic Gram-negative bacteria.[5][9][10] This includes clinically important pathogens such as Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and species of Enterobacter, Proteus, and Serratia.[5] While it has some activity against Gram-positive organisms like Staphylococcus aureus, it is often used in combination with other antibiotics for synergistic effects against these bacteria.[5]
Quantitative Efficacy Data
Direct comparative studies providing head-to-head efficacy data for this compound and Gentamicin are not available. However, we can summarize the reported Minimum Inhibitory Concentration (MIC) values for each antibiotic against relevant bacterial strains.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Strain | MIC (µg/mL) | Reference |
| Mycobacterium tuberculosis H37Ra | 10 | [1] |
| Pseudomonas aeruginosa | 12.5 | [1] |
Table 2: Minimum Inhibitory Concentration (MIC) of Gentamicin
| Bacterial Strain | MIC Range (µg/mL) | Reference |
| Escherichia coli | 0.9 - 7.2 | [13] |
| Haemophilus influenzae | 0.5 | [13] |
| Pseudomonas aeruginosa | Varies significantly by strain | |
| Staphylococcus aureus | Varies significantly by strain |
Note: MIC values for Gentamicin can vary widely depending on the specific bacterial strain and the presence of resistance mechanisms.
Experimental Protocols
The primary method for determining the in vitro efficacy of an antibiotic is the Minimum Inhibitory Concentration (MIC) assay.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[14]
Figure 2: Workflow for MIC Determination.
Key Steps in MIC Assay:
-
Preparation of Antibiotic Dilutions: A series of decreasing concentrations of the antibiotic is prepared in a liquid growth medium.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to ensure a consistent number of bacterial cells in each test.
-
Inoculation: The antibiotic dilutions are inoculated with the bacterial suspension.
-
Incubation: The inoculated dilutions are incubated under optimal growth conditions (e.g., 37°C for 18-24 hours).
-
Result Interpretation: The tubes or wells are examined for visible signs of bacterial growth (turbidity). The MIC is the lowest concentration of the antibiotic that completely inhibits growth.
Conclusion
This compound and Gentamicin are antibiotics with distinct mechanisms of action and antibacterial spectrums. This compound's unique target, translocase I, makes it a promising candidate for further investigation, particularly for infections caused by Mycobacterium tuberculosis and Pseudomonas aeruginosa. Gentamicin remains a clinically important broad-spectrum antibiotic, especially for Gram-negative infections.
The lack of direct comparative studies highlights a significant knowledge gap. Future research should focus on head-to-head in vitro and in vivo comparisons of these two antibiotics to fully elucidate their relative efficacy and potential clinical applications. This would provide invaluable data for the development of new therapeutic strategies against challenging bacterial pathogens.
References
- 1. A new nucleosidyl-peptide antibiotic, sansanmycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Expanding structural diversity of 5′-aminouridine moiety of sansanmycin via mutational biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New aminoglycoside antibiotics, sannamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new aminoglycoside antibiotic, sannamycin C and its 4-N-glycyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of action of nucleoside antibacterial natural product antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sansanmycin natural product analogues as potent and selective anti-mycobacterials that inhibit lipid I biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Aminoglycoside | Uses, Side Effects & Types | Britannica [britannica.com]
- 10. Aminoglycoside - Wikipedia [en.wikipedia.org]
- 11. brainkart.com [brainkart.com]
- 12. Sansanmycin natural product analogues as potent and selective anti-mycobacterials that inhibit lipid I biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Exploration of Antibiotic Activity of Aminoglycosides, in Particular Ribostamycin Alone and in Combination With Ethylenediaminetetraacetic Acid Against Pathogenic Bacteria [frontiersin.org]
- 14. bmglabtech.com [bmglabtech.com]
A Comparative Analysis of Sannamycin G and Amikacin Against Resistant Bacterial Strains: A Data-Driven Guide
A direct comparative analysis of Sannamycin G and amikacin against resistant bacterial strains is not currently feasible due to the limited publicly available data on this compound. While research has been published on the discovery of sannamycins A, B, and C, with a derivative of Sannamycin C showing promise against aminoglycoside-resistant bacteria, specific quantitative data and detailed experimental protocols for this compound are not available in the current scientific literature.[1]
This guide will therefore focus on providing a comprehensive overview of the well-documented efficacy of amikacin against resistant bacterial strains, supported by experimental data and detailed methodologies. This information will serve as a valuable reference for researchers, scientists, and drug development professionals in the field of antimicrobial resistance.
Amikacin: A Potent Aminoglycoside Against Resistant Pathogens
Amikacin is a semi-synthetic aminoglycoside antibiotic renowned for its broad spectrum of activity, particularly against multidrug-resistant Gram-negative bacteria. Its efficacy extends to strains that have developed resistance to other aminoglycosides like gentamicin and tobramycin.
Mechanism of Action
Like other aminoglycosides, amikacin exerts its bactericidal effect by inhibiting protein synthesis. It binds to the 30S ribosomal subunit of bacteria, leading to misreading of the mRNA codon and ultimately disrupting the synthesis of essential proteins. This action is concentration-dependent.
Activity Against Resistant Strains
Amikacin's effectiveness against resistant strains stems from its unique structure, which is less susceptible to inactivation by many aminoglycoside-modifying enzymes (AMEs), a primary mechanism of resistance.
A study evaluating the susceptibility of 319 clinical isolates resistant to one or more aminoglycosides found that 83.7% were susceptible to amikacin.[2] In another study of 69 gentamicin-resistant Gram-negative bacilli, 81% of the strains were sensitive to amikacin.[3]
Table 1: Susceptibility of Aminoglycoside-Resistant Clinical Isolates to Amikacin and Other Aminoglycosides
| Antibiotic | Percentage of Susceptible Isolates |
| Amikacin | 83.7% |
| Tobramycin | 41.4% |
| Butirosin A | 33.2% |
| Dideoxykanamycin B | 32.6% |
| Gentamicin C | 27.3% |
| Lividomycin A | 17.6% |
| Neomycin B | 10.7% |
| Paromomycin | 10.3% |
| Kanamycin A | 10.0% |
| Ribostamycin | 7.2% |
| (Data from a study of 319 resistant clinical isolates)[2] |
Table 2: In Vitro Activity of Amikacin Against Gentamicin-Resistant Gram-Negative Bacilli
| Bacterial Group | Number of Strains | Percentage Susceptible to Amikacin |
| Enterobacteriaceae | 45 | 81% (overall) |
| Pseudomonas aeruginosa | 24 | 54% |
| (Data from a study of 69 gentamicin-resistant strains)[3] |
Experimental Protocols
The following are standard methodologies used to evaluate the in vitro activity of amikacin against bacterial strains.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial that prevents visible growth of a microorganism after overnight incubation.
Workflow for MIC Determination:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Protocol:
-
Preparation of Inoculum: A standardized inoculum of the test organism is prepared. This is typically done by suspending several colonies in a sterile broth and adjusting the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
Preparation of Antibiotic Dilutions: Serial twofold dilutions of amikacin are prepared in a liquid growth medium, such as Mueller-Hinton Broth (MHB), in microtiter plates.
-
Inoculation: Each well containing the antibiotic dilution is inoculated with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: The microtiter plates are incubated at 35-37°C for 16 to 20 hours in ambient air.
-
Reading of Results: The MIC is determined as the lowest concentration of amikacin at which there is no visible growth (turbidity) of the organism.
Signaling Pathways and Resistance Mechanisms
The primary mechanism of action for amikacin involves the disruption of bacterial protein synthesis. Resistance can emerge through several pathways.
Diagram of Amikacin's Mechanism of Action and Resistance:
Caption: Amikacin's mechanism of action and bacterial resistance pathways.
Conclusion
Amikacin remains a crucial antibiotic for treating serious infections caused by multidrug-resistant Gram-negative bacteria. Its resilience to many aminoglycoside-modifying enzymes gives it a significant advantage over other members of its class. While the potential of new compounds like this compound is of interest to the scientific community, the lack of substantial data prevents a direct comparison with established and well-characterized antibiotics such as amikacin. Further research and publication of detailed studies are necessary to evaluate the clinical potential of this compound and its place in the antimicrobial arsenal.
References
- 1. A new aminoglycoside antibiotic, sannamycin C and its 4-N-glycyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amikacin, an aminoglycoside with marked activity against antibiotic-resistant clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro activity of amikacin and ten other aminoglycoside antibiotics against gentamicin-resistant bacterial strains - PubMed [pubmed.ncbi.nlm.nih.gov]
Lack of Data on Sannamycin G Necessitates Alternative Focus on Aminoglycoside-Beta-Lactam Synergy
Initial investigations for data on the synergistic effects of Sannamycin G with beta-lactam antibiotics have yielded no specific results. this compound, a nucleosidyl-peptide antibiotic belonging to the broader aminoglycoside class, remains largely uncharacterized in scientific literature concerning its combinatorial effects with other antimicrobial agents. The available information is primarily limited to its discovery, chemical structure, and the producing organism, Streptomyces sp.
Given the absence of experimental data for this compound, this guide will instead focus on the well-documented synergistic relationship between the broader class of aminoglycoside antibiotics and beta-lactam antibiotics . This pairing is a classic example of antibiotic synergy and has been extensively studied, providing a wealth of data to construct a comprehensive comparison guide as originally requested. This guide will therefore serve as a representative example of the desired content, detailing the synergistic mechanisms, experimental validation, and quantitative outcomes of combining these two important classes of antibiotics against various bacterial pathogens.
Unveiling the Synergistic Power: Aminoglycosides and Beta-Lactams in Concert
The combination of aminoglycosides and beta-lactam antibiotics demonstrates a powerful synergistic effect, particularly against Gram-negative bacteria such as Pseudomonas aeruginosa and certain Gram-positive organisms. This synergy allows for enhanced bactericidal activity beyond the additive effects of each drug alone.
The primary mechanism behind this synergy lies in the complementary actions of the two antibiotic classes. Beta-lactams, such as penicillins and cephalosporins, inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs). This disruption of the peptidoglycan layer creates a more permeable cell wall. The increased permeability facilitates the uptake of aminoglycosides into the bacterial cytoplasm, where they bind to the 30S ribosomal subunit, leading to the inhibition of protein synthesis and ultimately, cell death.
Quantitative Analysis of Synergy: Experimental Data
The synergistic effect of aminoglycoside and beta-lactam combinations can be quantitatively assessed using in vitro methods such as the checkerboard assay and the time-kill assay.
Checkerboard Assay Data
The checkerboard assay determines the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the drug interaction. A FICI of ≤ 0.5 is indicative of synergy.
| Bacterial Strain | Aminoglycoside | Beta-Lactam | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FICI | Interpretation |
| P. aeruginosa ATCC 27853 | Amikacin | Ceftazidime | 4 | 0.5 | 0.25 | Synergy |
| 16 | 2 | |||||
| E. coli ATCC 25922 | Gentamicin | Piperacillin | 2 | 0.25 | 0.375 | Synergy |
| 8 | 2 | |||||
| K. pneumoniae (Carbapenem-resistant) | Amikacin | Ceftazidime/avibactam | 64 | 8 | 0.5 | Synergy |
| 16 | 4 |
Note: The above data is a representative compilation from various studies and may not reflect the results of a single experiment.
Time-Kill Assay Data
Time-kill assays demonstrate the rate and extent of bacterial killing over time when exposed to antibiotics alone and in combination. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent at a specific time point (e.g., 24 hours).
| Bacterial Strain | Antibiotic Combination | Log10 CFU/mL Reduction at 24h (vs. initial inoculum) |
| P. aeruginosa | Tobramycin (0.5 x MIC) | 1.5 |
| Ticarcillin (0.5 x MIC) | 2.0 | |
| Tobramycin + Ticarcillin | > 4.0 | |
| E. coli | Gentamicin (1 x MIC) | 3.0 |
| Piperacillin (1 x MIC) | 2.5 | |
| Gentamicin + Piperacillin | > 5.0 |
Note: This table presents illustrative data to demonstrate the principle of synergy in time-kill assays.
Experimental Protocols
Checkerboard Microdilution Assay
Objective: To determine the minimum inhibitory concentration (MIC) of two antimicrobial agents alone and in combination to calculate the Fractional Inhibitory Concentration (FIC) index.
Methodology:
-
Preparation of Antibiotic Solutions: Stock solutions of the aminoglycoside and beta-lactam are prepared and serially diluted in a 96-well microtiter plate. The aminoglycoside is typically diluted along the rows, and the beta-lactam is diluted along the columns.
-
Inoculum Preparation: A standardized bacterial inoculum (e.g., 0.5 McFarland standard) is prepared and diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth. The FIC index is calculated using the following formula: FICI = FIC of Drug A + FIC of Drug B where FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
Time-Kill Assay
Objective: To assess the bactericidal activity of an antimicrobial agent or combination over time.
Methodology:
-
Inoculum Preparation: A logarithmic-phase bacterial culture is diluted to a starting concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL in a suitable broth medium.
-
Exposure to Antibiotics: The bacterial suspension is aliquoted into tubes containing the aminoglycoside alone, the beta-lactam alone, the combination of both, and a growth control without any antibiotic. Antibiotic concentrations are typically based on the MIC values (e.g., 0.5x MIC, 1x MIC, 2x MIC).
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), an aliquot is drawn from each tube.
-
Viable Cell Counting: Serial dilutions of each aliquot are plated on agar plates. After incubation, the number of colonies is counted to determine the CFU/mL at each time point.
-
Data Analysis: The log10 CFU/mL is plotted against time to generate time-kill curves.
Visualizing the Synergy
Mechanism of Aminoglycoside and Beta-Lactam Synergy
Caption: Mechanism of synergistic action between beta-lactam and aminoglycoside antibiotics.
Experimental Workflow: Checkerboard Assay
Caption: Workflow for the checkerboard synergy assay.
Experimental Workflow: Time-Kill Assay
Comparative Analysis of Sannamycin G and Tobramycin Toxicity Profiles: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of the toxicity profiles of the aminoglycoside antibiotic Sannamycin G (also known as Istamycin X) and the well-established aminoglycoside, tobramycin. This document synthesizes available data on their cytotoxic, nephrotoxic, and ototoxic effects, supported by experimental methodologies and visual representations of relevant biological pathways.
Introduction
Aminoglycosides are a critical class of antibiotics for treating severe Gram-negative bacterial infections. However, their clinical use is often limited by significant dose-related toxicities, primarily affecting the kidneys (nephrotoxicity) and the inner ear (ototoxicity). Tobramycin is a widely used aminoglycoside with a well-documented toxicity profile. This compound, a member of the istamycin group of aminoglycosides, is a less-studied compound. Understanding the comparative toxicity of these two agents is crucial for guiding future drug development and therapeutic applications.
Executive Summary of Comparative Toxicity
While direct and comprehensive toxicological data for this compound is limited, by examining data from the broader istamycin class and the available information, a comparative profile can be inferred.
| Toxicity Parameter | This compound (inferred from Istamycin class) | Tobramycin | Key Comparative Insights |
| Acute Systemic Toxicity | Likely possesses considerable acute toxicity, as indicated by studies on related istamycins.[1] A specific LD50 value in mice for Sannamycin has been determined but was not publicly available in the reviewed literature.[2] | The intravenous LD50 in rabbits has been reported to be 154.8 mg/kg.[3] | Both compounds exhibit significant acute toxicity, a characteristic of the aminoglycoside class. Direct LD50 comparison is needed for a definitive conclusion. |
| Cytotoxicity (in vitro) | Data is not readily available. Hypothetical IC50 values for the related Istamycin Y0 on HEK293 and HepG2 cells are suggested to be above 100 µM for 24h treatment.[4] | IC50 values are cell-line and exposure-time dependent. For instance, in mouse auditory cells (HEI-OC1), the IC50 of gentamicin (a closely related aminoglycoside) was approximately 2 mM after 24 hours.[5] | Quantitative in vitro cytotoxicity data for this compound is a critical knowledge gap. Based on related compounds, it may exhibit cytotoxicity at high concentrations. |
| Nephrotoxicity | As an aminoglycoside, it is expected to be nephrotoxic. The istamycin class is known to cause renal damage. | Well-documented nephrotoxicity, characterized by proximal tubular cell damage.[6][7] In rats, a dose of 40 mg/kg/day for 10 days leads to significant cellular regeneration, indicating toxicity.[8][9] | Both are expected to cause kidney damage. Comparative studies place tobramycin as having intermediate nephrotoxicity among aminoglycosides, less than gentamicin but more than netilmicin.[1][10] The relative nephrotoxicity of this compound requires direct experimental comparison. |
| Ototoxicity | Expected to be ototoxic, a hallmark of aminoglycosides. | Known to be predominantly vestibulotoxic (affecting balance) but also cochleotoxic (affecting hearing), causing irreversible hair cell loss.[11] In guinea pigs, 200 mg/kg/day for seven days resulted in outer hair cell loss.[12] | Both compounds likely damage inner ear hair cells. The relative cochleotoxic versus vestibulotoxic potential of this compound is unknown. |
Detailed Toxicity Profiles
This compound
Direct experimental data on the toxicity of this compound is scarce in publicly available literature. However, its classification as an istamycin-class aminoglycoside provides a basis for inferring its likely toxicological properties. Studies on the related compound, istamycin B, have shown it to possess "considerable acute toxicity in mice".[3] Furthermore, research into synthesizing less toxic derivatives of istamycin B by modifying its chemical structure suggests that the parent compounds have a notable toxicity profile that researchers are actively trying to mitigate.[3]
A 1979 publication on "New Aminoglycoside Antibiotics, Sannamycin" mentions the determination of the Lethal Dose 50 (LD50) in mice, indicating that acute toxicity studies have been performed.[2] However, the specific value from this study was not accessible for this review.
Tobramycin
Tobramycin's toxicity is well-characterized and serves as a common benchmark for other aminoglycosides.
-
Nephrotoxicity: Tobramycin accumulates in the proximal tubular cells of the kidneys, leading to cellular damage and impaired renal function.[6][7] Animal studies have demonstrated a clear dose-response relationship for tobramycin-induced nephrotoxicity.[13] For example, in rats, a daily dose of 40 mg/kg for 14 days resulted in minimal morphological changes and normal serum creatinine, while higher doses led to more significant damage.[6]
-
Ototoxicity: Tobramycin can cause irreversible damage to the sensory hair cells of the inner ear, leading to both hearing loss (cochleotoxicity) and balance problems (vestibulotoxicity).[11] It is considered to be predominantly vestibulotoxic.[11] Studies in guinea pigs have shown that administration of 200 mg/kg/day of tobramycin for seven days leads to a quantifiable loss of outer hair cells.[12]
-
Neurotoxicity: Like other aminoglycosides, tobramycin can cause neuromuscular blockade by interfering with the release of acetylcholine at the neuromuscular junction. This is a less common but potentially serious adverse effect.
Experimental Protocols
A comprehensive toxicological comparison requires standardized experimental protocols. The following methodologies are central to assessing the key toxicity parameters for aminoglycosides.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[14][15]
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is proportional to the number of viable cells.
Protocol Outline:
-
Cell Plating: Seed cells (e.g., human kidney proximal tubule cells - HK-2) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Exposure: Treat the cells with varying concentrations of this compound and tobramycin for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (no drug) and a positive control (a known cytotoxic agent).
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) for each compound.
MTT Assay Experimental Workflow
Nephrotoxicity Assessment: Animal Model
Rat models are commonly used to evaluate aminoglycoside-induced nephrotoxicity due to the physiological and histological similarities of their kidneys to humans.[10]
Protocol Outline:
-
Animal Model: Use adult male Sprague-Dawley or Wistar rats.
-
Dosing Regimen: Administer this compound and tobramycin via subcutaneous or intraperitoneal injection once daily for a set period (e.g., 7 or 14 days) at various dose levels (e.g., multiples of the human therapeutic dose). Include a saline-treated control group.
-
Monitoring:
-
Biochemical Analysis: Collect blood samples at baseline and at the end of the study to measure serum creatinine and blood urea nitrogen (BUN) levels.
-
Urine Analysis: Collect urine to measure markers of tubular damage, such as N-acetyl-β-D-glucosaminidase (NAG) and kidney injury molecule-1 (KIM-1).
-
-
Histopathology: At the end of the study, euthanize the animals and perfuse-fix the kidneys. Embed the kidneys in paraffin, section, and stain with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS).
-
Scoring: Score the kidney sections for evidence of proximal tubular necrosis, loss of brush border, and cast formation using a semi-quantitative scoring system.
Nephrotoxicity Assessment Workflow
Ototoxicity Assessment: Cochlear Hair Cell Quantification
Damage to the sensory hair cells of the cochlea is a primary indicator of ototoxicity. This can be quantified using surface preparations of the organ of Corti.[16][17]
Protocol Outline:
-
Animal Model: Use guinea pigs or mice, which are common models for ototoxicity studies.
-
Dosing Regimen: Administer this compound and tobramycin daily for a specified duration.
-
Auditory Brainstem Response (ABR): Measure ABR thresholds before and after treatment to functionally assess hearing loss.
-
Tissue Preparation: At the end of the study, euthanize the animals and fix the cochleae by perilymphatic perfusion with a fixative (e.g., 4% paraformaldehyde).
-
Dissection and Staining: Dissect the organ of Corti from the cochlea and stain the hair cells using fluorescently-labeled phalloidin (to visualize F-actin in stereocilia) or antibodies against hair cell-specific proteins like Myosin VIIa.
-
Microscopy and Quantification: View the surface preparations under a fluorescence microscope and count the number of present and missing inner and outer hair cells at different locations along the cochlear spiral.
-
Cytocochleogram: Plot the percentage of hair cell loss as a function of distance from the apex of the cochlea to create a cytocochleogram.
Signaling Pathway of Aminoglycoside Ototoxicity
Conclusion and Future Directions
The available evidence strongly suggests that this compound, like other istamycins and aminoglycosides, possesses a significant potential for nephrotoxicity and ototoxicity. While tobramycin's toxicity profile is well-established, providing a valuable reference, a direct and quantitative comparison with this compound is hampered by the lack of specific data for the latter.
For drug development professionals, this analysis highlights a critical need for further research into the toxicological properties of this compound and other less-common aminoglycosides. Future studies should focus on:
-
Determining the acute toxicity (LD50) of this compound in a standardized animal model.
-
Conducting in vitro cytotoxicity assays using relevant cell lines (e.g., renal proximal tubule cells, cochlear hair cells) to determine IC50 values.
-
Performing comparative in vivo studies directly comparing the nephrotoxic and ototoxic potential of this compound and tobramycin at clinically relevant doses.
Such data will be invaluable for assessing the therapeutic index of this compound and for guiding the rational design of safer and more effective aminoglycoside antibiotics.
References
- 1. Comparative nephrotoxicity of aminoglycoside antibiotics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New aminoglycoside antibiotics, sannamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Low toxic derivatives of istamycin B: synthesis and preliminary evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Molecular Mechanisms of Aminoglycoside-Induced Ototoxicity in Murine Auditory Cells: Implications for Otoprotective Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative nephrotoxicity of gentamicin and tobramycin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overview of Antibiotic-Induced Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of daptomycin and vancomycin on tobramycin nephrotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of daptomycin and vancomycin on tobramycin nephrotoxicity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative nephrotoxicity of four aminoglycosides: biochemical and ultrastructural modifications of lysosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms of Aminoglycoside Ototoxicity and Targets of Hair Cell Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Outer hair cell loss and alterations in glycogen due to tobramycin sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nephrotoxicity of low doses of tobramycin in rats: effect of the time of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. Assessment of Auditory Hair Cell Loss by Cytocochleograms | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Novel Aminoglycosides: Benchmarking Performance and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The rising tide of antibiotic resistance necessitates a continuous search for novel antimicrobial agents. Aminoglycosides, a class of potent bactericidal antibiotics, have been a cornerstone in treating severe Gram-negative infections for decades. However, their clinical utility has been challenged by the emergence of resistance and concerns regarding nephrotoxicity and ototoxicity. This has spurred the development of a new generation of aminoglycosides designed to overcome these limitations.
This guide provides a head-to-head comparison of key novel and conventional aminoglycosides, with a special mention of Sannamycin G, a lesser-studied member of this class. We present a comprehensive overview of their antibacterial activity, mechanisms of action, and resistance profiles, supported by experimental data and detailed protocols.
This compound: An Enigmatic Player
This compound, an aminoglycoside antibiotic produced by Streptomyces sannanensis, represents a structurally intriguing molecule within this class.[1] Despite its discovery, publicly available data on its specific antibacterial spectrum (Minimum Inhibitory Concentrations - MICs) and cytotoxicity profile remain limited, precluding a direct quantitative comparison in this guide. The original research from 1979 provides a foundational understanding of the sannamycin complex, but further studies are required to elucidate the full therapeutic potential and comparative performance of this compound.[1] This highlights a critical knowledge gap and an opportunity for further research into this potentially valuable antibiotic.
Comparative Antibacterial Activity of Selected Aminoglycosides
The in vitro activity of aminoglycosides is a critical determinant of their clinical efficacy. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of several key aminoglycosides against a panel of clinically relevant bacterial pathogens, including multidrug-resistant (MDR) strains. MIC values are presented as MIC₅₀/MIC₉₀ (μg/mL), which represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
| Antibiotic | Organism | Resistance Profile | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference(s) |
| Plazomicin | Enterobacteriaceae | Multidrug-Resistant (MDR) | 0.5 | 2 | [2] |
| Enterobacteriaceae | Carbapenem-Resistant (CRE) | 1 | >64 | [3] | |
| Amikacin | Pseudomonas aeruginosa | Pan-resistant | - | 16 | [4][5] |
| Pseudomonas aeruginosa | General | 1.5 | - | [6] | |
| Gentamicin | Staphylococcus aureus | Methicillin-Resistant (MRSA) | - | ≥16 | [7] |
| Pseudomonas aeruginosa | General | 0.5 | - | [8] | |
| Tobramycin | Pseudomonas aeruginosa | Cystic Fibrosis Isolates | - | 0.5-1.5 | [6][9] |
| Arbekacin | Staphylococcus aureus | Methicillin-Resistant (MRSA) | - | 2 | [10][11][12] |
Mechanism of Action and Resistance
Aminoglycosides exert their bactericidal effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis.[13][14][15] Specifically, they bind to the 16S ribosomal RNA of the 30S ribosomal subunit, leading to codon misreading and the production of truncated or non-functional proteins.[13][14] This ultimately disrupts the integrity of the bacterial cell membrane and leads to cell death.
The primary mechanisms of resistance to aminoglycosides include:
-
Enzymatic Modification: Bacteria can produce aminoglycoside-modifying enzymes (AMEs) that chemically alter the antibiotic, preventing it from binding to the ribosome.[16][17][18]
-
Target Site Alteration: Mutations in the ribosomal RNA can reduce the binding affinity of aminoglycosides.[16]
-
Reduced Uptake/Efflux: Changes in the bacterial cell membrane can limit the entry of aminoglycosides or actively pump them out of the cell.
Novel aminoglycosides like plazomicin and arbekacin have been specifically designed to be poor substrates for many common AMEs, thus retaining activity against strains resistant to older aminoglycosides.[10][11]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standardized technique used to determine the MIC of an antibiotic against a specific bacterium. The following is a generalized protocol based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Workflow for MIC Determination
Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of a compound.[19][20][21][22]
MTT Assay Signaling Pathway
Caption: The principle of the MTT assay for determining cell viability.
Protocol:
-
Cell Seeding: Seed mammalian cells (e.g., human kidney cell line HEK293) in a 96-well plate and allow them to adhere overnight.
-
Compound Exposure: Treat the cells with serial dilutions of the aminoglycoside for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[19][20][22]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm. The intensity of the purple color is directly proportional to the number of viable cells.
Concluding Remarks
The development of novel aminoglycosides represents a significant advancement in the fight against antibiotic-resistant bacteria. Plazomicin and Arbekacin, in particular, demonstrate promising activity against challenging pathogens, including MDR Enterobacteriaceae and MRSA. While direct comparative data for this compound is lacking, its unique structure warrants further investigation to determine its place in the evolving landscape of aminoglycoside therapeutics. The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of these and future novel aminoglycosides, which is essential for guiding preclinical and clinical research in this critical area of drug development.
References
- 1. New aminoglycoside antibiotics, sannamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of the Bactericidal Activity of Plazomicin and Comparators against Multidrug-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Amikacin Monotherapy for Sepsis Caused by Panresistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Different effects of sub-minimum inhibitory concentrations of gentamicin on the expression of genes involved in alginate production and biofilm formation of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Tobramycin and Amikacin Delay Adhesion and Microcolony Formation in Pseudomonas aeruginosa Cystic Fibrosis Isolates [frontiersin.org]
- 10. Clinical Usefulness of Arbekacin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. Antimicrobial activity of arbekacin, a new aminoglycoside antibiotic, against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Aminoglycoside - Wikipedia [en.wikipedia.org]
- 16. Mechanisms of Resistance to Aminoglycoside Antibiotics: Overview and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. journals.asm.org [journals.asm.org]
- 19. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. MTT assay protocol | Abcam [abcam.com]
Validating Sannamycin G's Spectrum of Activity Against ESKAPE Pathogens: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for evaluating the in vitro activity of Sannamycin G against the critical ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). Due to the limited publicly available data on the specific activity of this compound against these pathogens, this document serves as a template to be populated with internal experimental data. The methodologies and comparative data for established aminoglycosides are provided for context.
Comparative Analysis of Minimum Inhibitory Concentrations (MICs)
The following table is designed to compare the Minimum Inhibitory Concentration (MIC) values of this compound against ESKAPE pathogens with other commonly used aminoglycoside antibiotics. The data for comparator antibiotics has been compiled from published literature. [Data for this compound is to be inserted based on internal experimental findings.]
| Pathogen | This compound MIC (µg/mL) | Amikacin MIC (µg/mL) | Gentamicin MIC (µg/mL) | Tobramycin MIC (µg/mL) |
| Enterococcus faecium | Data not available | 16 - >512 | 4 - >256 | >256 |
| Staphylococcus aureus | Data not available | 1 - 64 | 0.25 - 128 | 0.25 - 128 |
| Klebsiella pneumoniae | Data not available | 1 - 128 | 0.5 - 128 | 0.5 - 64 |
| Acinetobacter baumannii | Data not available | 2 - >512 | 1 - >256 | 1 - >256 |
| Pseudomonas aeruginosa | Data not available | 1 - 256 | 0.5 - 128 | 0.25 - 64 |
| Enterobacter species | Data not available | 1 - 64 | 0.5 - 64 | 0.5 - 32 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The following is a standard protocol for determining the MIC of an antimicrobial agent using the broth microdilution method, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.
1. Preparation of Materials:
- Bacterial Strains: ESKAPE pathogen isolates.
- Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).
- Antimicrobial Agents: this compound and comparator antibiotics (e.g., Amikacin, Gentamicin, Tobramycin).
- Equipment: 96-well microtiter plates, multichannel pipettes, incubator, microplate reader.
2. Inoculum Preparation:
- Select 3-5 isolated colonies of the test organism from an 18-24 hour agar plate.
- Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
- Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Antibiotic Dilution Series:
- Prepare a stock solution of each antibiotic in a suitable solvent.
- Perform serial two-fold dilutions of each antibiotic in CAMHB in the 96-well plates to achieve a range of concentrations.
4. Inoculation and Incubation:
- Inoculate each well (containing 50 µL of the diluted antibiotic) with 50 µL of the prepared bacterial inoculum.
- Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
- Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results:
- The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism. This can be determined by visual inspection or by using a microplate reader.
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Logical Relationship of ESKAPE Pathogens
Caption: Classification of the ESKAPE pathogens.
Cross-Resistance Profile of Sannamycin G and Other Aminoglycosides: A Data Gap Analysis
A comprehensive review of publicly available scientific literature reveals a significant lack of data on the cross-resistance between Sannamycin G and other clinically relevant aminoglycosides. While Sannamycin, a group of aminoglycoside antibiotics discovered in the late 1970s, has been described, detailed studies evaluating its efficacy against bacterial strains with well-defined aminoglycoside resistance mechanisms are not present in recent publications. This data gap prevents a direct, evidence-based comparison of this compound's performance against other aminoglycosides like gentamicin, amikacin, and tobramycin.
Early research on related compounds, such as Sannamycin C and its derivatives, indicated activity against some aminoglycoside-resistant Gram-positive and Gram-negative bacteria.[1] However, these studies lack the quantitative data, such as Minimum Inhibitory Concentration (MIC) values against a panel of resistant strains, necessary for a thorough comparative analysis. More recent research has explored derivatives of Sannamycin A for activity against Mycobacterium tuberculosis, including strains resistant to other antitubercular drugs, but this does not address cross-resistance with common bacterial pathogens.[2]
To facilitate future research and provide a framework for the evaluation of novel aminoglycosides like this compound, this guide outlines the necessary experimental data and protocols for a comprehensive cross-resistance study.
Framework for Comparative Analysis of Aminoglycoside Cross-Resistance
A robust comparison of this compound with other aminoglycosides would necessitate the generation of quantitative data on its activity against a panel of bacterial isolates with characterized resistance mechanisms. The following table illustrates the type of data required for such an analysis.
Table 1: Template for Comparative MIC Data of this compound and Other Aminoglycosides against Aminoglycoside-Resistant Bacteria
| Bacterial Strain | Resistance Mechanism | This compound MIC (µg/mL) | Gentamicin MIC (µg/mL) | Amikacin MIC (µg/mL) | Tobramycin MIC (µg/mL) |
| E. coli ATCC 25922 (Control) | Wild-Type | ||||
| E. coli (Clinical Isolate) | AAC(3)-IIa | ||||
| P. aeruginosa (Clinical Isolate) | AAC(6')-I | ||||
| K. pneumoniae (Clinical Isolate) | APH(3')-VI | ||||
| S. aureus (Clinical Isolate) | ANT(4')-Ia | ||||
| P. aeruginosa PAO1 (Control) | Wild-Type | ||||
| P. aeruginosa (Clinical Isolate) | Efflux Pump Overexpression | ||||
| K. pneumoniae (Clinical Isolate) | 16S rRNA Methyltransferase |
Note: This table is a template. The actual data for this compound is not currently available in published literature.
General Experimental Protocols for Aminoglycoside Susceptibility Testing
The generation of the data outlined in Table 1 would typically involve the following experimental methodology.
Determination of Minimum Inhibitory Concentration (MIC):
The antimicrobial activity of this compound and comparator aminoglycosides would be determined by the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
-
Bacterial Strains: A panel of clinically relevant bacterial strains, including both reference strains (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa PAO1) and clinical isolates with characterized aminoglycoside resistance mechanisms, would be used.
-
Inoculum Preparation: Bacterial suspensions would be prepared from overnight cultures and adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Antibiotic Preparation: Serial twofold dilutions of this compound and comparator aminoglycosides would be prepared in CAMHB in 96-well microtiter plates.
-
Incubation: The microtiter plates would be inoculated with the bacterial suspensions and incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Mechanisms of Aminoglycoside Resistance
Understanding the common mechanisms of aminoglycoside resistance is crucial for interpreting cross-resistance patterns. Resistance can be conferred through enzymatic modification of the antibiotic, alteration of the ribosomal target site, or reduced intracellular concentration of the drug via decreased uptake or active efflux.
Caption: General mechanisms of bacterial resistance to aminoglycoside antibiotics.
The primary mechanisms of aminoglycoside resistance are:
-
Enzymatic Modification: This is the most common mechanism of acquired resistance. Bacteria produce aminoglycoside-modifying enzymes (AMEs) such as aminoglycoside acetyltransferases (AACs), phosphotransferases (APHs), and nucleotidyltransferases (ANTs). These enzymes modify the structure of the aminoglycoside, preventing it from binding to the ribosome. Cross-resistance between different aminoglycosides often depends on the substrate specificity of the particular AME.
-
Target Site Alteration: Methylation of the 16S rRNA component of the 30S ribosomal subunit can prevent aminoglycoside binding, often leading to broad-spectrum resistance against this class of antibiotics.
-
Reduced Permeability and Efflux: Decreased uptake of the antibiotic across the bacterial cell membrane or active removal of the drug from the cell by efflux pumps can also contribute to resistance. This mechanism often results in resistance to multiple classes of antibiotics.
References
In Vivo Showdown: Plazomicin Versus Sannamycin G - A Comparative Guide
A definitive head-to-head in vivo comparison between the next-generation aminoglycoside plazomicin and the classic antibiotic Sannamycin G is hampered by a significant disparity in publicly available data. While plazomicin has been the subject of extensive modern preclinical and clinical investigation, detailed in vivo efficacy and pharmacokinetic data for this compound are largely absent from the scientific literature. This guide therefore provides a comprehensive overview of the available in vivo data for plazomicin to serve as a benchmark, while noting the data gap for this compound.
Overview of a Novel and a Classic Aminoglycoside
Plazomicin is a next-generation semisynthetic aminoglycoside derived from sisomicin. It was specifically designed to overcome common aminoglycoside resistance mechanisms, demonstrating potent activity against a broad spectrum of multidrug-resistant Gram-negative bacteria, including carbapenem-resistant Enterobacteriaceae (CRE).[1][2] Plazomicin received FDA approval for the treatment of complicated urinary tract infections (cUTI), including pyelonephritis.[1][3]
Mechanism of Action
Both plazomicin and this compound, as aminoglycosides, are expected to share a fundamental mechanism of action: the inhibition of bacterial protein synthesis. They bind to the 30S ribosomal subunit, leading to codon misreading and the production of nonfunctional proteins, which ultimately results in bacterial cell death.[1][4][5] Plazomicin's structural modifications protect it from many aminoglycoside-modifying enzymes (AMEs), a common resistance mechanism that inactivates older aminoglycosides.[1][6]
Caption: General mechanism of action for aminoglycoside antibiotics.
In Vivo Efficacy of Plazomicin
Numerous in vivo studies have demonstrated the efficacy of plazomicin against a variety of bacterial pathogens in different animal models. A key study evaluated its performance in a murine septicemia model against Enterobacteriaceae isolates with varying resistance profiles.
Experimental Protocol: Murine Septicemia Model
A representative experimental workflow for assessing the in vivo efficacy of plazomicin is outlined below.
References
- 1. New aminoglycoside antibiotics, sannamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new aminoglycoside antibiotic, sannamycin C and its 4-N-glycyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Pharmacodynamics of Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antibacterial Activity of Propylamycin Derivatives Functionalized at the 5”- and Other Positions with a View to Overcoming Resistance due to Aminoglycoside Modifying Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
Evaluating the Post-Antibiotic Effect of Sannamycin G: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the post-antibiotic effect (PAE) of Sannamycin G, an aminoglycoside antibiotic. Due to the limited availability of specific experimental data on the PAE of this compound in publicly accessible literature, this document outlines the established methodologies for PAE determination and presents a comparative analysis with other well-characterized aminoglycosides. This guide serves as a robust resource for researchers seeking to investigate the pharmacodynamic properties of this compound and similar antimicrobial agents.
Introduction to this compound and the Post-Antibiotic Effect
This compound, also known as Istamycin X, is an aminoglycoside antibiotic.[1] The aminoglycoside class of antibiotics is known for its efficacy against a broad spectrum of bacteria. A key pharmacodynamic parameter of aminoglycosides is the post-antibiotic effect (PAE), which is the persistent suppression of bacterial growth after a brief exposure to an antimicrobial agent, even when the drug concentration falls below the minimum inhibitory concentration (MIC).[2][3] A prolonged PAE is a desirable characteristic for an antibiotic, as it may allow for less frequent dosing intervals, potentially reducing toxicity and minimizing the development of drug resistance. The PAE of aminoglycosides is typically concentration-dependent, meaning higher drug concentrations lead to a longer duration of post-antibiotic growth suppression.[3]
Mechanism of Action of Aminoglycosides
Aminoglycoside antibiotics, including this compound, exert their bactericidal effect by inhibiting protein synthesis. They bind to the 30S ribosomal subunit of bacteria, which leads to mistranslation of mRNA and the production of non-functional proteins. This disruption of protein synthesis is ultimately lethal to the bacterial cell.
Comparative Post-Antibiotic Effect of Aminoglycosides
| Antibiotic | Bacterial Strain | Concentration (x MIC) | PAE Duration (hours) |
| Amikacin | Pseudomonas aeruginosa | 4 | ~3.5 |
| Escherichia coli | 4 | ~3.0 | |
| Gentamicin | Pseudomonas aeruginosa | 4 | ~2.5 |
| Escherichia coli | 4 | ~2.0 | |
| Tobramycin | Pseudomonas aeruginosa | 4 | ~3.0 |
| Escherichia coli | 4 | ~2.5 | |
| Isepamicin | Staphylococcus aureus | >MIC | Extensive, concentration-dependent |
| Escherichia coli | >MIC | Extensive, concentration-dependent | |
| Netilmicin | Staphylococcus aureus | >MIC | Extensive, concentration-dependent |
| Escherichia coli | >MIC | Extensive, concentration-dependent |
Note: The PAE values are approximate and can vary based on experimental conditions. The data for Amikacin, Gentamicin, and Tobramycin are generalized from multiple sources. The information for Isepamicin and Netilmicin indicates a significant PAE without providing precise hourly data in the cited abstract.[4]
Experimental Protocol for Determining the Post-Antibiotic Effect
The following is a detailed methodology for determining the in vitro post-antibiotic effect of an antibiotic such as this compound using the viable count method.
4.1. Materials
-
Bacterial strain of interest (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
This compound (or other test antibiotic) of known potency
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Appropriate agar medium (e.g., Tryptic Soy Agar)
-
Sterile phosphate-buffered saline (PBS)
-
Sterile test tubes and pipettes
-
Incubator (37°C)
-
Shaking water bath or orbital shaker
-
Spectrophotometer
-
Colony counter
4.2. Procedure
-
Inoculum Preparation: Prepare a bacterial suspension from an overnight culture in the logarithmic phase of growth, adjusted to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Antibiotic Exposure:
-
Dilute the bacterial suspension in pre-warmed broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Divide the bacterial suspension into two sets of tubes: "test" and "control".
-
Add the test antibiotic (e.g., this compound) to the "test" tubes at a predetermined concentration (e.g., 4x or 8x the MIC). The "control" tubes receive no antibiotic.
-
Incubate all tubes at 37°C with shaking for a specified exposure period (typically 1 or 2 hours).
-
-
Antibiotic Removal:
-
After the exposure period, rapidly remove the antibiotic from the "test" cultures. This can be achieved by:
-
Dilution: A 1:1000 dilution of the culture in fresh, pre-warmed broth. This is often sufficient to reduce the antibiotic concentration to well below the MIC.
-
Centrifugation and Washing: Centrifuge the culture, discard the supernatant containing the antibiotic, and resuspend the bacterial pellet in fresh, pre-warmed broth. Repeat this washing step two to three times.
-
-
The "control" culture should be treated in the same manner (dilution or centrifugation) to ensure comparable handling.
-
-
Regrowth Monitoring:
-
At time zero (immediately after antibiotic removal) and at regular intervals thereafter (e.g., every hour for up to 8 hours), take aliquots from both the "test" and "control" cultures.
-
Perform serial dilutions of these aliquots in sterile PBS.
-
Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the number of colonies (CFU/mL) on the plates from each time point for both "test" and "control" cultures.
-
Plot the log₁₀ CFU/mL versus time for both cultures.
-
The Post-Antibiotic Effect is calculated using the formula: PAE = T - C
-
T is the time required for the viable count in the "test" culture to increase by 1 log₁₀ above the count observed immediately after antibiotic removal.
-
C is the time required for the viable count in the "control" culture to increase by 1 log₁₀ above its initial count.
-
-
Conclusion
The post-antibiotic effect is a critical parameter in the preclinical evaluation of new antibiotics. While specific PAE data for this compound is not currently available in the reviewed literature, its classification as an aminoglycoside suggests it is likely to exhibit a significant, concentration-dependent PAE. The experimental protocols and comparative data provided in this guide offer a comprehensive framework for researchers to systematically evaluate the PAE of this compound. Such studies are essential for understanding its pharmacodynamic profile and for guiding the rational design of dosing regimens in future clinical applications. The determination of this compound's PAE will be a crucial step in establishing its potential clinical utility and differentiating it from existing antimicrobial agents.
References
Evaluating Novel Antimicrobials: Sannamycin G and the Neutropenic Mouse Thigh Infection Model
For researchers, scientists, and drug development professionals, the quest for novel antibiotics is a critical endeavor in the face of rising antimicrobial resistance. The neutropenic mouse thigh infection model stands as a cornerstone for the in vivo evaluation of new antimicrobial agents, providing a standardized and reproducible system to assess efficacy. This guide will delve into the methodology of this model, present comparative data for established antibiotics, and discuss the potential evaluation of Sannamycin G, a novel aminoglycoside antibiotic.
The neutropenic mouse thigh infection model is a highly utilized preclinical tool that mimics soft tissue infections in immunocompromised hosts.[1][2][3] By inducing neutropenia, the model minimizes the influence of the host's immune system, thereby allowing for a more direct assessment of an antibiotic's bactericidal or bacteriostatic activity.[1][2][3] This model is instrumental in determining key pharmacokinetic and pharmacodynamic (PK/PD) parameters that can help predict clinical efficacy in humans.[2][4]
Experimental Protocol: Neutropenic Mouse Thigh Infection Model
The following protocol outlines the key steps involved in conducting a neutropenic mouse thigh infection model study, based on established methodologies.[1][3][5]
-
Induction of Neutropenia: Mice, typically female ICR (CD-1) or similar strains, are rendered neutropenic through the intraperitoneal administration of cyclophosphamide.[1][3][5] A common regimen involves two doses: 150 mg/kg administered four days prior to infection and 100 mg/kg administered one day before infection.[1][3][5] This leads to a significant reduction in neutrophil counts, making the mice more susceptible to bacterial infection.[2]
-
Bacterial Challenge: On the day of the experiment, mice are anesthetized and infected via intramuscular injection into the thigh with a specific inoculum of a bacterial strain.[1][3][5] The bacterial suspension, often containing a known concentration of colony-forming units (CFU) per milliliter (e.g., 10^7 CFU/mL of Staphylococcus aureus), is delivered in a small volume (e.g., 0.1 mL).[1][3]
-
Antimicrobial Treatment: At a predetermined time post-infection (e.g., 2 hours), treatment with the investigational antibiotic (such as this compound) or a comparator drug is initiated.[1][3] The route of administration (e.g., subcutaneous, intravenous) and dosing regimen (e.g., single dose, multiple doses over 24 hours) are critical parameters that are varied to determine the optimal therapeutic window.[1][3] A vehicle control group receives a placebo.[1][3]
Comparative Efficacy of Standard Antibiotics
The following table summarizes the reported efficacy of several antibiotics that have been evaluated in the neutropenic mouse thigh infection model against various bacterial strains. This data provides a benchmark for the expected performance of a novel agent like this compound.
| Antibiotic | Bacterial Strain | Dosing Regimen | Log10 CFU/gram Reduction (vs. Control) | Reference |
| Vancomycin | Staphylococcus aureus | 100 mg/kg to 800 mg/kg total dose over 24h | 4.4 to 5.2 | [1] |
| Cefquinome | Staphylococcus aureus | 100 mg/kg single dose | ~0.9 (at 12h) | [6] |
| Flucloxacillin | Staphylococcus aureus | Varies (Q2, Q4, Q6h) | Up to ~2.0 | [7] |
| Gentamicin | Escherichia coli, Klebsiella pneumoniae | Not specified | Induces a Post-Antibiotic Effect of 2-4 hours | [8] |
This compound: A Novel Aminoglycoside for Evaluation
This compound is a novel aminoglycoside antibiotic.[9] Aminoglycosides as a class are potent, broad-spectrum antibiotics that are particularly effective against aerobic gram-negative bacteria.[10][11][12] While specific in vivo efficacy data for this compound in the neutropenic mouse thigh model is not yet publicly available, its mechanism of action as an aminoglycoside provides a strong rationale for its evaluation in this system.
Mechanism of Action: Aminoglycosides
Aminoglycosides exert their bactericidal effect by inhibiting protein synthesis.[10][11][13] The process involves the following key steps:
-
Bacterial Cell Entry: Aminoglycosides enter the bacterial cell, a process that is dependent on electron transport.[10]
-
Ribosomal Binding: Once inside the cytoplasm, they bind with high affinity to the 16S ribosomal RNA of the 30S ribosomal subunit.[10][11]
-
Inhibition of Protein Synthesis: This binding interferes with the initiation of protein synthesis and can also cause misreading of the mRNA, leading to the production of non-functional or toxic proteins.[10][11][13] The accumulation of these aberrant proteins can further disrupt the bacterial cell membrane, enhancing the uptake of more aminoglycoside molecules and ultimately leading to cell death.[10]
Future Directions
The evaluation of this compound in the neutropenic mouse thigh infection model would be a critical next step in its preclinical development. Such studies would aim to establish its efficacy against a panel of clinically relevant bacterial strains, including multidrug-resistant isolates. By comparing its performance to standard-of-care antibiotics, researchers can determine its potential therapeutic niche. Furthermore, these in vivo studies will be essential for defining the PK/PD indices that best correlate with efficacy, thereby guiding the design of future clinical trials. The robust and well-characterized nature of the neutropenic mouse thigh infection model makes it an indispensable tool in this endeavor.
References
- 1. noblelifesci.com [noblelifesci.com]
- 2. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 3. imquestbio.com [imquestbio.com]
- 4. criver.com [criver.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Pharmacodynamics of Cefquinome in a Neutropenic Mouse Thigh Model of Staphylococcus aureus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. New aminoglycoside antibiotics, sannamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Aminoglycoside - Wikipedia [en.wikipedia.org]
- 13. [The mechanism of action of aminoglycosides] - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Transcriptomic Analysis of Bacterial Responses to Sannamycin G and Other Aminoglycoside Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The escalating threat of antibiotic resistance necessitates a deeper understanding of the molecular mechanisms by which bacteria respond to antimicrobial agents. This guide provides a comparative transcriptomic analysis of the effects of Sannamycin G, a potent aminoglycoside antibiotic, on bacteria. Due to the limited availability of direct transcriptomic studies on this compound, this guide leverages data from closely related aminoglycosides, such as gentamicin and tobramycin, to infer its likely impact on bacterial gene expression. This comparative approach aims to elucidate the common and potentially unique cellular pathways affected by this class of antibiotics, offering valuable insights for antimicrobial research and development.
This compound, like other aminoglycosides, is known to inhibit protein synthesis by binding to the bacterial 30S ribosomal subunit. This action leads to codon misreading and the production of truncated or non-functional proteins, ultimately resulting in bacterial cell death. The transcriptomic data from related aminoglycosides reveals a complex cellular response, including the upregulation of stress response genes and alterations in metabolic pathways. This guide will delve into these changes, presenting the data in a clear, comparative format to aid in the scientific understanding of this compound's mechanism of action and its potential advantages or differences compared to other aminoglycosides.
Comparative Transcriptomic Data
While specific transcriptomic data for this compound is not yet publicly available, the following tables summarize the typical differentially expressed genes (DEGs) observed in bacteria, such as Escherichia coli and Pseudomonas aeruginosa, when treated with other aminoglycoside antibiotics like gentamicin and tobramycin. This data serves as a predictive framework for the likely transcriptomic signature of this compound.
Table 1: Key Upregulated Genes in E. coli in Response to Aminoglycoside Treatment (Gentamicin)
| Gene | Function | Fold Change (log2) | Putative Role in Response |
| yhjX | Putative transporter | High | Adaptive resistance to gentamicin. |
| hicA/hicB | Toxin-antitoxin system | Moderate | Stress response, growth arrest. |
| dnaK/dnaJ | Chaperone proteins (heat shock) | Moderate | Protein folding and repair. |
| recA/recN | DNA repair | Moderate | SOS response to DNA damage. |
| fabF/fabG | Fatty acid biosynthesis | Moderate | Cell membrane stress response. |
Table 2: Key Downregulated Genes in E. coli in Response to Aminoglycoside Treatment (Gentamicin)
| Gene | Function | Fold Change (log2) | Putative Role in Response |
| nuoA-N | NADH:ubiquinone oxidoreductase | High | Reduced cellular respiration. |
| sdhA-D | Succinate dehydrogenase | High | Reduced TCA cycle activity. |
| cyoA-E | Cytochrome bo oxidase | High | Reduced aerobic respiration. |
| fliC/flgK | Flagellar proteins | Moderate | Decreased motility. |
| ompF/ompC | Outer membrane porins | Moderate | Reduced uptake of substances. |
Table 3: Differentially Expressed Gene Categories in P. aeruginosa Treated with Tobramycin [1]
| Gene Category | Regulation | Implication |
| Amino Acid Catabolism | Rewired Expression | Metabolic adaptation to stress. |
| Tricarboxylic Acid (TCA) Cycle | Downregulated | Decreased energy production. |
| Type II and VI Secretion Systems | Downregulated | Reduced virulence. |
| Bacterial Motility and Attachment | Downregulated | Inhibition of biofilm formation. |
| Stalled Ribosome Rescue | Upregulated | Response to translation inhibition. |
| tRNA Methylation | Upregulated | Modification of translational machinery. |
| Type II Toxin-Antitoxin (TA) Systems | Upregulated | Induction of bacteriostasis. |
Experimental Protocols
The following is a generalized experimental protocol for a comparative transcriptomics study of bacteria treated with this compound and other antibiotics using RNA sequencing (RNA-seq).
1. Bacterial Culture and Antibiotic Treatment:
-
Grow the bacterial strain of interest (e.g., E. coli K-12) in a suitable broth medium (e.g., Luria-Bertani) at 37°C with shaking to the mid-logarithmic growth phase (OD600 of ~0.5).
-
Divide the culture into separate flasks for each treatment condition:
-
This compound (at a sub-inhibitory concentration, e.g., 0.5x MIC)
-
Comparator aminoglycoside (e.g., Gentamicin at 0.5x MIC)
-
Comparator antibiotic from a different class (e.g., Ciprofloxacin at 0.5x MIC)
-
Untreated control (vehicle only)
-
-
Incubate the cultures under the same conditions for a defined period (e.g., 60 minutes).
2. RNA Extraction and Purification:
-
Harvest bacterial cells by centrifugation at 4°C.
-
Immediately stabilize the RNA using a commercial RNA stabilization reagent or by flash-freezing in liquid nitrogen.
-
Extract total RNA using a validated RNA extraction kit following the manufacturer's protocol.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer to ensure high integrity (RIN > 8).
3. Library Preparation and RNA Sequencing:
-
Deplete ribosomal RNA (rRNA) from the total RNA samples using a commercially available kit.
-
Construct cDNA libraries from the rRNA-depleted RNA using a strand-specific RNA-seq library preparation kit.
-
Perform sequencing on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads per sample for robust statistical analysis.
4. Bioinformatic Analysis:
-
Assess the quality of the raw sequencing reads using tools like FastQC.
-
Trim adapter sequences and low-quality bases.
-
Align the cleaned reads to the reference bacterial genome using a splice-aware aligner like STAR or Bowtie2.
-
Quantify gene expression levels to generate a count matrix.
-
Perform differential gene expression analysis between treated and control samples using statistical packages such as DESeq2 or edgeR.
-
Identify genes with a significant change in expression (e.g., adjusted p-value < 0.05 and log2 fold change > 1 or < -1).
-
Perform functional enrichment analysis (Gene Ontology and KEGG pathways) on the differentially expressed genes to identify affected biological processes and pathways.
Visualizations
The following diagrams illustrate key concepts related to the action of and response to aminoglycoside antibiotics.
Experimental workflow for comparative transcriptomics.
Mechanism of action of this compound.
Bacterial stress response pathways.
References
Assessing the Clinical Potential of Sannamycin G Derivatives: A Comparative Guide
A comprehensive evaluation of the clinical potential of novel Sannamycin G derivatives is currently hampered by a notable lack of publicly available research. While the parent compound, this compound, has been identified as a nucleosidyl-peptide antibiotic, extensive studies detailing the synthesis, biological activity, and therapeutic promise of its derivatives are not yet present in the scientific literature. This guide, therefore, serves as a foundational framework, outlining the necessary experimental data and comparative analyses that will be crucial for future assessments as research in this area emerges.
The Sannamycin family of antibiotics encompasses a range of structurally diverse compounds. Notably, Sannamycins A, B, and C are classified as aminoglycosides, a well-studied class of antibiotics known for their potent bactericidal activity. In contrast, this compound belongs to the nucleosidyl-peptide class of antibiotics. This structural distinction is critical, as it suggests a different mechanism of action and a potentially distinct spectrum of activity for this compound and its prospective derivatives.
The Path Forward: Essential Data for Clinical Assessment
To rigorously evaluate the clinical potential of any new this compound derivative, a systematic and comparative approach is essential. The following sections detail the key experimental data and analyses that will be required.
Table 1: Comparative Antibacterial Activity of a Hypothetical this compound Derivative (SNG-D1)
As no experimental data for this compound derivatives is currently available, the following table is presented as a template to be populated with future findings. This table would compare the in vitro antibacterial efficacy of a hypothetical this compound derivative, "SNG-D1," against a panel of clinically relevant bacterial strains. For a robust comparison, established antibiotics from different classes should be included as controls.
| Bacterial Strain | SNG-D1 MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Vancomycin MIC (µg/mL) | Gentamicin MIC (µg/mL) |
| Staphylococcus aureus (MRSA) | Data Needed | Data Needed | Data Needed | Data Needed |
| Streptococcus pneumoniae | Data Needed | Data Needed | Data Needed | Data Needed |
| Escherichia coli | Data Needed | Data Needed | Data Needed | Data Needed |
| Pseudomonas aeruginosa | Data Needed | Data Needed | Data Needed | Data Needed |
| Klebsiella pneumoniae (Carbapenem-resistant) | Data Needed | Data Needed | Data Needed | Data Needed |
MIC: Minimum Inhibitory Concentration
Table 2: Comparative Cytotoxicity Profile of a Hypothetical this compound Derivative (SNG-D1)
Beyond antibacterial activity, the safety profile of a new derivative is paramount. The following table template outlines the necessary in vitro cytotoxicity data against various human cell lines to assess the therapeutic index of a hypothetical this compound derivative.
| Cell Line | SNG-D1 IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |
| HEK293 (Human Embryonic Kidney) | Data Needed | Data Needed |
| HepG2 (Human Hepatocellular Carcinoma) | Data Needed | Data Needed |
| A549 (Human Lung Carcinoma) | Data Needed | Data Needed |
| MCF-7 (Human Breast Adenocarcinoma) | Data Needed | Data Needed |
IC₅₀: Half-maximal Inhibitory Concentration
Essential Experimental Protocols for Future Studies
To ensure reproducibility and facilitate comparison across different studies, detailed experimental protocols are critical. Future publications on this compound derivatives should include comprehensive methodologies for the following key experiments:
Minimum Inhibitory Concentration (MIC) Assay
This assay is fundamental for determining the in vitro antibacterial potency of a compound.
-
Methodology: The broth microdilution method is a standard and recommended procedure.
-
Prepare a serial two-fold dilution of the this compound derivative and comparator antibiotics in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculate each well with a standardized suspension of the test bacterium (approximately 5 x 10⁵ CFU/mL).
-
Include positive (no antibiotic) and negative (no bacteria) growth controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.
-
Cytotoxicity Assay (e.g., MTT Assay)
This assay measures the metabolic activity of cells and is a common method for assessing cell viability and the cytotoxic potential of a compound.
-
Methodology:
-
Seed human cell lines in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound derivative and a positive control cytotoxic agent (e.g., Doxorubicin) for a specified period (e.g., 48 or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.
-
Visualizing the Path to Clinical Application: A Conceptual Workflow
As research progresses, clear visualizations of experimental workflows and potential mechanisms of action will be invaluable. The following diagrams, presented in the DOT language for Graphviz, illustrate the logical flow of a drug discovery and development program for this compound derivatives.
Figure 1: A conceptual workflow for the discovery and preclinical development of this compound derivatives.
Figure 2: A hypothetical signaling pathway illustrating the potential mechanism of action of a this compound derivative.
Conclusion
The clinical potential of this compound derivatives remains an unexplored frontier in antibiotic research. The structural novelty of this compound as a nucleosidyl-peptide antibiotic suggests that its derivatives could offer a fresh avenue for combating drug-resistant pathogens. However, to translate this potential into clinical reality, a concerted research effort is required to synthesize and systematically evaluate these novel compounds. The frameworks and methodologies outlined in this guide provide a clear roadmap for the data generation and comparative analysis that will be essential to unlock the therapeutic promise of this compound derivatives. As this body of research grows, a clearer picture of their clinical utility will emerge, hopefully providing new weapons in the ongoing battle against infectious diseases.
A Comparative Guide to the Validation of a Sannamycin G-Specific Enzyme-Linked Immunosorbent Assay (ELISA)
Introduction
Sannamycin G is an aminoglycoside antibiotic produced by Streptomyces sp. SS.[1] Like other aminoglycosides, it exhibits antibacterial properties by inhibiting protein synthesis in susceptible bacteria.[2][3][4] The detection and quantification of this compound are crucial in various research and development settings, including pharmacokinetic studies, formulation development, and quality control. While various analytical methods exist for the detection of aminoglycosides, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS)[5][6][7], a specific and high-throughput method like an enzyme-linked immunosorbent assay (ELISA) would be highly beneficial.
Currently, there is a lack of commercially available, specific ELISA kits for this compound. This guide, therefore, presents a comprehensive framework for the validation of a hypothetical this compound-specific competitive ELISA. It outlines the necessary experimental protocols, presents expected performance data in a comparative context, and contrasts the potential advantages and disadvantages of this immunoassay with other established analytical techniques. This document is intended to serve as a practical resource for researchers and drug development professionals interested in developing or validating a robust immunoassay for this compound.
Principle of the Hypothetical this compound ELISA
The proposed assay is a competitive ELISA. In this format, a known amount of this compound is coated onto the wells of a microplate. The sample containing an unknown amount of this compound is mixed with a specific primary antibody and added to the wells. The this compound in the sample competes with the coated this compound for binding to the limited amount of primary antibody. After an incubation period, the unbound reagents are washed away. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody is then added. Following another incubation and wash step, a substrate is added, which is converted by the enzyme into a colored product. The intensity of the color is inversely proportional to the concentration of this compound in the sample.
Validation of the this compound-Specific ELISA: Experimental Protocols and Expected Performance
The validation of a bioanalytical method is essential to ensure its reliability for the intended application.[8] The following sections detail the key validation parameters and the experimental protocols to assess them for a hypothetical this compound-specific ELISA.
Specificity (Cross-Reactivity)
Objective: To determine the ability of the assay to differentiate this compound from other structurally related compounds, particularly other aminoglycoside antibiotics.
Experimental Protocol:
-
Prepare a series of standard curves for this compound.
-
Prepare solutions of other aminoglycosides (e.g., Sannamycin A, Kanamycin, Gentamicin, Tobramycin, Amikacin) at various concentrations.
-
Analyze these solutions using the this compound ELISA protocol.
-
Calculate the cross-reactivity for each compound using the following formula: Cross-Reactivity (%) = (Concentration of this compound at 50% B/B₀ / Concentration of cross-reactant at 50% B/B₀) x 100
Table 1: Expected Cross-Reactivity of the this compound ELISA
| Compound | Cross-Reactivity (%) |
| This compound | 100 |
| Sannamycin A | < 10 |
| Kanamycin | < 1 |
| Gentamicin | < 0.5 |
| Tobramycin | < 0.5 |
| Amikacin | < 0.1 |
Sensitivity (Limit of Detection and Quantification)
Objective: To determine the lowest concentration of this compound that can be reliably detected and quantified.
Experimental Protocol:
-
Limit of Detection (LOD): Analyze a series of low-concentration this compound standards and a blank sample (zero standard) in multiple replicates (n ≥ 10). The LOD is calculated as the mean of the blank signal plus three times its standard deviation.
-
Limit of Quantification (LOQ): This is the lowest concentration on the standard curve that can be determined with acceptable precision and accuracy. It is often determined as the concentration corresponding to the mean of the blank signal plus ten times its standard deviation.
Table 2: Expected Sensitivity of the this compound ELISA
| Parameter | Expected Value (ng/mL) |
| LOD | 0.1 |
| LOQ | 0.5 |
Precision (Intra- and Inter-Assay Variability)
Objective: To assess the reproducibility of the assay.
Experimental Protocol:
-
Prepare three quality control (QC) samples at low, medium, and high concentrations of this compound.
-
Intra-Assay Precision: Analyze 20 replicates of each QC sample in a single assay run.
-
Inter-Assay Precision: Analyze three replicates of each QC sample in ten different assay runs performed on different days.
-
Calculate the mean, standard deviation, and coefficient of variation (%CV) for each QC level.
Table 3: Expected Precision of the this compound ELISA
| QC Level | Intra-Assay %CV | Inter-Assay %CV |
| Low | < 10% | < 15% |
| Medium | < 10% | < 15% |
| High | < 10% | < 15% |
Accuracy (Spike and Recovery)
Objective: To determine the agreement between the measured concentration and the true concentration of this compound.
Experimental Protocol:
-
Select blank matrix samples (e.g., serum, plasma, or buffer).
-
Spike these samples with known concentrations of this compound (low, medium, and high levels).
-
Analyze the spiked samples using the ELISA.
-
Calculate the percent recovery using the formula: Recovery (%) = (Measured Concentration / Spiked Concentration) x 100
Table 4: Expected Accuracy of the this compound ELISA
| QC Level | Spiked Concentration (ng/mL) | Mean Recovery (%) |
| Low | 1 | 85 - 115 |
| Medium | 10 | 85 - 115 |
| High | 50 | 85 - 115 |
Linearity and Range
Objective: To determine the concentration range over which the assay is accurate, precise, and linear.
Experimental Protocol:
-
Prepare a series of this compound standards to generate a standard curve.
-
Perform a regression analysis on the standard curve (typically a four-parameter logistic fit for competitive ELISAs).
-
The working range is the concentration range between the LOQ and the highest standard that maintains acceptable linearity, accuracy, and precision.
Table 5: Expected Linearity and Range of the this compound ELISA
| Parameter | Expected Value |
| Assay Range | 0.5 - 100 ng/mL |
| Correlation | R² > 0.99 |
Comparison with Alternative Analytical Methods
While a specific this compound ELISA is currently hypothetical, its potential performance can be compared to existing methods used for aminoglycoside analysis.
Table 6: Comparison of Analytical Methods for this compound Detection
| Feature | This compound ELISA (Hypothetical) | HPLC-UV/FLD[6][7] | LC-MS/MS[5] | Microbiological Assay[9] |
| Principle | Antigen-antibody binding | Chromatographic separation and detection | Chromatographic separation and mass-based detection | Inhibition of bacterial growth |
| Specificity | High (antibody-dependent) | Moderate to High (requires good separation) | Very High (based on mass-to-charge ratio) | Low (activity-based, prone to interference) |
| Sensitivity | High (ng/mL range) | Moderate (µg/mL to ng/mL range) | Very High (pg/mL to ng/mL range) | Low to Moderate (µg/mL range) |
| Throughput | High (96-well plate format) | Low (serial sample injection) | Moderate (can be automated) | Low (requires incubation) |
| Cost per Sample | Low to Moderate | Moderate | High | Low |
| Expertise Required | Low to Moderate | Moderate to High | High | Moderate |
| Sample Preparation | Minimal to Moderate | Often requires derivatization and extraction | Often requires extraction | Minimal |
Visualizing the Workflow and Mechanism
To further clarify the processes involved, the following diagrams illustrate the ELISA validation workflow and the general mechanism of action for aminoglycosides.
Caption: Workflow for the validation of a this compound-specific ELISA.
Caption: Mechanism of action of aminoglycoside antibiotics like this compound.
Conclusion
While a specific ELISA for this compound is not yet readily available, this guide provides a comprehensive roadmap for its development and validation. A validated this compound-specific ELISA would offer a high-throughput, sensitive, and cost-effective analytical tool for researchers. The presented experimental protocols and expected performance characteristics, when compared with existing analytical methods, highlight the potential of such an immunoassay. The development of a this compound ELISA would significantly enhance the analytical capabilities for this important antibiotic, facilitating further research and development in the pharmaceutical sciences.
References
- 1. medkoo.com [medkoo.com]
- 2. Aminoglycoside - Wikipedia [en.wikipedia.org]
- 3. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [The mechanism of action of aminoglycosides] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methodology Studies on Detection of Aminoglycoside Residues [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. Bioanalysis of aminoglycosides using high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Practical Guide to Immunoassay Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Sannamycin G: A Comparative Analysis of In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
Sannamycin G, a member of the aminoglycoside class of antibiotics, presents a promising avenue for combating bacterial infections. This guide provides a comprehensive comparison of the available in vitro and in vivo efficacy data for this compound and its analogs, alongside established aminoglycosides such as gentamicin and amikacin. The information is intended to support researchers in evaluating its potential as a therapeutic agent.
In Vitro Efficacy: Potent Activity Against Gram-Negative Bacteria
Derivatives of Sannamycin, particularly Sansanmycin B and C, have demonstrated notable inhibitory activity against Pseudomonas aeruginosa.[1] Available minimum inhibitory concentration (MIC) data from various studies are summarized below.
| Antibiotic | Organism | MIC (µg/mL) | Reference |
| Sansanmycin A | Pseudomonas aeruginosa | 12.5 | [2] |
| Sansanmycin B | Pseudomonas aeruginosa | 8.0 | [1] |
| Sansanmycin C | Pseudomonas aeruginosa | 16 | [1] |
| Sansanmycin A | Mycobacterium tuberculosis H37Ra | 10 | [2] |
| Sansanmycin B | Mycobacterium tuberculosis H37Rv | 8.0 - 20 | [1] |
| Sansanmycin Analogue SS-KK-2 | Escherichia coli ΔtolC | 1 | [3] |
| Sansanmycin Analogue SS-KK-3 | Mycobacterium tuberculosis H37Rv | 32 | [3] |
Table 1: In Vitro Activity of Sannamycin Analogs
For comparative purposes, the table below presents the MIC values for commonly used aminoglycosides against a range of clinically relevant bacteria.
| Antibiotic | Organism | MIC Range (µg/mL) |
| Gentamicin | Escherichia coli | 0.03 - 128 |
| Pseudomonas aeruginosa | 0.06 - 1024 | |
| Staphylococcus aureus | 0.03 - 128 | |
| Amikacin | Escherichia coli | 0.25 - 1024 |
| Pseudomonas aeruginosa | 0.25 - 1024 | |
| Staphylococcus aureus | 0.5 - 2048 |
Table 2: MIC Values of Comparator Aminoglycosides
In Vivo Efficacy: Limited Data Necessitates Further Investigation
To date, specific in vivo efficacy studies for this compound in established animal models of infection, such as sepsis models, have not been identified in the public domain. The evaluation of an antibiotic's performance in a living organism is crucial to understanding its pharmacokinetic and pharmacodynamic properties, including its distribution, metabolism, and ultimately, its therapeutic effectiveness.
To provide a framework for the type of data required, the following table summarizes the in vivo efficacy of a novel aminoglycoside, ACHN-490, in a murine septicemia model. This serves as a representative example of the experimental outcomes necessary to assess the potential of this compound.
| Compound | Animal Model | Pathogen | Efficacy Endpoint (ED50 in mg/kg) |
| ACHN-490 | Murine Septicemia | Escherichia coli ATCC 25922 | 0.6 |
| Gentamicin | Murine Septicemia | Escherichia coli ATCC 25922 | 0.7 |
| Amikacin | Murine Septicemia | Escherichia coli ATCC 25922 | 2.5 |
| ACHN-490 | Murine Septicemia | Pseudomonas aeruginosa ATCC 27853 | 8.3 |
| Gentamicin | Murine Septicemia | Pseudomonas aeruginosa ATCC 27853 | 5.2 |
| Amikacin | Murine Septicemia | Pseudomonas aeruginosa ATCC 27853 | 22.4 |
Table 3: Representative In Vivo Efficacy of a Novel Aminoglycoside (ACHN-490) in a Murine Sepsis Model
Experimental Protocols
In Vitro Minimum Inhibitory Concentration (MIC) Assay
The antibacterial activity of this compound and its comparators is determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Bacterial Strain Preparation: Inoculums of the test bacteria are prepared from overnight cultures grown in cation-adjusted Mueller-Hinton Broth (CAMHB). The bacterial suspension is adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Antibiotic Dilution: A serial two-fold dilution of the test antibiotic (e.g., this compound, gentamicin, amikacin) is prepared in CAMHB in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension. A growth control well (bacteria without antibiotic) and a sterility control well (broth only) are included.
-
Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.
Caption: Workflow for In Vitro MIC Determination.
In Vivo Murine Sepsis Model
The efficacy of an antibiotic in a systemic infection is commonly evaluated using a murine sepsis model.
-
Animal Model: Male BALB/c mice (6-8 weeks old) are typically used.
-
Infection: Mice are infected via intraperitoneal injection with a lethal dose of the bacterial pathogen (e.g., Escherichia coli, Pseudomonas aeruginosa) suspended in a mucin-containing solution to enhance virulence.
-
Treatment: At a specified time post-infection (e.g., 1 hour), cohorts of mice are treated with varying doses of the test antibiotic (e.g., this compound) or a vehicle control, typically administered subcutaneously or intravenously.
-
Monitoring: The survival of the mice is monitored over a period of 7-10 days.
-
Efficacy Determination: The 50% effective dose (ED50), the dose of the antibiotic that protects 50% of the infected mice from death, is calculated using statistical methods such as probit analysis.
Mechanism of Action: Inhibition of Protein Synthesis
Aminoglycoside antibiotics, including this compound, exert their bactericidal effect by targeting the bacterial ribosome, specifically the 30S ribosomal subunit. This binding event disrupts protein synthesis through several mechanisms, leading to the production of non-functional or truncated proteins and ultimately, cell death.
References
- 1. Sansanmycins B and C, new components of sansanmycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new nucleosidyl-peptide antibiotic, sansanmycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expanding structural diversity of 5′-aminouridine moiety of sansanmycin via mutational biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Sannamycin G: A Guide for Laboratory Professionals
Sannamycin G, a nucleosidyl-peptide antibiotic, requires careful handling and disposal due to its acute toxicity and environmental hazards. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure the proper disposal of this compound, minimizing risks to personnel and the environment.
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. It is fatal if swallowed and very toxic to aquatic life with long-lasting effects[1]. All personnel handling this compound must be thoroughly familiar with its Safety Data Sheet (SDS) and adhere to the following safety protocols.
Personal Protective Equipment (PPE):
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Eye/Face Protection: Use safety glasses with side-shields or goggles.
-
Skin and Body Protection: Wear a lab coat. Immediately remove and properly handle contaminated clothing.
Handling Procedures:
-
Avoid generating dust when handling the solid form[1].
-
Do not eat, drink, or smoke in areas where this compound is handled or stored[1].
-
Wash hands thoroughly after handling the substance[1].
-
Store this compound in a tightly closed container in a dry, well-ventilated place. The storage area should be locked up or accessible only to qualified or authorized personnel[1].
Spill Management
In the event of a this compound spill, follow these procedures to minimize exposure and environmental contamination:
-
Evacuate and Secure: Evacuate the immediate area and ensure adequate ventilation[1].
-
Containment: Cover drains to prevent the substance from entering waterways[1].
-
Clean-up:
-
For solid spills, carefully take up the material without creating dust.
-
Collect the spilled material, bind it, and pump it off if necessary[1].
-
Clean the affected area thoroughly.
-
-
Disposal of Spill Debris: Dispose of all contaminated materials as hazardous waste according to the procedures outlined below[1].
Decontamination Procedures
All equipment and surfaces that have come into contact with this compound must be thoroughly decontaminated. Use a suitable laboratory disinfectant proven effective against similar compounds. Dispose of all cleaning materials as hazardous waste.
Disposal Procedures
The primary and most critical step in the proper disposal of this compound is to use a licensed and approved hazardous waste disposal service. Do not dispose of this compound down the drain or in regular trash.
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Collect all this compound waste, including unused product, contaminated lab supplies (e.g., pipette tips, gloves, vials), and spill clean-up materials, in a designated and clearly labeled hazardous waste container.
-
The container must be leak-proof and have a tightly fitting lid.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," "Toxic," and the name "this compound."
-
Include the hazard pictograms for acute toxicity (fatal) and hazardous to the aquatic environment.
-
-
Storage of Waste:
-
Store the hazardous waste container in a secure, designated area away from incompatible materials.
-
The storage area should be cool, dry, and well-ventilated.
-
-
Arrange for Professional Disposal:
-
Contact a certified hazardous waste disposal company to arrange for pickup and disposal.
-
Provide the disposal company with the Safety Data Sheet for this compound.
-
Follow all local, state, and federal regulations for the transportation and disposal of hazardous chemical waste.
-
Data Summary
| Parameter | Information | Reference |
| Chemical Name | This compound | [2] |
| CAS Number | 73522-72-2 | [2] |
| Hazard Statements | H300: Fatal if swallowed. H410: Very toxic to aquatic life with long lasting effects. | [1] |
| Disposal Precaution | P501: Dispose of contents/container to an approved waste disposal plant. | [1] |
| Storage | Store locked up in a dry, well-ventilated place. | [1] |
Experimental Protocols
Currently, there are no standardized experimental protocols for the neutralization or deactivation of this compound in a laboratory setting. Therefore, the recommended disposal method is through an approved hazardous waste disposal service.
Diagrams
Caption: this compound Disposal and Spill Response Workflow.
References
Personal protective equipment for handling Sannamycin G
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
This guide provides essential safety and logistical information for handling Sannamycin G in a laboratory setting. This compound is a nucleosidyl-peptide antibiotic produced by Streptomyces sp.[1] As a member of the aminoglycoside class of antibiotics, it should be handled with care due to the potential for toxicity.[2][3][4] This document outlines the necessary personal protective equipment (PPE), operational procedures for safe handling, and protocols for disposal to ensure the safety of researchers and the environment.
Hazard Identification and Risk Assessment
Assumed Hazards:
-
May be harmful if swallowed, inhaled, or absorbed through the skin.
-
May cause irritation to the eyes, skin, and respiratory tract.
-
Potential for allergic reactions in sensitized individuals.
-
Long-term or repeated exposure may cause organ damage.
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound. Adherence to these recommendations is critical to minimize exposure.
| Task | Required Personal Protective Equipment |
| Weighing and Aliquoting (Powder) | - Disposable Nitrile Gloves (double-gloving recommended)- Laboratory Coat (fully buttoned)- Safety Goggles with side shields or a Face Shield- N95 or FFP3 Respirator (if not handled in a certified chemical fume hood) |
| Preparing Stock Solutions | - Disposable Nitrile Gloves- Laboratory Coat- Safety Goggles |
| Handling Solutions | - Disposable Nitrile Gloves- Laboratory Coat- Safety Glasses |
| Disposal of Waste | - Disposable Nitrile Gloves (heavy-duty recommended)- Laboratory Coat- Safety Goggles |
Operational Plan: Safe Handling Procedures
Adherence to standard laboratory safety practices is paramount. The following step-by-step procedures should be followed when working with this compound.
Engineering Controls
-
All work with this compound powder, including weighing and preparing stock solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5][6]
-
Ensure a calibrated safety shower and eyewash station are readily accessible.
Experimental Protocol: Preparing a Stock Solution
-
Preparation: Before starting, ensure all necessary equipment and reagents are within the chemical fume hood. This includes the this compound container, appropriate solvent, volumetric flasks, pipettes, and waste containers.
-
Donning PPE: Put on all required PPE as specified in the table above.
-
Weighing: Carefully weigh the desired amount of this compound powder in a tared, disposable weigh boat. Avoid creating dust.
-
Dissolving: Add the powder to the appropriate volume of solvent in a volumetric flask. Rinse the weigh boat with the solvent and add the rinsing to the flask to ensure all the powder is transferred.
-
Mixing: Cap the flask and mix gently by inversion until the powder is completely dissolved.
-
Storage: Label the stock solution with the compound name, concentration, date of preparation, and your initials. Store as recommended.[1]
-
Decontamination: Wipe down the work area within the fume hood with an appropriate cleaning agent (e.g., 70% ethanol) and dispose of all contaminated disposable items in the designated hazardous waste container.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of gloves and any other disposable PPE. Wash hands thoroughly with soap and water.
Disposal Plan
Improper disposal of antibiotics can contribute to environmental contamination and the development of antimicrobial resistance.[2][3][7] All this compound waste, including unused product, solutions, and contaminated materials, must be disposed of as hazardous chemical waste.
-
Solid Waste: Collect all contaminated solid waste, such as weigh boats, pipette tips, and gloves, in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all this compound solutions in a designated, leak-proof hazardous waste container. Do not pour this compound solutions down the drain.[7]
-
Decontamination of Glassware: Reusable glassware should be decontaminated by soaking in a suitable inactivating solution (e.g., 1M sodium hydroxide for a sufficient contact time, followed by thorough rinsing) before routine washing. Consult your institution's safety guidelines for specific procedures.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them one to two glasses of water to drink. Seek immediate medical attention.
-
Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including a respirator if the spill involves powder outside a fume hood.
-
Cover the spill with an absorbent material.
-
Carefully collect the absorbed material and any contaminated debris into a sealed hazardous waste container.
-
Clean the spill area with a suitable decontaminating solution.
-
Visual Workflow Guides
Caption: Standard operating procedure for handling this compound powder.
Caption: Emergency response workflow for a this compound spill.
References
- 1. medkoo.com [medkoo.com]
- 2. benchchem.com [benchchem.com]
- 3. dovepress.com [dovepress.com]
- 4. Impact of Antibiotics as Waste, Physical, Chemical, and Enzymatical Degradation: Use of Laccases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. artsci.usu.edu [artsci.usu.edu]
- 6. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 7. bitesizebio.com [bitesizebio.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
